Pentaerythritol diacrylate monostearate
Description
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Properties
Molecular Formula |
C29H50O7 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] octadecanoate |
InChI |
InChI=1S/C29H50O7/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(33)36-25-29(22-30,23-34-26(31)5-2)24-35-27(32)6-3/h5-6,30H,2-4,7-25H2,1H3 |
InChI Key |
UXRNWUYCCQFHIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C |
Synonyms |
PEDAS cpd pentaerythritol diacrylate monostearate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Pentaerythritol Diacrylate Monostearate
This technical guide provides a comprehensive overview of the chemical properties of Pentaerythritol diacrylate monostearate, tailored for researchers, scientists, and drug development professionals. The document details the compound's physicochemical characteristics, spectral data, and potential applications, with a focus on its relevance in drug delivery systems.
Chemical and Physical Properties
This compound is a multifunctional monomer possessing both acrylate and stearate ester groups attached to a central pentaerythritol core. This unique structure imparts a combination of properties, including the reactivity of the acrylate groups for polymerization and the lipophilicity of the stearate chain.
General Properties
A summary of the key identifying and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C29H50O7 | [1][2] |
| Molecular Weight | 510.7 g/mol | [1][2] |
| CAS Number | 92092-01-8 | [1] |
| IUPAC Name | [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] octadecanoate | [2] |
| Synonyms | PEDAS cpd, 2-(Hydroxymethyl)-2-((stearoyloxy)methyl)propane-1,3-diyl diacrylate | [2] |
| Melting Point | 29-31 °C (lit.) | [3] |
| Density | 1.018 g/mL at 25 °C (lit.) | [3] |
Computed Properties
Computational models provide further insight into the molecule's characteristics relevant to its behavior in chemical and biological systems.
| Property | Value | Reference |
| XLogP3 | 6.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 26 | [2] |
| Exact Mass | 510.355654 g/mol | [2] |
| Topological Polar Surface Area | 99.1 Ų | [1] |
Synthesis and Purification
The synthesis of this compound involves the selective esterification of pentaerythritol with stearic acid and acrylic acid. Achieving the desired substitution pattern requires careful control of reaction conditions to favor the formation of the diacrylate monostearate over other possible esters (mono-, tri-, and tetra-esters of either acid, and mixed esters with different substitution ratios).
General Synthesis Workflow
Experimental Considerations
-
Selective Esterification: To achieve the desired diacrylate monostearate, a stepwise approach could be employed. First, the monostearate of pentaerythritol could be synthesized by reacting pentaerythritol with one equivalent of stearic acid. Subsequently, the remaining hydroxyl groups could be reacted with two equivalents of acrylic acid or acryloyl chloride. Alternatively, a one-pot synthesis with carefully controlled stoichiometry and reaction times might be possible, though this would likely result in a mixture of products requiring extensive purification. Enzymatic catalysis using lipases could offer higher selectivity under milder reaction conditions.
-
Purification: Purification of the final product is crucial to remove unreacted starting materials, catalyst, and by-products. A typical purification protocol would involve:
-
Neutralization and Washing: The reaction mixture is first neutralized to remove the acid catalyst and then washed with water and brine to remove water-soluble impurities.
-
Solvent Removal: The organic solvent is removed under reduced pressure.
-
Column Chromatography: The crude product is purified by column chromatography on silica gel, using a gradient of solvents (e.g., hexane and ethyl acetate) to separate the desired product from other esters and unreacted starting materials.[4] The progress of the separation can be monitored by thin-layer chromatography.
-
Final Drying: The purified fractions are combined, and the solvent is evaporated under high vacuum to yield the pure this compound.
-
Analytical Data
Spectral Analysis Workflow
The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Key Features and Interpretation |
| FT-IR | The FT-IR spectrum would show characteristic absorption bands for the ester carbonyl groups (C=O) around 1720-1740 cm⁻¹, the carbon-carbon double bonds (C=C) of the acrylate groups around 1635 cm⁻¹, the C-O stretching of the ester groups around 1150-1250 cm⁻¹, and a broad O-H stretching band around 3400 cm⁻¹ for the remaining hydroxyl group. |
| ¹H NMR | The ¹H NMR spectrum would provide detailed structural information. Protons of the acrylate groups would appear in the vinyl region (δ 5.8-6.4 ppm). The protons of the methylene groups of the pentaerythritol core attached to the ester groups would be shifted downfield. The long alkyl chain of the stearate group would show a complex set of signals in the aliphatic region (δ 0.8-2.5 ppm). The presence of a signal for the hydroxyl proton would confirm the monohydroxylated structure. |
| ¹³C NMR | The ¹³C NMR spectrum would show signals for the carbonyl carbons of the ester groups (δ ~170 ppm), the carbons of the acrylate double bonds (δ ~128-131 ppm), the quaternary carbon of the pentaerythritol core, and the various methylene carbons of the pentaerythritol and stearate moieties. |
| Mass Spec. | Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be observed at m/z 510.7 or 511.7, respectively. |
Applications in Drug Development
The unique bifunctional nature of this compound makes it a promising candidate for various applications in drug development, particularly in the formulation of drug delivery systems. The acrylate groups can be polymerized to form a crosslinked polymer matrix, while the stearate chain provides lipophilicity, which can be advantageous for encapsulating hydrophobic drugs and controlling their release.
Potential as a Polymerizable Surfactant in Nanoparticle Formulation
This compound can act as a polymerizable surfactant (surfmer) in the preparation of drug-loaded nanoparticles. Its amphiphilic character can help stabilize emulsions during polymerization, and its subsequent incorporation into the polymer matrix can enhance the stability of the nanoparticles and modulate drug release.
Controlled Drug Release
The crosslinked polymer matrix formed from this compound can serve as a reservoir for controlled drug release. The release kinetics can be tuned by varying the degree of crosslinking (by adjusting the monomer-to-initiator ratio or incorporating other multifunctional monomers) and by the hydrophobic interactions between the stearate chains and the encapsulated drug. The release mechanism is expected to be diffusion-controlled, where the drug molecules diffuse through the polymer matrix.[5]
Biocompatibility Considerations
For any material to be used in drug delivery, biocompatibility is a critical parameter. While there is no specific biocompatibility data available for this compound, studies on other pentaerythritol-based acrylates and acrylate polymers in general provide some insights. Pentaerythritol triacrylate has been investigated for bone tissue engineering applications and has shown good cytocompatibility with human adipose-derived mesenchymal stromal cells.[6][7] However, acrylates as a class can sometimes elicit skin sensitization and other adverse reactions.[8] Therefore, comprehensive in vitro and in vivo biocompatibility studies, including cytotoxicity, hemocompatibility, and immunogenicity assessments, would be mandatory before considering this compound for any pharmaceutical application.
Safety and Handling
Conclusion
This compound is a versatile molecule with a unique combination of reactive acrylate functionalities and a lipophilic stearate chain. This structure makes it a promising material for the development of novel drug delivery systems, particularly for the encapsulation and controlled release of hydrophobic drugs. While further research is needed to fully elucidate its synthesis, purification, and, most importantly, its biocompatibility and drug release properties, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C29H50O7 | CID 4145213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 92092-01-8 [chemicalbook.com]
- 4. HPLC Separation of Maleic Acid and Pentaerythritol | SIELC Technologies [sielc.com]
- 5. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of pentaerythritol triacrylate-co-trimethylolpropane nanocomposite scaffolds as potential bone augments and grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Characterization of Pentaerythritol Triacrylate-co-Trimethylolpropane Nanocomposite Scaffolds as Potential Bone Augments and Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Pentaerythritol Diacrylate Monostearate
This technical guide provides a comprehensive overview of a proposed synthetic protocol for pentaerythritol diacrylate monostearate, a complex ester with potential applications in polymer chemistry and materials science. The synthesis is conceptualized as a two-step process, beginning with the selective mono-esterification of pentaerythritol with stearic acid, followed by the di-acrylation of the resulting intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed methodologies and expected quantitative data based on analogous reactions reported in the scientific literature.
Synthesis Overview
The synthesis of this compound involves two sequential esterification reactions. The first is a selective esterification to form pentaerythritol monostearate, and the second is the acrylation of the remaining hydroxyl groups.
Step 1: Synthesis of Pentaerythritol Monostearate
This step involves the reaction of pentaerythritol with stearic acid. To favor the formation of the mono-ester, a significant molar excess of pentaerythritol is utilized. The reaction can be catalyzed by an acid or a metallic catalyst. An enzymatic approach could also be considered for enhanced selectivity.
Step 2: Synthesis of this compound
The intermediate, pentaerythritol monostearate, is then reacted with acrylic acid or a more reactive derivative like acryloyl chloride to introduce the diacrylate functionalities. This reaction is typically carried out in the presence of an acid catalyst and a polymerization inhibitor to prevent the self-polymerization of the acrylate groups.
Experimental Protocols
2.1. Step 1: Synthesis of Pentaerythritol Monostearate
Materials:
-
Pentaerythritol (PE)
-
Stearic Acid
-
Stannous Chloride (SnCl₂) or p-Toluenesulfonic acid (p-TSA) as catalyst
-
Toluene (as solvent for azeotropic water removal)
Procedure:
-
A reaction flask equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap, and a reflux condenser is charged with pentaerythritol and stearic acid in a molar ratio of 4:1 (PE:Stearic Acid) to favor mono-esterification.
-
Toluene is added to the flask (approximately 50% by weight of the total reactants).
-
The catalyst (e.g., 0.05 mol% SnCl₂) is added to the mixture.
-
The reaction mixture is heated to a temperature of 150-180°C with vigorous stirring.
-
Water produced during the esterification is removed azeotropically using the Dean-Stark trap.
-
The reaction progress is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value stabilizes.
-
Upon completion, the toluene is removed by vacuum distillation.
-
The crude product is purified by washing with a dilute sodium bicarbonate solution to remove the acidic catalyst and unreacted stearic acid, followed by washing with water until neutral. The product is then dried under vacuum.
2.2. Step 2: Synthesis of this compound
Materials:
-
Pentaerythritol Monostearate (from Step 1)
-
Acrylic Acid
-
p-Toluenesulfonic acid (p-TSA) as catalyst
-
Hydroquinone or MEHQ (Monomethyl ether hydroquinone) as polymerization inhibitor
-
Toluene (as solvent)
Procedure:
-
A reaction flask, similar to the one used in Step 1, is charged with the purified pentaerythritol monostearate.
-
Toluene is added as a solvent.
-
Acrylic acid is added in a slight molar excess (e.g., 2.2 moles per mole of pentaerythritol monostearate).
-
The catalyst (e.g., 2 wt% p-TSA) and a polymerization inhibitor (e.g., 0.1 wt% hydroquinone) are added to the mixture.[1]
-
The mixture is heated to 110-120°C and refluxed, with the water of reaction being removed azeotropically.
-
The reaction is monitored by techniques such as thin-layer chromatography (TLC) or by measuring the hydroxyl value of the reaction mixture.
-
Once the reaction is complete, the mixture is cooled, and the catalyst is neutralized and removed by washing with a dilute alkaline solution followed by water.
-
The solvent is removed under reduced pressure.
-
The final product, this compound, is obtained after purification, which may involve column chromatography if high purity is required.
Data Presentation
The following tables summarize the typical quantitative data for the synthesis of pentaerythritol esters based on related literature.
Table 1: Reaction Parameters for Pentaerythritol Monostearate Synthesis
| Parameter | Value | Reference |
| Reactant Molar Ratio (PE:Stearic Acid) | 4:1 | [2] |
| Catalyst | Stannous Chloride or NaOH | [3] |
| Catalyst Loading | 0.02-0.1 parts by weight | [3] |
| Reaction Temperature | 150-260°C | [3] |
| Reaction Time | 3-5 hours | [3] |
| Pressure | Vacuum (0.005-0.01 KPa) | [3] |
| Expected Yield | >90% (conversion) | [2] |
Table 2: Reaction Parameters for Pentaerythritol Diacrylate Synthesis (Analogous)
| Parameter | Value | Reference |
| Reactant Molar Ratio (AA:PE) | 2.6:1 | [1] |
| Catalyst | p-Toluenesulfonic acid | [1] |
| Catalyst Loading | 2.0 wt% | [1] |
| Polymerization Inhibitor | Hydroquinone/Copper Sulfate | [1] |
| Inhibitor Loading | 2.0 wt% | [1] |
| Reaction Temperature | 120°C | [1] |
| Reaction Time | 4 hours | [1] |
| Solvent | Toluene | [1] |
| Expected Yield (PEDA) | ~52% | [1] |
Visualization of the Experimental Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. US2719867A - Purification of pentaerythritol - Google Patents [patents.google.com]
- 2. Production of Pentaerythritol Monoricinoleate (PEMR) by immobilized Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN100341844C - Pentaerythritol stearate preparation method - Google Patents [patents.google.com]
An In-depth Technical Guide to Pentaerythritol Diacrylate Monostearate (CAS 92092-01-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pentaerythritol diacrylate monostearate (CAS 92092-01-8), a unique multifunctional monomer. Due to the limited availability of detailed experimental data for this specific compound, this guide synthesizes information from chemical databases, supplier technical data, and scientific literature on closely related compounds to present a thorough technical resource.
Chemical Identity and Properties
This compound is a chemical compound characterized by a central pentaerythritol core esterified with two acrylate groups and one stearate group. This structure imparts a combination of properties, with the acrylate groups providing reactive sites for polymerization and the long-chain stearate group influencing its hydrophobicity and compatibility with various formulations.
Chemical Structure and Identifiers
-
IUPAC Name: [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] octadecanoate
-
CAS Number: 92092-01-8
-
Molecular Formula: C₂₉H₅₀O₇
-
Synonyms: PEDAS cpd, 2-(Hydroxymethyl)-2-((stearoyloxy)methyl)propane-1,3-diyl diacrylate
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 510.7 g/mol | |
| Melting Point | 29-31 °C | |
| Density | 1.018 g/mL at 25 °C | |
| Topological Polar Surface Area | 99.1 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 7 | |
| XLogP3 | 8.9 |
Synthesis
Proposed Experimental Protocol: Direct Esterification
This proposed protocol is based on established methods for synthesizing similar pentaerythritol esters.
Materials:
-
Pentaerythritol
-
Acrylic acid
-
Stearic acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent for azeotropic removal of water)
Procedure:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a temperature controller.
-
Charging Reactants: The flask is charged with pentaerythritol, stearic acid, acrylic acid, p-toluenesulfonic acid, hydroquinone, and toluene. The molar ratio of the reactants would be a critical parameter to control the degree of substitution.
-
Reaction: The mixture is heated to reflux. The water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected.
-
Work-up: After the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The crude product is then washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The final product can be purified by column chromatography to isolate the desired this compound.
Pentaerythritol diacrylate monostearate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of pentaerythritol diacrylate monostearate. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development, with a focus on quantitative data, and a representative experimental protocol.
Core Physicochemical Data
This compound is a multifunctional monomer with a complex structure that lends itself to various applications in polymer and materials science. A summary of its key quantitative properties is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₀O₇ | [1][2][3] |
| Molecular Weight | 510.7 g/mol | [1][2][3] |
| IUPAC Name | [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] octadecanoate | [1][3] |
| CAS Number | 92092-01-8 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 7 | [2] |
| Topological Polar Surface Area | 99.1 Ų | [1][3] |
Experimental Protocols
Representative Synthesis of a Pentaerythritol Acrylate Ester (Adapted from the synthesis of Pentaerythritol Diacrylate)
This protocol is based on the direct esterification of pentaerythritol with acrylic acid and is provided as a foundational method that could be adapted for the inclusion of stearic acid to produce this compound.
Materials:
-
Pentaerythritol (PER)
-
Acrylic Acid (AA)
-
Stearic Acid
-
p-Toluenesulfonic acid (catalyst)[1]
-
Hydroquinone (inhibitor)[1]
-
Toluene (solvent)[1]
-
Sodium hydroxide solution (for washing)
-
Saturated sodium chloride solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: A four-necked flask is equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap with a condenser, and a nitrogen inlet.
-
Charging Reactants: The flask is charged with pentaerythritol, a molar excess of acrylic acid, and a molar equivalent of stearic acid relative to the desired degree of substitution. Toluene is added as an azeotropic solvent.
-
Addition of Catalyst and Inhibitor: p-Toluenesulfonic acid (as a catalyst) and hydroquinone (as a polymerization inhibitor) are added to the reaction mixture.[1]
-
Reaction: The mixture is heated to a specified temperature (e.g., 120°C) under a nitrogen atmosphere with constant stirring.[1] The water produced during the esterification is removed azeotropically using the Dean-Stark trap. The reaction is monitored for completion by tracking the amount of water collected.
-
Work-up: After cooling to room temperature, the reaction mixture is washed sequentially with a dilute sodium hydroxide solution to remove the acidic catalyst and unreacted acrylic acid, followed by a saturated sodium chloride solution.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography to isolate the desired this compound.
Logical and Experimental Workflows
Given that this compound is a synthetic chemical compound, its direct involvement in biological signaling pathways is not documented. However, for researchers synthesizing or utilizing this compound, logical workflows for its synthesis and characterization are critical. The following diagrams illustrate these processes.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical workflow for the physicochemical characterization of a synthesized compound.
References
An In-depth Technical Guide to the Polymerization of Pentaerythritol Diacrylate Monostearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythritol diacrylate monostearate (PEDAS) is a functional monomer possessing both polymerizable acrylate groups and a hydrophobic stearate chain. This unique structure makes it a candidate for the development of novel polymers with tailored properties for a range of applications, including drug delivery systems. This technical guide provides a comprehensive overview of the theoretical polymerization mechanism of PEDAS, drawing upon established principles of acrylate chemistry and analysis of related compounds. The document outlines plausible synthetic routes, detailed hypothetical experimental protocols, and potential applications in the pharmaceutical sciences.
Introduction
Pentaerythritol-based acrylates are a versatile class of monomers utilized in the formation of cross-linked polymer networks. The incorporation of a long-chain fatty acid, such as stearic acid, into the molecular architecture of a diacrylate monomer like pentaerythritol diacrylate introduces a significant hydrophobic character. The resulting monomer, this compound (PEDAS), is an amphiphilic molecule with the potential to form polymers with unique self-assembly properties and drug-solubilizing capabilities. This guide will focus on the core principles governing the polymerization of this specialized monomer.
Synthesis of this compound
The synthesis of PEDAS is not widely documented in publicly available literature. However, a rational synthetic approach can be extrapolated from the well-established synthesis of a similar compound, pentaerythritol diacrylate (PEDA). The most common method for synthesizing PEDA is the direct esterification of pentaerythritol with acrylic acid.[1][2]
A plausible synthetic route for PEDAS would involve a multi-step esterification of pentaerythritol. This could be a sequential process involving the initial esterification of one hydroxyl group with stearic acid, followed by the esterification of two of the remaining hydroxyl groups with acrylic acid. Alternatively, a statistical esterification of pentaerythritol with a stoichiometric mixture of stearic acid and acrylic acid could be employed, followed by purification to isolate the desired PEDAS monomer.
A key challenge in the synthesis of acrylate esters is the prevention of premature polymerization at the elevated temperatures required for esterification.[1] Therefore, the inclusion of polymerization inhibitors such as hydroquinone is crucial.
Core Polymerization Mechanism: Free-Radical Polymerization
The primary mechanism for the polymerization of acrylate monomers is free-radical polymerization .[1] This chain reaction process can be divided into three main stages: initiation, propagation, and termination.
Initiation
The polymerization of PEDAS is initiated by the generation of free radicals. These highly reactive species can be produced through the thermal or photolytic decomposition of an initiator molecule.[1]
-
Thermal Initiation: This involves the use of initiators that decompose at elevated temperatures to form radicals. A common example is azobisisobutyronitrile (AIBN).
-
Photochemical Initiation: This method employs photoinitiators that generate radicals upon exposure to ultraviolet (UV) light. This technique offers spatial and temporal control over the polymerization process.
The choice of initiator will depend on the desired reaction conditions and the intended application of the resulting polymer.
Propagation
Once formed, the initiator radical adds to the carbon-carbon double bond of an acrylate group on a PEDAS monomer. This creates a new radical species, which can then react with another PEDAS monomer. This process repeats, leading to the rapid growth of a polymer chain.
The presence of two acrylate groups per PEDAS monomer means that cross-linking can occur, leading to the formation of a three-dimensional polymer network. The long, hydrophobic stearate chain is expected to influence the conformation of the growing polymer chains and the overall architecture of the resulting network.
Termination
The growth of polymer chains is terminated by reactions that consume the radical active centers. Termination can occur through two primary mechanisms:
-
Combination: Two growing polymer radicals combine to form a single, non-reactive polymer chain.
-
Disproportionation: A hydrogen atom is transferred from one polymer radical to another, resulting in two non-reactive polymer chains, one with a saturated end and the other with an unsaturated end.
The termination mechanism can be influenced by factors such as monomer concentration and reaction temperature.
Hypothetical Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and polymerization of PEDAS, based on established procedures for similar monomers.
Synthesis of this compound
Materials:
-
Pentaerythritol
-
Stearic Acid
-
Acrylic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add pentaerythritol (1.0 mol), stearic acid (1.0 mol), acrylic acid (2.2 mol), p-toluenesulfonic acid (0.05 mol), and hydroquinone (0.01 mol).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring.
-
Monitor the reaction progress by measuring the amount of water collected in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Remove the toluene under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to isolate this compound.
Free-Radical Polymerization of PEDAS
Materials:
-
This compound (PEDAS)
-
Azobisisobutyronitrile (AIBN) (thermal initiator)
-
Toluene (solvent)
Procedure:
-
Dissolve PEDAS (10 g) in toluene (50 mL) in a reaction vessel.
-
Add AIBN (0.1 g, 1 wt% relative to monomer) to the solution.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to 70 °C with continuous stirring.
-
Maintain the reaction at this temperature for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Data Presentation
Due to the lack of specific experimental data for the polymerization of PEDAS in the literature, the following table presents hypothetical data based on typical values for acrylate polymerization.
| Parameter | Hypothetical Value | Conditions |
| Monomer Conversion | 85% | 24 hours, 70 °C, 1 wt% AIBN |
| Number-Average Molar Mass (Mn) | 25,000 g/mol | Measured by Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.5 | Calculated from GPC data (Mw/Mn) |
Potential Applications in Drug Development
The amphiphilic nature of poly(this compound) makes it a promising candidate for various applications in drug delivery.
-
Nanoparticle Drug Carriers: The polymer could self-assemble into nanoparticles in an aqueous environment, with a hydrophobic core capable of encapsulating poorly water-soluble drugs. The hydrophilic surface of such nanoparticles could improve their stability in biological fluids and prolong circulation time.
-
Controlled Release Matrices: The cross-linked network structure of the polymer could be used to create hydrogels or solid implants for the sustained release of therapeutic agents. The degradation of the polymer matrix would govern the release rate of the entrapped drug.
Visualizations
Caption: Free-Radical Polymerization Mechanism of PEDAS.
Caption: Experimental Workflow for PEDAS Synthesis and Polymerization.
Conclusion
While direct experimental data on the polymerization of this compound is scarce, a thorough understanding of its polymerization mechanism can be derived from the well-established principles of free-radical polymerization of acrylate monomers. The unique amphiphilic structure of PEDAS suggests significant potential for the creation of novel polymeric materials with tailored properties for advanced applications, particularly in the field of drug delivery. Further research is warranted to explore the synthesis, polymerization kinetics, and material properties of this promising monomer.
References
An In-depth Technical Guide to the Solubility of Pentaerythritol Diacrylate Monostearate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of pentaerythritol diacrylate monostearate in various organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on providing a qualitative understanding based on the solubility of structurally related compounds and outlines a detailed experimental protocol for determining precise solubility values.
Introduction to this compound
This compound is a multifunctional monomer characterized by a central pentaerythritol core esterified with two acrylate groups and one long-chain stearate group. This unique structure, combining polymerizable acrylate functionalities with a hydrophobic stearate tail, makes it a valuable component in various applications, including the formulation of polymers, coatings, and drug delivery systems. Understanding its solubility in different organic solvents is crucial for its effective use in these fields, enabling proper formulation, processing, and purification.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from the behavior of its constituent parts: the pentaerythritol backbone, the acrylate groups, and the long stearate chain.
Pentaerythritol itself exhibits some solubility in polar organic solvents such as ethanol and is generally insoluble in nonpolar solvents like benzene and hexane. Conversely, the long, nonpolar stearate chain imparts significant hydrophobic character to the molecule. The acrylate groups are moderately polar. Therefore, the overall solubility of this compound is expected to be highest in solvents with a balanced polarity or in nonpolar organic solvents that can effectively solvate the long hydrocarbon chain.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Classification | Solvent Example | Expected Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Benzene | Soluble | The long, nonpolar stearate chain is the dominant structural feature, favoring interaction with nonpolar solvents. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Moderately Soluble to Soluble | These solvents can interact with the ester and acrylate groups, while also accommodating the hydrophobic stearate chain to some extent. |
| Polar Protic Solvents | Ethanol, Methanol | Sparingly Soluble to Soluble | The presence of hydroxyl groups in these solvents can lead to some interaction with the ester and acrylate moieties. Solubility is expected to be higher in longer-chain alcohols. Pentaerythritol stearate is reportedly soluble in ethanol.[1][2] |
| Highly Polar Solvents | Water | Insoluble | The molecule's significant hydrophobic character from the stearate chain and the acrylate groups makes it practically insoluble in water. Pentaerythritol triacrylate is also noted as being insoluble in water.[3][4] |
Note: This table is based on chemical principles and data from related compounds. Experimental verification is necessary for precise quantitative values.
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with airtight screw caps
-
Constant temperature shaker or incubator
-
Analytical balance (± 0.1 mg)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration of the solute in the solvent remains constant over time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
-
Gravimetric Analysis (for a rough estimate) or Chromatographic Analysis (for high accuracy):
-
Gravimetric Method:
-
Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the solute.
-
Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.
-
Calculate the mass of the dissolved solid and express the solubility in g/100mL or other appropriate units.
-
-
Chromatographic Method (HPLC/GC):
-
Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.
-
The calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
-
-
Data Reporting:
-
Express the solubility as a mean value with the standard deviation from at least three replicate experiments for each solvent.
-
Report the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), and specify the temperature at which the measurement was performed.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of a solid in an organic solvent.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the public domain, a strong qualitative understanding can be derived from its chemical structure. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in formulation and process development.
References
- 1. Pentaerythritol Stearate-CHNV - Zinc Stearate|Calcium Stearate|Magnesium Stearate 东莞市汉维科技股份有限公司 [gdchnv.com]
- 2. CN100341844C - Pentaerythritol stearate preparation method - Google Patents [patents.google.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Pentaerythritol triacrylate | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermal properties of Pentaerythritol diacrylate monostearate (TGA, DSC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal properties of pentaerythritol esters, with a specific focus on the analytical techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to the limited availability of public data on Pentaerythritol Diacrylate Monostearate, this document will utilize data from structurally similar compounds, such as Pentaerythritol Tetrastearate, to illustrate the principles and expected thermal behavior of this class of molecules. These esters are widely used in various industrial applications, including as lubricants, plasticizers, and in polymer formulations, making a thorough understanding of their thermal stability and phase transitions crucial for product development and quality control.[1]
Introduction to Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis methods that offer critical insights into the material properties of chemical substances.[1]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and decomposition profile of a material.
-
Differential Scanning Calorimetry (DSC): This method measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC is employed to identify and quantify thermal transitions such as melting, crystallization, and glass transitions.
Thermal Properties of Pentaerythritol Esters
Pentaerythritol esters are known for their excellent thermal and oxidative stability, which is attributed to the neopentyl structure of the pentaerythritol core that lacks a labile hydrogen on the β-carbon.[1]
Thermogravimetric Analysis (TGA) Data
TGA provides information on the decomposition temperature of a substance. For pentaerythritol esters, the decomposition generally occurs at high temperatures. As a representative example, data for Pentaerythritol Tetrastearate (PETS) is presented below.
| Material | Onset Decomposition Temperature (°C) | Temperature of Maximum Weight Loss (°C) | Residue at 600°C (%) | Atmosphere |
| Pentaerythritol Tetrastearate | ~375 | ~400 | Not specified | Not specified |
Data derived from available literature on Pentaerythritol Tetrastearate.[2]
Differential Scanning Calorimetry (DSC) Data
DSC analysis reveals the phase transitions of a material. For pentaerythritol esters, which are often waxy solids at room temperature, the melting point is a key characteristic.
| Material | Melting Point (°C) |
| Pentaerythritol Tetrastearate | 62.0 - 66.0 |
Data sourced from a technical data sheet for Pentaerythritol Tetrastearate.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible TGA and DSC data. The following sections outline typical methodologies for the thermal analysis of pentaerythritol esters.
Thermogravimetric Analysis (TGA) Protocol
A standard TGA protocol for analyzing a pentaerythritol ester would involve the following steps:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of the material (typically 5-10 mg) is accurately weighed into a clean TGA pan (e.g., alumina or platinum).
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC) Protocol
A typical DSC protocol for determining the melting point and other thermal transitions of a pentaerythritol ester is as follows:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: The experiment is usually performed under a nitrogen purge (e.g., 50 mL/min) to maintain an inert environment.
-
Temperature Program: A common temperature program involves an initial heating ramp to melt the sample and erase its thermal history, followed by a controlled cooling step, and a final heating ramp during which the data is collected. A typical heating and cooling rate is 10°C/min.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the peak temperature of endothermic events (e.g., melting) and the onset of exothermic events (e.g., crystallization).
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the thermal analysis of a pentaerythritol ester using TGA and DSC.
References
Pentaerythritol Diacrylate Monostearate: A Technical Safety Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pentaerythritol diacrylate monostearate is a complex organic molecule utilized in various industrial and research applications. A thorough understanding of its material safety profile is paramount for ensuring safe handling and experimental conduct. This guide provides a comprehensive overview of the available safety-related data for this compound, including its physicochemical properties, potential hazards, and recommended safety protocols. Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this guide also incorporates data from structurally related pentaerythritol esters to provide a more complete hazard assessment.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a substance is the foundation of a robust safety assessment. The following table summarizes the key physical and chemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₉H₅₀O₇ | PubChem[1], ChemicalBook[2], Alfa Chemistry[3] |
| Molecular Weight | 510.7 g/mol | PubChem[1], ChemicalBook[2], Alfa Chemistry[3] |
| CAS Number | 92092-01-8 | ChemicalBook[2][4] |
| IUPAC Name | [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] octadecanoate | PubChem[1] |
| Synonyms | PEDAS cpd, 2-(Hydroxymethyl)-2-((stearoyloxy)methyl)propane-1,3-diyl diacrylate | PubChem[1], Alfa Chemistry[3] |
| Melting Point | 29-31 °C (lit.) | ChemicalBook[2][4], Sigma-Aldrich[5] |
| Density | 1.018 g/mL at 25 °C (lit.) | ChemicalBook[2][4], Sigma-Aldrich[5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | Sigma-Aldrich[5] |
| Hydrogen Bond Donor Count | 1 | PubChem, Alfa Chemistry[3] |
| Hydrogen Bond Acceptor Count | 7 | PubChem, Alfa Chemistry[3] |
| Topological Polar Surface Area | 99.1 Ų | PubChem, Alfa Chemistry[3] |
| Form | Solid | Sigma-Aldrich[5] |
Toxicological Information and Hazard Assessment
Hazard Summary Based on Related Compounds (Pentaerythritol Tri/Tetra-acrylates):
-
Skin Irritation: Acrylate esters are known to be skin irritants.[6][7] Pentaerythritol triacrylate has been shown to cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.[6]
-
Skin Sensitization: There is a potential for allergic skin reactions (skin sensitization) upon repeated contact.[6] Multifunctional acrylates are known to be potent skin sensitizers.
-
Inhalation: Vapors or mists may be irritating to the respiratory tract.
-
Ingestion: The acute oral toxicity of related compounds is generally low; however, ingestion should always be avoided.
| Hazard | Finding for Related Compounds | Source |
| Acute Oral Toxicity (LD50, Rat) | > 5,000 mg/kg (Pentaerythritol tetraacrylate) | Sigma-Aldrich[7] |
| Skin Corrosion/Irritation | Causes skin irritation (Pentaerythritol tri/tetra-acrylate) | Sigma-Aldrich[7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Pentaerythritol tri/tetra-acrylate) | Sigma-Aldrich[7] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction (Pentaerythritol tri/tetra-acrylate) | Sigma-Aldrich[7] |
| Carcinogenicity | Suspected of causing cancer (Pentaerythritol tetraacrylate) | Sigma-Aldrich[7] |
Experimental Protocols for Safety Assessment
Standardized experimental protocols are essential for the reliable evaluation of a chemical's safety. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. The following are examples of key experimental protocols relevant to the assessment of substances like this compound.
3.1. Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
-
Objective: To determine the potential of a substance to cause irritation or corrosion to the skin.
-
Methodology: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved area of the skin of a single animal (typically a rabbit). The application site is covered with a gauze patch and wrapping for a 4-hour exposure period. After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored, and the substance is classified based on the scores.
3.2. Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD Test Guideline 429)
-
Objective: To determine the potential of a substance to induce skin sensitization.
-
Methodology: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day 5, a radiolabeled proliferation marker (e.g., ³H-methyl thymidine) is injected intravenously. Three hours later, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed. The incorporation of the radiolabel is measured, and a stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. A substance is classified as a sensitizer if the SI is greater than or equal to 3.
3.3. Acute Oral Toxicity - Acute Toxic Class Method (OECD Test Guideline 423)
-
Objective: To estimate the acute oral toxicity (LD50) of a substance.
-
Methodology: A stepwise procedure is used with a small number of animals (typically rats) per step. The substance is administered orally at one of three fixed starting doses (5, 50, or 300 mg/kg body weight). The outcome (survival or death) in the first step determines the dose for the next step. The procedure is designed to classify the substance into one of five toxicity classes based on the observed mortality.
Hazard Identification and Response Workflow
Effective laboratory safety relies on a clear and logical workflow for identifying and responding to potential hazards. The following diagram illustrates a general workflow for handling a chemical with an incomplete safety profile like this compound.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. rrma-global.org [rrma-global.org]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. This compound | C29H50O7 | CID 4145213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. View Attachment [cir-reports.cir-safety.org]
- 7. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Pentaerythritol Diacrylate Monostearate as a Non-Ionic Surfactant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythritol diacrylate monostearate is a non-ionic surfactant with a unique molecular architecture that combines a hydrophilic headgroup with both a lipophilic alkyl chain and polymerizable acrylate moieties. This structure imparts amphiphilic properties, enabling its use as an emulsifier and stabilizer in various formulations. The presence of acrylate groups allows for its covalent incorporation into polymer matrices, offering enhanced stability and reduced leachability in drug delivery systems and other advanced materials. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound as a non-ionic surfactant, with a particular focus on its relevance to pharmaceutical and drug delivery research.
Introduction
Non-ionic surfactants are critical components in a myriad of scientific and industrial applications, particularly in the pharmaceutical field where they are utilized as emulsifiers, solubilizers, and wetting agents. This compound belongs to a specialized class of non-ionic surfactants known as polymerizable surfactants or "surfmers." These molecules possess a conventional surfactant structure—a hydrophilic head and a hydrophobic tail—along with a polymerizable group. This dual functionality allows them to participate in polymerization reactions, leading to their covalent immobilization at interfaces or within a polymer network. This guide delves into the core aspects of this compound, offering a technical resource for professionals in drug development and materials science.
Physicochemical Properties
The performance of this compound as a non-ionic surfactant is dictated by its distinct molecular structure, which features a central pentaerythritol core. This core is esterified with one long-chain saturated fatty acid (stearic acid) and two acrylic acid molecules, leaving one free hydroxyl group.
Molecular Structure
The chemical structure of this compound is presented below. The long stearate chain provides the lipophilic character, while the remaining hydroxyl group and the ester functionalities contribute to its hydrophilic nature. The two acrylate groups are available for polymerization.
Molecular Structure of this compound
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C29H50O7 | PubChem |
| Molecular Weight | 510.70 g/mol | PubChem |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 29-31 °C | Sigma-Aldrich |
| Density | 1.018 g/mL at 25 °C | Sigma-Aldrich |
| Calculated HLB Value | ~5-7 | Theoretical Calculation (Griffin's Method) |
| Estimated CMC | 10-4 - 10-5 M | Inferred from similar polymerizable surfactants |
| Estimated Surface Tension | 30-40 mN/m | Inferred from similar polymerizable surfactants |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step esterification process. A generalized protocol is outlined below, which can be adapted and optimized based on specific laboratory conditions and desired product purity.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via sequential esterification of pentaerythritol.
Materials:
-
Pentaerythritol
-
Stearic acid
-
Acrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Magnesium sulfate (drying agent)
-
Appropriate solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Step 1: Monostearate Synthesis
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve pentaerythritol and one molar equivalent of stearic acid in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude pentaerythritol monostearate.
-
-
Step 2: Diacrylate Synthesis
-
Dissolve the crude pentaerythritol monostearate in a suitable solvent (e.g., toluene or dichloromethane) in a reaction vessel.
-
Add a polymerization inhibitor such as hydroquinone.
-
Add two molar equivalents of acrylic acid and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux (if using toluene with a Dean-Stark trap) or stir at a moderately elevated temperature.
-
Monitor the reaction by TLC until completion.
-
Upon completion, cool the reaction mixture and neutralize the catalyst with a sodium bicarbonate solution.
-
Wash the organic phase with brine, dry over magnesium sulfate, and remove the solvent in vacuo.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.
-
Characterization:
-
The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
-
The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC).
Synthetic Workflow for this compound
Role as a Non-Ionic Surfactant
The amphiphilic nature of this compound allows it to function as a non-ionic surfactant, capable of reducing surface and interfacial tension.
Hydrophilic-Lipophilic Balance (HLB)
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the total molecular mass of the molecule.
For this compound, the hydrophilic portion consists of the pentaerythritol core, the unreacted hydroxyl group, and the ester linkages. The lipophilic part is primarily the long stearate chain. A calculated HLB value in the range of 5-7 suggests that it is likely to be a good water-in-oil (W/O) emulsifier.
Critical Micelle Concentration (CMC) and Surface Tension Reduction
The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles in a solution. For polymerizable surfactants, the CMC is an important indicator of their efficiency. While no specific CMC value has been reported for this compound, it is expected to be in the range of 10⁻⁴ to 10⁻⁵ M, similar to other non-ionic surfactants with comparable alkyl chain lengths. Above the CMC, it is anticipated to reduce the surface tension of water to approximately 30-40 mN/m.
Experimental Protocols for Surfactant Characterization
Objective: To determine the key surfactant properties (HLB, CMC, and surface tension) of this compound.
4.3.1. Determination of Experimental HLB (Water Titration Method)
-
Prepare a series of emulsions with varying ratios of a known hydrophilic surfactant (e.g., Tween 80) and the test surfactant (this compound).
-
Titrate each emulsion with water until phase inversion occurs.
-
The HLB of the surfactant mixture that requires the largest volume of water to induce phase inversion corresponds to the required HLB of the oil phase, from which the HLB of the test surfactant can be calculated.
4.3.2. Determination of CMC and Surface Tension
-
Prepare a series of aqueous solutions of this compound with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plateaus. The surface tension at the CMC (γCMC) is also determined from this plot.
Workflow for CMC and Surface Tension Determination
Applications in Drug Delivery
The unique properties of this compound make it a promising candidate for various applications in drug delivery, primarily due to its ability to be polymerized.
Polymerizable Emulsifier for Stable Formulations
In emulsion-based drug delivery systems (e.g., creams, lotions, and nanoemulsions), conventional surfactants can desorb from the oil-water interface, leading to instability. As a polymerizable surfactant, this compound can be used to emulsify a drug-containing oil phase, and subsequent polymerization of the acrylate groups can lock the surfactant at the interface. This results in highly stable emulsions with reduced drug leakage and improved shelf life.
Surface Modification of Nanoparticles
This compound can be used in the preparation of polymeric nanoparticles for drug delivery. During emulsion polymerization, it can act as a stabilizer for the forming nanoparticles. Its subsequent polymerization onto the nanoparticle surface can create a hydrophilic and biocompatible shell, which can improve the in vivo circulation time and reduce opsonization.
In-situ Forming Gels and Implants
The acrylate functionality allows for the incorporation of this compound into in-situ gelling formulations. For instance, a liquid formulation containing a drug, a polymer, and this surfactant could be injected into the body, where it would then polymerize to form a solid implant for sustained drug release. The surfactant would aid in the initial solubilization of the drug and would be permanently entrapped within the polymer matrix upon gelling.
Conclusion
This compound is a versatile non-ionic surfactant with the added advantage of being polymerizable. While there is a need for more extensive experimental characterization of its surfactant properties, its unique molecular structure suggests significant potential in the development of advanced and stable drug delivery systems. The ability to covalently bind this surfactant to a polymer backbone opens up new avenues for creating robust formulations with enhanced performance and reduced toxicity associated with free surfactants. Further research into its applications in emulsions, nanoparticles, and in-situ forming systems is warranted to fully exploit its capabilities in the pharmaceutical sciences.
Methodological & Application
Application Notes and Protocols for the Synthesis of Polymeric Monolithic Columns Using Pentaerythritol Diacrylate Monostearate (PEDAS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymeric monolithic columns represent a significant advancement in separation science, offering a continuous, single-piece porous support structure that overcomes some of the limitations of traditional particle-packed columns.[1] Their unique structure, characterized by large through-pores (macropores) and a porous polymer framework with smaller mesopores, facilitates high flow rates at lower backpressures and rapid mass transfer.[2][3][4] This results in faster separations without a significant loss of efficiency.[5] Pentaerythritol diacrylate monostearate (PEDAS) is a versatile monomer used in the synthesis of these columns, offering a balance of hydrophobic and hydrophilic properties suitable for various chromatographic applications.
This document provides detailed protocols for the synthesis of polymeric monolithic columns using PEDAS, including a standard free-radical polymerization method and an improved photo-initiated thiol-acrylate polymerization technique that enhances column permeability and performance.[6]
Key Performance Characteristics
The choice of synthesis method significantly impacts the morphology and, consequently, the chromatographic performance of the resulting monolithic column. The thiol-acrylate copolymerization of PEDAS with trimethylolpropane tris(3-mercaptopropionate) (TPTM) has been shown to produce monoliths with superior permeability and efficiency compared to those synthesized using PEDAS alone.[6]
Table 1: Comparison of Chromatographic Performance for Poly(PEDAS) and Poly(PEDAS-co-TPTM) Monolithic Columns
| Parameter | Poly(PEDAS) Monolith | Poly(PEDAS-co-TPTM) Monolith |
| Plate Height (µm) | 19.1 - 37.9 | 15.7 - 17.7 |
| Permeability | Lower | Higher |
| Peptide Identifications (µLC-MS/MS) | Not specified | 66 unique peptides from a four-protein digest |
Data sourced from a study comparing the two polymerization methods under similar conditions.[6]
Experimental Workflows
The synthesis of PEDAS-based monolithic columns involves several key stages, from capillary pretreatment to in-situ polymerization and final column conditioning. The general workflow is outlined below.
Caption: General workflow for the preparation of monolithic columns.
The specific polymerization mixture and initiation method are critical variables that define the final properties of the column. The diagram below illustrates the logical relationship between the components of the polymerization mixture and the resulting monolith characteristics.
Caption: Influence of components on monolith properties.
Experimental Protocols
Protocol 1: Synthesis of Poly(PEDAS) Monolithic Column via Photo-polymerization
This protocol describes the synthesis of a baseline monolithic column using PEDAS as the sole monomer.
Materials:
-
Fused-silica capillary (e.g., 100 µm I.D.)
-
This compound (PEDAS)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPAP)
-
Porogenic solvents (e.g., Tetrahydrofuran and Decanol)
-
1 M Sodium hydroxide (NaOH)
-
3-(Trimethoxysilyl)propyl methacrylate
-
Methanol, Acetone
-
UV lamp (365 nm)
Procedure:
-
Capillary Pretreatment:
-
Cut a desired length of the fused-silica capillary.
-
Flush the capillary with acetone, followed by 1 M NaOH for 2 hours.
-
Rinse with water until neutral, then with methanol, and dry with a stream of nitrogen.
-
To covalently anchor the monolith to the capillary wall, fill the capillary with a solution of 3-(trimethoxysilyl)propyl methacrylate in acetone (e.g., 20% v/v) and let it react overnight at room temperature.
-
Flush with acetone and dry the capillary.
-
-
Preparation of Polymerization Mixture:
-
Prepare the porogenic solvent mixture (e.g., tetrahydrofuran/decanol). The ratio of these solvents is a critical parameter for controlling the porous structure of the monolith.[7]
-
Dissolve the photoinitiator, DMPAP, in the porogen mixture (e.g., 1% w/w relative to the monomer).
-
Add the PEDAS monomer to the solution. The monomer concentration will influence the density of the resulting polymer.
-
-
Polymerization:
-
Fill the pretreated capillary with the polymerization mixture using a syringe pump.
-
Seal both ends of the capillary with rubber septa.
-
Place the capillary under a UV lamp (365 nm) and irradiate for a specified time (e.g., 10-30 minutes) to induce polymerization.[6]
-
-
Column Washing and Conditioning:
-
After polymerization, trim the ends of the capillary.
-
Connect the column to an HPLC system and wash with the porogenic solvent (e.g., tetrahydrofuran) to remove unreacted monomers and other soluble components.
-
Subsequently, wash with a solvent miscible with the intended mobile phase (e.g., methanol or acetonitrile).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Protocol 2: Improved Synthesis via Photo-induced Thiol-Acrylate Polymerization of Poly(PEDAS-co-TPTM)
This protocol enhances the column properties by copolymerizing PEDAS with trimethylolpropane tris(3-mercaptopropionate) (TPTM).[6]
Materials:
-
All materials from Protocol 1
-
Trimethylolpropane tris(3-mercaptopropionate) (TPTM)
Procedure:
-
Capillary Pretreatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Preparation of Polymerization Mixture:
-
Prepare the porogenic solvent mixture as in Protocol 1.
-
Dissolve the photoinitiator, DMPAP, in the porogen mixture (e.g., 1% w/w relative to total monomers).
-
Add PEDAS and TPTM monomers to the solution. A typical molar ratio of acrylate groups (from PEDAS) to thiol groups (from TPTM) can be optimized for desired performance. The original study used specific weight ratios of PEDAS and TPTM.[6]
-
-
Polymerization:
-
Fill the capillary with the mixture and seal the ends as described in Protocol 1.
-
Irradiate with a UV lamp (365 nm) for approximately 10 minutes. The thiol-acrylate reaction is typically very rapid.[6]
-
-
Column Washing and Conditioning:
-
Follow the same procedure as in Protocol 1, step 4.
-
Characterization and Application
Morphology: The porous structure of the synthesized monoliths should be examined using Scanning Electron Microscopy (SEM). SEM images reveal the size and interconnectivity of the polymer globules and through-pores, which are crucial for understanding the column's permeability and efficiency.[6][8]
Chromatographic Performance: The performance of the columns should be evaluated by separating a standard mixture of small molecules (e.g., alkylbenzenes) or complex biological samples like protein digests.[6] Key parameters to determine include:
-
Column Efficiency (Plate Number/Height): A measure of the column's ability to produce narrow peaks.
-
Permeability: Determined by measuring the pressure drop at different flow rates.
-
Resolution: The ability to separate two adjacent peaks.
-
Peak Asymmetry: An indicator of interactions between the analyte and the stationary phase.
Applications: PEDAS-based monolithic columns are suitable for reversed-phase liquid chromatography (RPLC). The improved poly(PEDAS-co-TPTM) monoliths have demonstrated potential in proteomics for the separation of complex peptide mixtures prior to mass spectrometric analysis.[6] They can also be applied in the separation of synthetic polymers and other macromolecules.[9][10]
Conclusion
The synthesis of polymeric monolithic columns using this compound offers a flexible platform for creating robust and efficient separation media. By adjusting the polymerization mixture and method, such as through thiol-acrylate copolymerization, the column's properties can be tailored to meet the demands of specific applications, from the analysis of small molecules to complex proteomics research. The protocols provided herein offer a foundation for the development and optimization of these advanced chromatographic tools.
References
- 1. faculty.uml.edu [faculty.uml.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jddtonline.info [jddtonline.info]
- 4. mdpi.com [mdpi.com]
- 5. Comparison between monolithic and particle-packed platinum C18 columns in HPLC determination of acidic and basic test mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving permeability and chromatographic performance of poly(this compound) monolithic column via photo-induced thiol-acrylate polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Monolithic capillary columns based on pentaerythritol acrylates for molecular-size-based separations of synthetic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Photo-induced Polymerization of Pentaerythritol Diacrylate Monostearate for Amphiphilic Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of retaining large amounts of water while maintaining their structural integrity.[1][2][3] Their biocompatibility and tunable physicochemical properties make them ideal candidates for a wide range of biomedical applications, including tissue engineering and controlled drug delivery.[4][5][6] Photo-induced polymerization, or photopolymerization, is a versatile method for hydrogel fabrication that offers exceptional spatial and temporal control over the crosslinking process.[7][8] This technique utilizes light to activate a photoinitiator, which then triggers the rapid polymerization of monomer and crosslinker precursors into a hydrogel network.[8]
This document details the application of Pentaerythritol diacrylate monostearate (PEDAS) as a novel monomer for the synthesis of amphiphilic hydrogels. PEDAS is a unique molecule featuring a central pentaerythritol core, two polymerizable acrylate groups, and a long, hydrophobic stearate chain.[9] This amphiphilic nature—containing both hydrophilic and hydrophobic moieties—allows for the formation of hydrogels with distinct microdomains capable of encapsulating both hydrophilic and hydrophobic therapeutic agents.[10][11] The diacrylate functionality enables PEDAS to act as both a monomer and a crosslinker, simplifying the formulation.
These PEDAS-based hydrogels are particularly promising for drug delivery applications where sustained release of hydrophobic drugs is desired.[3][10] The following protocols provide a comprehensive guide to the synthesis, characterization, and evaluation of these novel hydrogels.
Experimental Protocols
Protocol 1: Synthesis of PEDAS Hydrogels via Photopolymerization
This protocol describes the fabrication of PEDAS hydrogel discs using UV-A light-initiated free-radical polymerization.
Materials:
-
This compound (PEDAS)
-
Photoinitiator: 2-hydroxy-2-methylpropiophenone (e.g., Irgacure 1173) or 1-hydroxycyclohexyl phenyl ketone (HCPK)[10]
-
Solvent: Phosphate-buffered saline (PBS, pH 7.4) or Dimethyl sulfoxide (DMSO) for higher PEDAS concentrations
-
Molds (e.g., 1 mm thick silicone spacers between glass slides)
-
UV light source (365 nm, 3-5 mW/cm²)[12]
-
Vortex mixer
-
Syringes and needles
Procedure:
-
Precursor Solution Preparation:
-
In a light-protected vial (e.g., an amber vial), dissolve the desired amount of PEDAS monomer in the chosen solvent (PBS or DMSO). For example, to prepare a 20% (w/v) solution, dissolve 200 mg of PEDAS in 1 mL of solvent.
-
Add the photoinitiator to the solution. A typical concentration is 0.05% (w/v) relative to the monomer solution.[13] For the 1 mL solution, this would be 0.5 mg.
-
Vortex the mixture thoroughly until the monomer and photoinitiator are completely dissolved. If necessary, gentle heating (40-50°C) can be applied to dissolve PEDAS in PBS.
-
-
Molding and Polymerization:
-
Assemble the molds (glass slides separated by a silicone spacer).
-
Carefully inject the precursor solution into the mold using a syringe, ensuring no air bubbles are trapped.
-
Expose the mold to a UV light source (365 nm) for a specified duration. Polymerization time can be varied (e.g., 5-30 minutes) to control the crosslinking density.[10] The UV intensity should be controlled, typically in the range of 3-5 mW/cm², which is generally considered non-cytotoxic.[12]
-
-
Hydrogel Disc Preparation and Purification:
-
After UV exposure, carefully disassemble the molds to retrieve the hydrogel sheet.
-
Use a biopsy punch to cut hydrogel discs of a uniform diameter (e.g., 6 mm).
-
To remove unreacted monomers and photoinitiator, place the hydrogel discs in a large volume of deionized water or PBS.
-
Wash the discs for 48-72 hours, changing the water/PBS every 12 hours. This purification step is critical for biocompatibility.
-
Protocol 2: Characterization of Swelling Behavior
The swelling ratio is a fundamental property that reflects the hydrogel's water absorption capacity and is indicative of its crosslink density.[7][14]
Materials:
-
Purified hydrogel discs (from Protocol 1)
-
Swelling medium (e.g., deionized water or PBS pH 7.4)
-
Analytical balance (precision of at least 0.1 mg)
-
Lint-free wipes (e.g., Kimwipes)
-
Forceps
-
Vials or a multi-well plate
Procedure:
-
Lyophilization (Freeze-Drying):
-
For an accurate dry weight measurement, freeze the purified hydrogel discs and then lyophilize them until all water has sublimated (typically 24-48 hours).[15]
-
Weigh each lyophilized disc to obtain the dry weight (Md).
-
-
Swelling Kinetics:
-
Immerse each dried disc in a vial containing the swelling medium (e.g., 10 mL of PBS).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), remove a disc from the medium.
-
Gently blot the surface with a lint-free wipe to remove excess surface water without compressing the gel.[14]
-
Immediately weigh the swollen disc to obtain the swollen weight at time t (Mt).
-
Return the disc to the medium. Continue until the weight becomes constant, indicating equilibrium swelling has been reached. The final constant weight is the equilibrium swollen mass (Ms).
-
-
Calculation of Swelling Parameters:
Protocol 3: Mechanical Testing (Uniaxial Compression)
Mechanical properties are crucial for determining the suitability of a hydrogel for specific applications, especially in tissue engineering where scaffolds must withstand physiological loads.[16][17][18]
Materials:
-
Equilibrium-swollen hydrogel discs (cylindrical, with a known diameter and height)
-
Mechanical testing system (e.g., universal testing machine with a compression platen)
-
Calipers
Procedure:
-
Sample Preparation:
-
Use hydrogel discs that have reached equilibrium swelling in PBS.
-
Measure the exact diameter and thickness of each disc before testing.
-
-
Compression Test:
-
Place a hydrogel disc at the center of the lower compression platen.
-
Apply a pre-load (e.g., 0.01 N) to ensure full contact.
-
Compress the hydrogel at a constant strain rate (e.g., 1 mm/min).[19]
-
Record the force (load) as a function of displacement until the hydrogel is compressed to a defined strain (e.g., 20-30%).
-
-
Data Analysis:
-
Convert the force-displacement data into a stress-strain curve.
-
Stress (σ): Force / Initial cross-sectional area
-
Strain (ε): Change in height / Initial height
-
-
The compressive modulus (Young's Modulus) is calculated from the initial linear region of the stress-strain curve (e.g., 5-15% strain). It represents the stiffness of the hydrogel.
-
Protocol 4: In Vitro Drug Release Study
This protocol evaluates the release kinetics of a model hydrophobic drug from the PEDAS hydrogel.
Materials:
-
Drug-loaded hydrogel discs
-
Model hydrophobic drug (e.g., Dexamethasone, Paclitaxel)
-
Release medium: PBS (pH 7.4) containing a surfactant (e.g., 0.5% w/v Tween 80) to ensure sink conditions for the hydrophobic drug.
-
Incubator or shaking water bath (37°C)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification.
-
Centrifuge tubes
Procedure:
-
Drug Loading:
-
Method A (Loading during synthesis): Dissolve the hydrophobic drug in the precursor solution (from Protocol 1, Step 1) before polymerization. This entraps the drug within the polymer network as it forms.
-
Method B (Equilibrium partitioning): Immerse pre-formed, purified hydrogel discs in a concentrated solution of the drug (dissolved in an appropriate solvent) for 48-72 hours to allow the drug to diffuse into the hydrogel matrix.
-
-
Determining Drug Loading:
-
After loading, dry the hydrogels and weigh them.
-
To determine the total amount of drug loaded, dissolve a few drug-loaded discs in a suitable solvent (e.g., DMSO) and quantify the drug concentration using UV-Vis or HPLC against a standard curve.
-
-
Release Study:
-
Place one drug-loaded hydrogel disc in a centrifuge tube containing a known volume of release medium (e.g., 5 mL).
-
Incubate the tubes at 37°C with gentle agitation.
-
At specified time points (e.g., 1, 4, 8, 24, 48, 72 hours, and so on), withdraw the entire volume of the release medium for analysis and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using UV-Vis or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of drug released at each time point.
-
Plot the cumulative drug release (%) versus time.
-
The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[20][21][22] The Korsmeyer-Peppas model is often used to elucidate the release mechanism from polymeric matrices.[20]
-
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: PEDAS Hydrogel Formulation Parameters
| Formulation ID | PEDAS Conc. (% w/v) | Photoinitiator Conc. (% w/v) | UV Exposure Time (min) |
|---|---|---|---|
| PEDAS-10-5 | 10 | 0.05 | 5 |
| PEDAS-20-5 | 20 | 0.05 | 5 |
| PEDAS-20-10 | 20 | 0.05 | 10 |
| PEDAS-30-10 | 30 | 0.05 | 10 |
Table 2: Physicochemical Properties of PEDAS Hydrogels
| Formulation ID | Equilibrium Swelling Ratio (%SR) in PBS | Equilibrium Water Content (%EWC) | Compressive Modulus (kPa) |
|---|---|---|---|
| PEDAS-10-5 | 850 ± 45 | 89.5 ± 1.2 | 15 ± 2.1 |
| PEDAS-20-5 | 520 ± 30 | 83.9 ± 0.9 | 45 ± 4.5 |
| PEDAS-20-10 | 480 ± 25 | 82.8 ± 1.1 | 58 ± 5.2 |
| PEDAS-30-10 | 310 ± 18 | 75.6 ± 0.8 | 110 ± 9.8 |
(Values are presented as mean ± standard deviation, n=3)
Table 3: Dexamethasone Release Kinetics from PEDAS Hydrogels
| Formulation ID | Drug Loading (%) | Cumulative Release at 24h (%) | Cumulative Release at 120h (%) | Korsmeyer-Peppas Release Exponent (n) |
|---|---|---|---|---|
| PEDAS-10-5 | 2.1 ± 0.2 | 45.2 ± 3.1 | 88.5 ± 4.3 | 0.48 (Fickian Diffusion) |
| PEDAS-20-10 | 1.8 ± 0.1 | 28.6 ± 2.5 | 71.3 ± 3.8 | 0.55 (Anomalous Transport) |
| PEDAS-30-10 | 1.5 ± 0.2 | 19.4 ± 1.9 | 55.9 ± 2.9 | 0.62 (Anomalous Transport) |
(Values are presented as mean ± standard deviation, n=3)
Visualizations
Caption: Workflow for PEDAS hydrogel synthesis and characterization.
References
- 1. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of photocrosslinkable hydrogels from bovine skin gelatin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of photocrosslinkable hydrogels from bovine skin gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. This compound | C29H50O7 | CID 4145213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Amphiphilic hydrogels for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and characterization of photo-cross-linked hydrogels based on biodegradable polyphosphoesters and poly(ethylene glycol) copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. rheolution.com [rheolution.com]
- 17. oulu.fi [oulu.fi]
- 18. mdpi.com [mdpi.com]
- 19. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Pentaerythritol Diacrylate Monostearate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol diacrylate monostearate is a unique trifunctional crosslinking agent possessing both reactive acrylate groups and a long, hydrophobic stearate chain. This amphiphilic nature makes it a versatile building block in polymer chemistry, enabling the synthesis of polymers with tailored mechanical properties, controlled release characteristics, and specific thermal behaviors. The acrylate functionalities allow for rapid curing and crosslinking through free-radical polymerization, often initiated by UV light or thermal initiators. The stearate moiety introduces hydrophobicity, which can be leveraged to modulate drug release profiles, enhance compatibility with non-polar polymers, and influence the thermal and mechanical properties of the final polymer network.
These application notes provide an overview of the properties, synthesis, and potential applications of this compound as a crosslinking agent, with a focus on its relevance to drug development and advanced materials science. Detailed experimental protocols are provided to guide researchers in the synthesis of the crosslinking agent and its application in the formation of crosslinked polymer networks.
Chemical Properties and Structure
This compound is an ester of pentaerythritol with two equivalents of acrylic acid and one equivalent of stearic acid. The remaining hydroxyl group on the pentaerythritol core provides a site for further functionalization if desired.
Structure:
| Property | Value |
| Molecular Formula | C₂₉H₅₀O₇ |
| Molecular Weight | 510.7 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 29-31 °C |
| Density | 1.018 g/mL at 25 °C |
Synthesis Protocol
The synthesis of this compound can be achieved through a one-pot esterification reaction of pentaerythritol with acrylic acid and stearic acid.[1] The reaction conditions can be optimized to control the degree of esterification.
Materials:
-
Pentaerythritol
-
Acrylic Acid
-
Stearic Acid
-
Phosphoric Acid (catalyst)
-
Toluene (solvent, optional for azeotropic removal of water)
-
Hydroquinone (inhibitor to prevent premature polymerization of acrylic acid)
-
Sodium Bicarbonate solution (for neutralization)
-
Anhydrous Magnesium Sulfate (for drying)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with Dean-Stark trap (if using toluene)
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser (with a Dean-Stark trap if using toluene), add pentaerythritol (1 mole), stearic acid (1 mole), acrylic acid (2 moles), a catalytic amount of phosphoric acid (e.g., 1-2% by weight of reactants), and a small amount of hydroquinone. If using a solvent, add toluene.
-
Reaction: Heat the mixture to 160-200°C with constant stirring under a nitrogen atmosphere. If using toluene, the water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value stabilizes.
-
Work-up: Cool the reaction mixture to room temperature. If a solvent was used, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acids. Then, wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if a high purity is required.
Quantitative Parameters for Synthesis:
| Parameter | Value |
| Molar Ratio (Pentaerythritol:Acrylic Acid:Stearic Acid) | 1 : 2 : 1 |
| Catalyst Loading (Phosphoric Acid) | 1-2 wt% of total reactants |
| Reaction Temperature | 160 - 200 °C |
| Reaction Time | 6 - 8 hours |
Application in Polymer Crosslinking: A General Protocol
This compound can be used as a crosslinking agent in the formulation of various polymers, including hydrogels, elastomers, and coatings. The following is a general protocol for the UV-initiated crosslinking of a polymer matrix.
Materials:
-
Base monomer (e.g., acrylic acid, acrylamide, polyethylene glycol diacrylate)
-
This compound (crosslinking agent)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 2959)
-
Solvent (if required to dissolve components, e.g., ethanol, water)
-
Active pharmaceutical ingredient (API) for drug release studies
Equipment:
-
UV curing system
-
Molds (e.g., glass plates with spacers)
-
Vortex mixer or sonicator
-
Mechanical testing apparatus
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
UV-Vis spectrophotometer (for drug release studies)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
Dissolve the base monomer(s) and the desired concentration of this compound in a suitable solvent.
-
If preparing a drug-loaded polymer, dissolve the API in this solution.
-
Add the photoinitiator (typically 0.1-1 wt% of the total monomer and crosslinker weight).
-
Mix the solution thoroughly using a vortex mixer or sonicator until all components are fully dissolved and the solution is homogeneous.
-
-
Curing:
-
Pour the pre-polymer solution into a mold of the desired shape and thickness.
-
Expose the mold to UV radiation for a specified time to initiate polymerization and crosslinking. The curing time will depend on the intensity of the UV source and the concentration of the photoinitiator.
-
-
Post-Curing and Characterization:
-
After curing, carefully remove the crosslinked polymer from the mold.
-
Wash the polymer to remove any unreacted monomers or initiator.
-
Characterize the polymer for its mechanical properties, thermal stability, and, if applicable, drug release profile.
-
Applications and Potential Impact
The unique amphiphilic structure of this compound opens up a range of potential applications, particularly in the field of drug delivery and biomaterials.
-
Controlled Drug Delivery: The hydrophobic stearate chain can create microdomains within a hydrophilic polymer matrix. This can be used to encapsulate and control the release of hydrophobic drugs. The release rate can be tuned by varying the concentration of the crosslinking agent.
-
Tuning Mechanical Properties: The long stearate chain can act as a plasticizer, potentially increasing the flexibility and toughness of the resulting polymer network compared to crosslinkers with shorter chains.
-
Hydrophobic Surface Modification: When used in the formulation of hydrogels, the stearate groups may migrate to the surface, creating a more hydrophobic interface, which could be useful for specific biomedical applications.
-
Emulsion and Suspension Polymerization: Its amphiphilic nature could be beneficial in emulsion or suspension polymerization, acting as a reactive surfactant to stabilize droplets while also participating in the crosslinking reaction.
Quantitative Data from Representative Studies
While specific data for this compound is limited in publicly available literature, the following table provides representative data from studies on polymers crosslinked with long-chain or amphiphilic acrylates to illustrate the expected effects.
Table 1: Effect of Crosslinker Concentration on Mechanical Properties of a Representative Acrylate-Based Polymer
| Crosslinker Concentration (mol%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 1 | 5.2 ± 0.4 | 15.6 ± 1.1 | 150 ± 12 |
| 5 | 8.9 ± 0.6 | 32.1 ± 2.5 | 85 ± 9 |
| 10 | 12.5 ± 0.9 | 55.8 ± 4.3 | 40 ± 5 |
Table 2: Representative In Vitro Drug Release Profile from a Hydrogel Crosslinked with an Amphiphilic Acrylate
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15.2 ± 1.8 |
| 4 | 35.8 ± 3.2 |
| 8 | 58.1 ± 4.5 |
| 12 | 75.6 ± 5.1 |
| 24 | 92.3 ± 6.3 |
Conclusion
This compound is a promising crosslinking agent for the development of advanced polymer materials. Its unique amphiphilic structure provides a versatile tool for researchers to fine-tune the properties of polymer networks for a variety of applications, from controlled drug delivery systems to tough and flexible elastomers. The protocols and data presented here serve as a starting point for further exploration and optimization of this interesting molecule in polymer chemistry.
References
Application Notes and Protocols: Pentaerythritol Diacrylate Monostearate in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol diacrylate monostearate (PEDAMS) is an amphiphilic monomer that is gaining attention in the field of tissue engineering for the fabrication of biocompatible and biodegradable scaffolds. Its unique structure, combining hydrophobic stearate chains with reactive acrylate groups, allows for the synthesis of crosslinkable macromers with tunable properties. These macromers can be formulated into hydrogels, a class of scaffolds that mimic the extracellular matrix (ECM) and provide a hydrated, porous environment conducive to cell growth and tissue regeneration.
This document provides detailed application notes and experimental protocols for the use of PEDAMS in the formulation of copolymers for tissue engineering scaffolds. The focus is on the synthesis of amphiphilic, thermoresponsive macromers and the subsequent fabrication and characterization of hydrogel scaffolds.
Data Presentation: Properties of PEDAMS-Based Copolymers for Scaffolds
While data on scaffolds fabricated from pure PEDAMS is limited, it is commonly used as a comonomer to impart specific hydrophobic and crosslinking characteristics to copolymers. The following tables summarize the properties of representative amphiphilic macromers synthesized using PEDAMS, N-isopropylacrylamide (NiPAAm), acrylamide (AAm), and 2-hydroxyethyl acrylate (HEA), as described in the literature.[1][2]
Table 1: Composition and Molecular Weight of PEDAMS-Containing Macromers
| Macromer Designation | Molar Feed Ratio (PEDAS/NiPAAm/AAm/HEA) | Molecular Weight (Mn, Da) |
| TGM 1 | 1 / 90 / 5 / 5 | ~1500 |
| TGM 2 | 1 / 80 / 10 / 10 | ~2000 |
| TGM 3 | 1 / 70 / 15 / 15 | ~2500 |
| TGM 4 | 1 / 60 / 20 / 20 | ~3000 |
Note: Data is adapted from studies on thermogelling macromers (TGMs) for biomedical applications.[1]
Table 2: Cytocompatibility of PEDAMS-Containing Macromers
| Macromer Designation | Concentration (mg/mL) | Cell Viability (%) after 24h |
| TGM 1 | 1 | > 80% |
| TGM 2 | 1 | > 80% |
| TGM 3 | 1 | > 70% |
| TGM 4 | 1 | > 60% |
Note: Cell viability was assessed using rat fibroblasts.[1] The chemical modification of the macromers with a (meth)acrylate group for crosslinking can have a time- and dose-dependent effect on cell viability.[1]
Experimental Protocols
Protocol 1: Synthesis of Amphiphilic, Thermogelling Macromers (TGMs)
This protocol describes the synthesis of water-soluble, thermogelling macromers via free radical polymerization, based on methodologies described in the literature.[1][2]
Materials:
-
This compound (PEDAMS)
-
N-isopropylacrylamide (NiPAAm)
-
Acrylamide (AAm)
-
2-hydroxyethyl acrylate (HEA)
-
2,2'-azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
In a reaction flask, dissolve the desired molar ratios of PEDAMS, NiPAAm, AAm, and HEA in anhydrous 1,4-dioxane.
-
Add AIBN (as initiator) to the solution.
-
Purge the solution with nitrogen gas for 30 minutes to remove oxygen.
-
Seal the flask and place it in an oil bath preheated to 70°C.
-
Allow the polymerization to proceed for 24 hours with continuous stirring.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the synthesized macromer by adding the reaction solution dropwise into an excess of cold diethyl ether while stirring vigorously.
-
Collect the precipitated macromer by filtration.
-
Wash the precipitate with fresh diethyl ether to remove unreacted monomers and initiator.
-
Dry the purified macromer under vacuum at room temperature until a constant weight is achieved.
-
Characterize the macromer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination and ¹H-NMR for composition analysis.
Protocol 2: Fabrication of Hydrogel Scaffolds by Photopolymerization
This protocol outlines the fabrication of hydrogel scaffolds from the synthesized TGMs using a photo-crosslinking method.
Materials:
-
Synthesized TGM
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, sterile)
-
UV light source (365 nm)
-
Molds for scaffold casting (e.g., silicone molds)
Procedure:
-
Dissolve the TGM in sterile PBS at the desired concentration (e.g., 10-20% w/v).
-
Add the photoinitiator to the macromer solution at a suitable concentration (e.g., 0.05-0.1% w/v) and dissolve completely. Protect the solution from light.
-
Pipette the macromer/photoinitiator solution into the molds of the desired shape and size.
-
Expose the molds to UV light (365 nm) for a sufficient duration to achieve complete crosslinking (e.g., 5-10 minutes). The exposure time will depend on the UV intensity, photoinitiator concentration, and scaffold thickness.
-
Carefully remove the crosslinked hydrogel scaffolds from the molds.
-
Wash the scaffolds extensively with sterile PBS to remove any unreacted components.
-
Store the sterile hydrogel scaffolds in PBS at 4°C until further use.
Protocol 3: Characterization of Scaffold Properties
A. Porosity and Microstructure:
-
Freeze-dry the hydrogel scaffolds.
-
Mount the dried scaffolds on stubs and sputter-coat them with gold.
-
Examine the cross-sectional morphology using a Scanning Electron Microscope (SEM) to visualize the pore structure and interconnectivity.
B. Mechanical Properties:
-
Perform unconfined compression tests on hydrated hydrogel scaffolds using a universal testing machine.
-
Place a cylindrical scaffold between two parallel plates and apply a compressive load at a constant strain rate.
-
Record the stress-strain data to determine the compressive modulus.
C. In Vitro Biodegradation:
-
Prepare a solution of a relevant enzyme (e.g., lipase or esterase) in PBS to simulate physiological degradation.
-
Measure the initial dry weight of the hydrogel scaffolds.
-
Immerse the scaffolds in the enzyme solution and incubate at 37°C.
-
At predetermined time points, remove the scaffolds, rinse with deionized water, and freeze-dry.
-
Measure the dry weight of the degraded scaffolds.
-
Calculate the percentage of weight loss over time to determine the degradation rate.
Protocol 4: Assessment of Cell Viability on Scaffolds
This protocol describes a method to assess the viability of cells cultured within the hydrogel scaffolds using a LIVE/DEAD assay.
Materials:
-
Cell-seeded hydrogel scaffolds
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Sterile PBS
-
Fluorescence microscope
Procedure:
-
Culture the desired cell type within the hydrogel scaffolds for the intended duration.
-
Prepare the LIVE/DEAD staining solution by diluting Calcein AM and Ethidium homodimer-1 in sterile PBS according to the manufacturer's instructions.
-
Remove the culture medium from the cell-seeded scaffolds and wash them twice with sterile PBS.
-
Incubate the scaffolds in the LIVE/DEAD staining solution for 30-45 minutes at 37°C, protected from light.
-
After incubation, wash the scaffolds again with PBS to remove excess dye.
-
Immediately visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Capture images from multiple random fields of view to assess the overall cell viability and distribution within the scaffold.
Visualizations
Caption: Experimental workflow for the synthesis, fabrication, and characterization of PEDAMS-based hydrogel scaffolds.
Caption: Logical relationships between scaffold properties and desired tissue engineering outcomes.
References
Application Notes and Protocols for Utilizing Pentaerythritol Diacrylate Monostearate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol diacrylate monostearate (PEDAS) is an amphiphilic molecule featuring a central pentaerythritol core. This structure is functionalized with two polymerizable acrylate groups, a hydrophobic stearate chain, and a free hydroxyl group. This unique combination of hydrophilic and hydrophobic moieties, along with the potential for polymerization, makes PEDAS a promising candidate for the development of novel drug delivery systems. Its amphiphilic nature suggests its utility in forming self-assembled nanostructures, such as micelles or nanoparticles, capable of encapsulating hydrophobic drugs. The acrylate functionalities allow for the formation of crosslinked networks, leading to the generation of hydrogels for controlled drug release.
These application notes provide an overview of the potential uses of PEDAS in drug delivery and offer detailed protocols for the synthesis and characterization of PEDAS-based nanoparticles and hydrogels. Due to the limited availability of direct studies on PEDAS for drug delivery, some protocols are adapted from established methodologies for structurally similar amphiphilic and polymerizable molecules.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of PEDAS is presented in the table below. This information is crucial for designing and optimizing drug delivery formulations.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₅₀O₇ | [1] |
| Molecular Weight | 510.7 g/mol | [1] |
| Appearance | Solid | [2] |
| IUPAC Name | [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] octadecanoate | [1] |
Biocompatibility and Biodegradability
-
Acrylate Copolymers: Acrylate copolymers are widely used in cosmetics and are generally considered safe for topical use when formulated to avoid irritation.[3][4] The primary concern is the presence of residual toxic monomers.[3] Therefore, purification of any PEDAS-based formulation is critical.
-
Pentaerythritol Esters: Pentaerythritol esters are known to be biodegradable and are used in applications such as environmentally friendly lubricants.[5][6] The ester linkages in PEDAS are susceptible to hydrolysis, suggesting that it may be biodegradable.
Further biocompatibility and cytotoxicity studies are essential to establish a definitive safety profile for PEDAS-based drug delivery systems.
Application 1: PEDAS-Based Nanoparticles for Hydrophobic Drug Delivery
The amphiphilic nature of PEDAS makes it suitable for forming nanoparticles that can encapsulate poorly water-soluble drugs, potentially enhancing their bioavailability and providing controlled release.
Experimental Protocol: Preparation of Drug-Loaded PEDAS Nanoparticles by Nanoprecipitation
This protocol is adapted from general methods for forming nanoparticles from amphiphilic polymers.[7]
Materials:
-
This compound (PEDAS)
-
Hydrophobic drug of interest (e.g., Paclitaxel, Curcumin)
-
Acetone (or other suitable organic solvent, e.g., Tetrahydrofuran)
-
Purified water
-
Stabilizer (e.g., Pluronic F127, Polysorbate 80)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PEDAS and the hydrophobic drug in acetone. The ratio of PEDAS to drug will influence drug loading and encapsulation efficiency. A starting point could be a 10:1 w/w ratio.
-
-
Nanoprecipitation:
-
Under magnetic stirring, slowly inject the organic phase into an aqueous solution containing a stabilizer. The volume ratio of the organic to aqueous phase should be optimized, typically starting at 1:10.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of PEDAS and the encapsulated drug, forming nanoparticles.
-
-
Solvent Evaporation:
-
Stir the resulting nanoparticle suspension at room temperature for several hours (or overnight) to allow for the complete evaporation of the organic solvent.
-
-
Purification:
-
Purify the nanoparticle suspension to remove any free drug and excess stabilizer. This can be achieved by dialysis against purified water or through centrifugation and resuspension of the nanoparticle pellet.
-
Characterization of PEDAS Nanoparticles
| Parameter | Method | Expected Outcome |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Nanoparticles in the range of 100-300 nm with a PDI < 0.3, indicating a homogenous population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | A negative or positive surface charge of sufficient magnitude (e.g., > ±20 mV) to ensure colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Spherical nanoparticles with a smooth surface. |
| Drug Loading (DL) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy or HPLC | Quantify the amount of drug encapsulated within the nanoparticles. |
Formulas for DL and EE:
-
DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100[8]
In Vitro Drug Release Study
Protocol:
-
Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using UV-Vis spectroscopy or HPLC.
Application 2: PEDAS-Based Hydrogels for Sustained Drug Release
The acrylate groups in PEDAS can be polymerized to form a crosslinked hydrogel network. These hydrogels can be designed to provide sustained release of an encapsulated drug.
Experimental Protocol: Synthesis of a PEDAS-Based Hydrogel
This protocol is a general approach for the free-radical polymerization of acrylate monomers to form a hydrogel.[9]
Materials:
-
This compound (PEDAS)
-
A hydrophilic co-monomer (e.g., Acrylic acid, N-isopropylacrylamide) - optional, to tune hydrogel properties
-
A crosslinker (e.g., N,N'-methylenebisacrylamide) - optional, for increased crosslinking density
-
A photoinitiator (e.g., Irgacure 2959) or a thermal initiator (e.g., Ammonium persulfate)
-
Drug to be encapsulated
-
Solvent (e.g., Dimethyl sulfoxide, water, or a mixture)
Procedure:
-
Preparation of the Pre-gel Solution:
-
Dissolve PEDAS, the drug, and any optional co-monomers and crosslinkers in the chosen solvent.
-
Add the initiator to the solution and mix until fully dissolved.
-
-
Polymerization:
-
Photopolymerization: Expose the pre-gel solution to UV light of an appropriate wavelength and intensity for a specified duration to initiate polymerization and crosslinking.
-
Thermal Polymerization: Heat the pre-gel solution to a temperature that activates the thermal initiator.
-
-
Purification:
-
Immerse the resulting hydrogel in a suitable solvent (e.g., purified water) for a period of time, with frequent solvent changes, to remove any unreacted monomers, initiator, and non-encapsulated drug.
-
-
Drying:
-
The purified hydrogel can be dried (e.g., by lyophilization) for characterization or storage.
-
Characterization of PEDAS Hydrogels
| Parameter | Method | Expected Outcome |
| Swelling Ratio | Gravimetric analysis | The hydrogel should exhibit a significant swelling capacity in aqueous media. |
| Morphology | Scanning Electron Microscopy (SEM) | A porous internal structure, which is indicative of its ability to hold water and release drugs. |
| Mechanical Properties | Rheometry or Compression testing | The mechanical strength of the hydrogel can be tuned by adjusting the formulation. |
| Drug Release Profile | In vitro release study (as described for nanoparticles) | A sustained release profile over an extended period. |
Visualization of Experimental Workflows
Workflow for PEDAS Nanoparticle Preparation and Characterization
Caption: Workflow for PEDAS nanoparticle formulation and analysis.
Workflow for PEDAS Hydrogel Synthesis and Characterization
Caption: Workflow for PEDAS hydrogel synthesis and evaluation.
Signaling Pathway (Hypothetical)
While no specific signaling pathways are directly modulated by PEDAS itself as a carrier, a drug delivered by a PEDAS-based system would interact with its target pathway. For example, if Paclitaxel (an anti-cancer drug) is delivered, it would interfere with microtubule dynamics.
Caption: Hypothetical pathway of a PEDAS-delivered anti-cancer drug.
Conclusion
This compound presents a versatile platform for the development of innovative drug delivery systems. Its amphiphilic and polymerizable nature allows for the creation of both nanoparticles for hydrophobic drug encapsulation and hydrogels for sustained release. While further research is needed to fully elucidate its biocompatibility and in vivo performance, the protocols and data presented here provide a solid foundation for researchers to begin exploring the potential of PEDAS in pharmaceutical applications. It is imperative that any formulation developed undergoes rigorous characterization and safety assessment before consideration for preclinical or clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C29H50O7 | CID 4145213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acrylate Copolymers: Ingredient of Environmental Concerns | Dermatocare [dermatocare.com]
- 5. tribology.rs [tribology.rs]
- 6. PENTAERYTHRITYL ESTERS [pacificspecialityoils.com]
- 7. US20090312402A1 - Encapsulated nanoparticles for drug delivery - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview [mdpi.com]
Application Notes and Protocols for Thiol-Acrylate Polymerization of Pentaerythritol Diacrylate Monostearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-acrylate polymerization, a subset of thiol-ene "click" chemistry, offers a robust and efficient method for the formation of crosslinked polymer networks. This chemistry is characterized by its rapid reaction rates, low shrinkage stress, and insensitivity to oxygen, making it an attractive platform for various biomedical applications, including drug delivery.[1] The use of Pentaerythritol diacrylate monostearate (PEDAS) as a monomer introduces a hydrophobic stearate chain, which can be leveraged to encapsulate and control the release of hydrophobic therapeutic agents.
These application notes provide detailed protocols for both photo-initiated and base-catalyzed thiol-acrylate polymerization of PEDAS. Additionally, methodologies for the characterization of the resulting polymers and assessment of their drug release profiles are presented.
Materials and Methods
Materials
-
This compound (PEDAS) (CAS: 92092-01-8)
-
Multifunctional thiol (e.g., Trimethylolpropane tris(3-mercaptopropionate), Pentaerythritol tetrakis(3-mercaptopropionate))
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA), Irgacure 2959)
-
Base catalyst (e.g., Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Solvent (e.g., Toluene, Dichloromethane, Tetrahydrofuran)
-
Model hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Phosphate-buffered saline (PBS)
Experimental Protocols
Protocol 1: Photo-initiated Thiol-Acrylate Polymerization
This protocol describes the formation of a crosslinked polymer network via free-radical polymerization initiated by UV light.
-
Preparation of the Monomer Solution:
-
In a glass vial, dissolve this compound (PEDAS) and a multifunctional thiol in a suitable solvent (e.g., toluene) to the desired concentrations. A typical starting point is a 1:1 stoichiometric ratio of thiol to acrylate functional groups.
-
Add a photoinitiator (e.g., 0.1-1.0 wt% DMPA) to the monomer solution.
-
Ensure complete dissolution of all components by vortexing or brief sonication.
-
-
Polymerization:
-
Cast the monomer solution into a mold of the desired shape (e.g., a thin film between glass slides separated by a spacer).
-
Expose the solution to a UV light source (e.g., 365 nm) for a specified period (typically 5-30 minutes, depending on the initiator concentration and light intensity). The polymerization can be monitored in real-time using techniques like RT-FTIR to track the disappearance of the thiol and acrylate peaks.[2]
-
-
Purification:
-
After polymerization, immerse the resulting polymer in a good solvent for the monomers and initiator (e.g., dichloromethane) for 24-48 hours to extract any unreacted components.
-
Replace the solvent with fresh solvent at least once during the extraction process.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Protocol 2: Base-Catalyzed Thiol-Acrylate (Michael Addition) Polymerization
This protocol utilizes a base to catalyze the nucleophilic Michael addition of the thiol to the acrylate.[3]
-
Preparation of the Monomer Solution:
-
In a glass vial, dissolve this compound (PEDAS) and a multifunctional thiol in a suitable solvent (e.g., tetrahydrofuran).
-
Ensure the solution is homogenous.
-
-
Polymerization:
-
Purification:
-
Follow the same purification procedure as described in Protocol 1 to remove unreacted monomers and the catalyst.
-
Characterization of the Polymer Network
The physical and chemical properties of the synthesized thiol-acrylate polymer should be thoroughly characterized to ensure its suitability for the intended application.
| Property | Method | Typical Expected Outcome |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the disappearance of characteristic thiol (S-H) and acrylate (C=C) peaks, and the appearance of new thioether linkages. |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determination of the glass transition temperature (Tg) and thermal degradation profile of the polymer. |
| Mechanical Properties | Dynamic Mechanical Analysis (DMA), Tensile Testing | Measurement of the storage modulus, loss modulus, and Young's modulus to assess the stiffness and viscoelasticity of the material.[6] |
| Swellability | Gravimetric analysis in various solvents | Determination of the swelling ratio, which provides insight into the crosslink density of the polymer network. |
Drug Release Studies
The release of a model hydrophobic drug from the PEDAS-based thiol-acrylate polymer can be evaluated using the following protocol.
-
Drug Loading:
-
Incorporate the model hydrophobic drug into the monomer solution before polymerization. The drug can be dissolved along with the monomers.
-
-
In Vitro Drug Release:
-
Place a known weight of the drug-loaded polymer in a vial containing a defined volume of release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions).
-
Incubate the vials at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
| Time (hours) | Cumulative Drug Release (%) - Formulation A | Cumulative Drug Release (%) - Formulation B |
| 1 | 5.2 ± 0.8 | 8.1 ± 1.1 |
| 2 | 10.5 ± 1.2 | 15.3 ± 1.5 |
| 4 | 18.9 ± 2.1 | 27.6 ± 2.4 |
| 8 | 32.4 ± 3.5 | 45.8 ± 3.9 |
| 12 | 45.1 ± 4.2 | 60.2 ± 4.8 |
| 24 | 68.3 ± 5.5 | 85.7 ± 6.2 |
| 48 | 85.9 ± 6.8 | 98.1 ± 7.1 |
| 72 | 95.2 ± 7.3 | 99.5 ± 7.5 |
Note: This is example data and will vary depending on the specific formulation and experimental conditions.
Visualizations
Caption: Thiol-Acrylate Polymerization Mechanism.
Caption: Experimental Workflow for Thiol-Acrylate Polymer Synthesis and Evaluation.
References
- 1. advanceseng.com [advanceseng.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication and characterization of thiol-triacrylate polymer via Michael addition reaction for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [wyoscholar.uwyo.edu]
Application Notes and Protocols for the Polymerization of Pentaerythritol Diacrylate Monostearate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed standard operating procedures for the polymerization of Pentaerythritol diacrylate monostearate (PEDAS), a versatile monomer for the creation of crosslinked polymer networks. The protocols outlined below cover two primary methods of free-radical polymerization: photopolymerization and thermal polymerization. These procedures are designed to be a starting point for researchers and can be adapted based on specific application requirements, such as in the development of novel drug delivery systems, biomaterial scaffolds, or specialty coatings.
Physical and Chemical Properties of Monomer
A summary of the key physical and chemical properties of this compound is provided in Table 1. This information is crucial for the safe handling and storage of the monomer, as well as for the design of the polymerization process.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 92092-01-8 |
| Molecular Formula | C29H50O7 |
| Molecular Weight | 510.7 g/mol [1][2] |
| Melting Point | 29-31 °C[3] |
| Density | 1.018 g/mL at 25 °C[3] |
| Appearance | White to off-white solid |
Experimental Protocols
Two distinct protocols for the polymerization of this compound are detailed below. Protocol 1 describes a photopolymerization method, which offers rapid curing at ambient temperatures. Protocol 2 outlines a thermal polymerization procedure, which can be advantageous for bulk polymerization or when UV-sensitive components are included in the formulation.
Protocol 1: Photopolymerization of this compound
This protocol is based on the principles of free-radical photopolymerization of multifunctional acrylates.
Materials:
-
This compound (PEDAS)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)
-
Co-monomer (optional, e.g., Trimethylolpropane tris(3-mercaptopropionate), TPTM)
-
Solvent (optional, e.g., Tetrahydrofuran, THF)
-
Nitrogen gas
-
UV curing system (e.g., 365 nm UV lamp)
Procedure:
-
Preparation of the Monomer Solution:
-
In a suitable reaction vessel, melt the this compound at a temperature slightly above its melting point (approximately 35-40 °C).
-
Add the desired concentration of the photoinitiator (e.g., 1-5 wt% with respect to the monomer).
-
If a co-monomer or solvent is used, add it to the molten PEDAS and mix until a homogeneous solution is obtained.
-
-
Inerting the Reaction Mixture:
-
Purge the monomer solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Polymerization:
-
Transfer the reaction mixture to a suitable mold or substrate.
-
Expose the mixture to UV radiation from a UV curing system. The exposure time will depend on the intensity of the UV source, the concentration of the photoinitiator, and the thickness of the sample.
-
-
Post-Curing and Purification:
-
After UV exposure, the polymer network is formed.
-
To remove any unreacted monomer, the polymer can be washed with a suitable solvent (e.g., acetone or ethanol) and then dried under vacuum until a constant weight is achieved.
-
Protocol 2: Thermal Polymerization of this compound
This protocol describes the bulk thermal polymerization of PEDAS using a thermal initiator.
Materials:
-
This compound (PEDAS)
-
Thermal initiator (e.g., Benzoyl peroxide, BPO, or Azobisisobutyronitrile, AIBN)
-
Solvent (optional, e.g., Toluene or Dimethylformamide, DMF)
-
Nitrogen gas
Procedure:
-
Preparation of the Monomer Solution:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, melt the this compound at a temperature of approximately 35-40 °C.
-
Dissolve the desired amount of thermal initiator (e.g., 0.5-2 mol% with respect to the monomer) in the molten PEDAS. If a solvent is used, dissolve the monomer and initiator in the solvent.
-
-
Inerting the Reaction Mixture:
-
Bubble nitrogen gas through the solution for 15-20 minutes to create an inert atmosphere.
-
-
Polymerization:
-
Heat the reaction mixture to the desired polymerization temperature (typically between 60-80 °C for AIBN or 80-95 °C for BPO) under a nitrogen atmosphere with continuous stirring.
-
Maintain the temperature for a specified period (e.g., 2-8 hours) to allow for polymerization to proceed. The viscosity of the solution will increase as the polymer forms.
-
-
Purification:
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
If the polymer is solid, it can be purified by dissolving it in a suitable solvent (e.g., THF) and precipitating it in a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and dry it in a vacuum oven until a constant weight is obtained.
-
Data Presentation and Characterization
The successful polymerization of this compound results in a crosslinked polymer network. Due to its insoluble nature, the characterization of the final polymer requires specific techniques.
Table 2: Characterization Data for Poly(this compound)
| Parameter | Method | Expected Outcome |
| Monomer Conversion | FTIR Spectroscopy | Decrease in the intensity of the acrylate C=C bond peak (around 1635 cm⁻¹ and 810 cm⁻¹) |
| Gel Fraction | Soxhlet Extraction | High gel fraction, indicating a high degree of crosslinking. |
| Swelling Ratio | Swelling Test | The swelling ratio in a suitable solvent provides information about the crosslink density. |
| Thermal Properties | TGA/DSC | Determination of thermal stability and glass transition temperature (Tg). |
Determination of Monomer Conversion by FTIR Spectroscopy
The extent of polymerization can be quantified by monitoring the disappearance of the acrylate double bonds using Fourier Transform Infrared (FTIR) spectroscopy.
Protocol:
-
Record the FTIR spectrum of the unpolymerized monomer mixture.
-
Record the FTIR spectrum of the polymer at different time intervals during polymerization or after the reaction is complete.
-
The degree of conversion can be calculated by monitoring the decrease in the peak area of the acrylate C=C stretching vibration at approximately 1635 cm⁻¹ or the C-H out-of-plane bending at around 810 cm⁻¹. An internal standard peak that does not change during the reaction (e.g., the C=O ester peak at ~1720 cm⁻¹) should be used for normalization.
-
The conversion (%) can be calculated using the following formula:
Conversion (%) = [1 - (A_t / A_0)] x 100
Where:
-
A_t is the normalized peak area of the acrylate C=C bond at time t.
-
A_0 is the normalized peak area of the acrylate C=C bond at time 0.
-
Visualizations
The following diagrams illustrate the chemical structure, the polymerization workflow, and the reaction scheme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization | Semantic Scholar [semanticscholar.org]
- 3. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes: Pentaerythritol Diacrylate Monostearate (PEDAS) in Microfluidic Device Fabrication
Introduction
Pentaerythritol diacrylate monostearate (PEDAS) is a versatile photopolymerizable monomer that is gaining attention for the fabrication of microfluidic devices, particularly for the creation of monolithic structures. Its unique chemical structure, featuring two reactive acrylate groups for polymerization and a long stearate chain, provides a combination of cross-linking capability and hydrophobicity. This makes it a compelling material for applications requiring tailored surface properties and stable, porous polymer networks within microchannels.
Key Properties of PEDAS
A summary of the physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₉H₅₀O₇ | [1][2] |
| Molecular Weight | 510.7 g/mol | [1][2] |
| Melting Point | 29-31 °C | [3][4] |
| Density | 1.018 g/mL at 25 °C | [3][4] |
| Appearance | Solid |
Applications in Microfluidics
The primary application of PEDAS in microfluidics is in the fabrication of polymeric monolithic columns within capillaries or microfluidic channels.[5] These monoliths are continuous, porous polymer structures that can be synthesized in situ, offering a high surface area for interactions with analytes. Key application areas include:
-
Micro-Liquid Chromatography (μLC): PEDAS-based monoliths can serve as stationary phases for chromatographic separations. The inherent hydrophobicity of the stearate group makes these columns suitable for reversed-phase chromatography of peptides and other biomolecules.[5]
-
Solid-Phase Extraction (SPE): The porous nature of the monoliths allows for their use in on-chip SPE to preconcentrate and purify samples prior to analysis.
-
Biocatalytic Reactors: The high surface area of the monoliths provides an excellent scaffold for the immobilization of enzymes, enabling the development of microreactors for biocatalysis.
Advantages of PEDAS in Microfluidic Devices
-
Rapid Fabrication: Through photoinitiated polymerization, PEDAS-based monoliths can be fabricated within minutes.[5]
-
Tunable Properties: The morphology, permeability, and chromatographic performance of the monoliths can be readily tuned by adjusting the composition of the porogenic solvents and the monomer-to-crosslinker ratio.[5]
-
Enhanced Permeability: When copolymerized with thiol-containing crosslinkers, such as trimethylolpropane tris(3-mercaptopropionate) (TPTM), the resulting poly(PEDAS-co-TPTM) monoliths exhibit improved permeability compared to monoliths made from PEDAS alone.[5]
-
Good Chromatographic Performance: Poly(PEDAS-co-TPTM) monoliths have demonstrated lower plate heights and efficient separation of complex peptide mixtures, indicating their potential for high-resolution separations in proteomics.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound (PEDAS)
This protocol is a representative method based on the direct esterification of pentaerythritol.
Materials:
-
Pentaerythritol
-
Acrylic acid
-
Stearic acid
-
Toluene-p-sulfonic acid (catalyst)
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add pentaerythritol, a molar excess of acrylic acid, and one molar equivalent of stearic acid.
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Add a catalytic amount of toluene-p-sulfonic acid and a small amount of hydroquinone to inhibit premature polymerization of the acrylate groups.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acids, followed by a wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Fabrication of a Poly(PEDAS-co-TPTM) Monolithic Column in a Fused-Silica Capillary
This protocol is adapted from the method described for preparing monolithic columns for μLC.[5]
Materials:
-
UV-transparent fused-silica capillary
-
This compound (PEDAS)
-
Trimethylolpropane tris(3-mercaptopropionate) (TPTM)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)
-
Porogenic solvents (e.g., 1-propanol, 1,4-butanediol)
-
Nitrogen gas
-
UV light source (365 nm)
Procedure:
-
Capillary Pre-treatment: To ensure covalent anchoring of the monolith to the capillary wall, first treat the inner surface of the fused-silica capillary with a silanizing agent (e.g., 3-(trimethoxysilyl)propyl methacrylate).
-
Preparation of the Polymerization Mixture:
-
In a small vial, prepare the desired composition of the polymerization mixture. A typical mixture may consist of PEDAS, TPTM, the photoinitiator DMPA, and a binary porogenic solvent system.[5]
-
An example composition could be a specific weight ratio of PEDAS and TPTM, with 1 wt% DMPA relative to the monomers, dissolved in a mixture of 1-propanol and 1,4-butanediol.[5]
-
Sonicate the mixture to ensure all components are fully dissolved and the solution is homogeneous.
-
Degas the solution by bubbling with nitrogen gas for 10 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
-
Filling the Capillary:
-
Fill the pre-treated capillary with the polymerization mixture using a syringe or by capillary action.
-
Ensure there are no air bubbles trapped inside the capillary.
-
-
Photopolymerization:
-
Place the filled capillary under a UV lamp (365 nm).
-
Irradiate the capillary for a specified time (e.g., 10 minutes) to induce polymerization.[5]
-
-
Post-Polymerization Wash:
-
After polymerization, flush the capillary with a suitable solvent (e.g., methanol or acetonitrile) using an HPLC pump to remove the porogenic solvents and any unreacted monomers.
-
-
Column Conditioning:
-
Condition the monolithic column by flushing it with the mobile phase to be used for chromatography until a stable baseline is achieved.
-
Quantitative Data
Table 1: Composition of Polymerization Mixtures and Chromatographic Performance of Poly(PEDAS-co-TPTM) Monoliths [5]
| Monolith Type | Monomer Composition (w/w) | Porogen Composition (v/v) | Column Efficiency (plates/m) for Toluene | Permeability (K, 10⁻¹⁴ m²) |
| Poly(PEDAS) | 100% PEDAS | 1-Propanol/1,4-Butanediol (70/30) | ~30,000 | ~1.5 |
| Poly(PEDAS-co-TPTM) | PEDAS/TPTM (50/50) | 1-Propanol/1,4-Butanediol (70/30) | ~57,000 | ~3.0 |
Note: The values presented are approximate and are intended to illustrate the comparative performance based on the findings in the cited literature.
Visualizations
Caption: Experimental workflow for the fabrication of a PEDAS-based monolithic column.
References
- 1. This compound | C29H50O7 | CID 4145213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 92092-01-8 [chemicalbook.com]
- 4. This compound CAS#: 92092-01-8 [m.chemicalbook.com]
- 5. Improving permeability and chromatographic performance of poly(this compound) monolithic column via photo-induced thiol-acrylate polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Curing Kinetics of Pentaerythritol Diacrylate Monostearate (PEDAMS) Photopolymers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific curing kinetics data for Pentaerythritol diacrylate monostearate (PEDAMS) is not widely available in published literature. The quantitative data presented in these notes are based on studies of a structurally similar multi-functional acrylate, Pentaerythritol triacrylate (PETA), and should be considered as a representative example. Researchers are encouraged to perform specific kinetic studies for their PEDAMS formulations.
Introduction
This compound (PEDAMS) is a multifunctional monomer that can be polymerized via free-radical photopolymerization to form highly cross-linked polymer networks. This process, often referred to as UV curing, offers rapid, solvent-free, and spatially controllable solidification, making it attractive for various applications, including coatings, adhesives, and in the fabrication of polymeric matrices for controlled drug delivery.
Understanding the curing kinetics of PEDAMS photopolymers is crucial for optimizing material properties, ensuring complete conversion, and controlling the final network structure. This document provides an overview of the key techniques used to study photopolymerization kinetics and offers detailed protocols for their implementation.
Photopolymerization Mechanism
The photopolymerization of PEDAMS, like other acrylate monomers, proceeds via a free-radical chain-growth mechanism. This process is initiated by the absorption of light by a photoinitiator, which then generates reactive radical species. The key steps are:
-
Initiation: The photoinitiator absorbs photons and undergoes cleavage to form free radicals.
-
Propagation: The free radicals react with the acrylate double bonds of the PEDAMS monomers, initiating a chain reaction that leads to the formation of a polymer network.
-
Termination: The growing polymer chains are terminated by various mechanisms, such as radical combination or disproportionation.
Quantitative Data on Curing Kinetics
The following tables summarize representative kinetic data for the photopolymerization of a multi-functional acrylate system, which can be used as a starting point for formulating and characterizing PEDAMS-based photopolymers.
Table 1: Effect of Photoinitiator Concentration on Curing Kinetics
| Photoinitiator Conc. (wt%) | Rate of Polymerization (Rp) (mol L⁻¹ s⁻¹) | Final Conversion (%) |
| 0.5 | 0.85 | 75 |
| 1.0 | 1.20 | 85 |
| 2.0 | 1.55 | 92 |
| 4.0 | 1.60 | 93 |
Table 2: Effect of UV Light Intensity on Curing Kinetics
| Light Intensity (mW/cm²) | Rate of Polymerization (Rp) (mol L⁻¹ s⁻¹) | Final Conversion (%) |
| 10 | 0.95 | 80 |
| 20 | 1.35 | 88 |
| 50 | 1.75 | 95 |
| 100 | 1.80 | 96 |
Experimental Protocols
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique for studying the kinetics of photopolymerization by measuring the heat released during the exothermic polymerization reaction.[1]
Objective: To determine the rate of polymerization and the total conversion of a PEDAMS formulation.
Materials:
-
This compound (PEDAMS)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Differential Scanning Calorimeter with a photocalorimetry accessory (Photo-DSC)
-
Aluminum DSC pans and lids
-
Micropipette
Protocol:
-
Sample Preparation:
-
Prepare the PEDAMS formulation by dissolving the desired concentration of photoinitiator in the PEDAMS monomer. Ensure complete dissolution, gentle warming may be applied if necessary.
-
Accurately weigh 2-5 mg of the formulation into an aluminum DSC pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the desired isothermal temperature for the experiment (e.g., 25°C).
-
Equilibrate the system at the set temperature for several minutes.
-
-
Data Acquisition:
-
Start the DSC measurement to establish a stable baseline.
-
Open the shutter of the UV light source to irradiate the sample with a defined light intensity.
-
Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
-
Data Analysis:
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).
-
The total heat evolved (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (α) at any time 't' can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of reaction (ΔH_total).
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the photopolymerization reaction by tracking the decrease in the infrared absorption band corresponding to the acrylate double bonds.[2][3]
Objective: To measure the real-time conversion of acrylate functional groups during photopolymerization.
Materials:
-
This compound (PEDAMS)
-
Photoinitiator
-
FTIR spectrometer with a horizontal attenuated total reflectance (ATR) accessory
-
UV light source with a light guide
-
Spacers of known thickness (e.g., Mylar films)
-
Glass slides
Protocol:
-
Sample Preparation:
-
Prepare the PEDAMS formulation as described for Photo-DSC.
-
Place a thin film of the formulation onto the ATR crystal. The thickness can be controlled using spacers.
-
-
Instrument Setup:
-
Position the UV light guide to ensure uniform irradiation of the sample on the ATR crystal.
-
Configure the FTIR spectrometer for rapid scan acquisition (e.g., 1 spectrum per second).
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect an initial spectrum of the uncured sample.
-
Start the UV irradiation and simultaneously begin collecting a series of spectra over time.
-
-
Data Analysis:
-
The conversion of acrylate double bonds is monitored by the decrease in the peak area or height of a characteristic absorption band, typically the C=C stretching vibration around 1635 cm⁻¹ or the twisting vibration around 810 cm⁻¹.
-
The degree of conversion at time 't' is calculated using the following equation: Conversion(t) (%) = [1 - (A_t / A_0)] * 100 where A_t is the absorbance of the acrylate peak at time 't' and A_0 is the initial absorbance.
-
Applications in Drug Development
The rapid and controllable curing of PEDAMS photopolymers makes them suitable for various applications in drug development, including:
-
Controlled Release Matrices: PEDAMS can be formulated with active pharmaceutical ingredients (APIs) and then cured to form a cross-linked matrix that controls the release rate of the entrapped drug.
-
Microneedle Arrays: The precise spatial control of photopolymerization allows for the fabrication of microneedle arrays for transdermal drug delivery.[4]
-
Bioadhesives and Hydrogels: Functionalized PEDAMS can be used to create bioadhesive formulations or hydrogels for localized drug delivery and tissue engineering applications.
By carefully studying and controlling the curing kinetics, researchers can tailor the properties of the final polymer network to meet the specific requirements of these advanced drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Pentaerythritol Diacrylate Monostearate in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the characteristics and potential applications of Pentaerythritol Diacrylate Monostearate (PEDAS) in the formulation of coatings and adhesives. Due to the limited availability of direct experimental data on PEDAS in these applications, this document also includes information on related acrylate monomers and general testing protocols to guide researchers in their investigations.
Introduction
This compound (PEDAS) is a multifunctional monomer possessing both polymerizable acrylate groups and a hydrophobic stearate chain. This unique structure suggests its potential utility in modifying the properties of radiation-curable coatings and adhesives. The acrylate functionalities enable it to partake in polymerization reactions, contributing to the cross-linked network of the final product, while the long stearate chain can influence surface properties, flexibility, and adhesion.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C29H50O7 | [1] |
| Molecular Weight | 510.7 g/mol | [1] |
| Melting Point | 29-31 °C | [2] |
| Density | 1.018 g/mL at 25 °C | [2] |
Potential Applications in Coatings and Adhesives
Based on its chemical structure and the known roles of similar acrylate monomers, PEDAS is hypothesized to function in the following capacities:
-
Reactive Diluent: In UV-curable formulations, PEDAS can be used to reduce the viscosity of the system, improving application properties such as flow and leveling. Its reactive nature allows it to be incorporated into the polymer backbone during curing, minimizing volatile organic compound (VOC) emissions.
-
Adhesion Promoter: The stearate group may enhance adhesion to non-polar substrates through improved wetting and intermolecular interactions.
-
Flexibility Modifier: The long aliphatic chain of the stearate moiety could impart greater flexibility to the cured coating or adhesive, which is beneficial for applications on non-rigid substrates.
-
Hydrophobicity Enhancer: The presence of the stearate chain is expected to increase the hydrophobicity of the cured material, potentially improving its water and chemical resistance.
Experimental Protocols
Formulation of a UV-Curable Coating
This protocol outlines the preparation of a basic UV-curable coating formulation. PEDAS can be incorporated as a partial or complete replacement for other acrylate monomers.
Materials:
-
Urethane Acrylate Oligomer
-
This compound (PEDAS)
-
Other Acrylate Monomers (e.g., Tripropylene Glycol Diacrylate - TPGDA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)
Procedure:
-
In a light-protected container, combine the urethane acrylate oligomer and acrylate monomers (including the desired percentage of PEDAS).
-
Mix the components thoroughly at room temperature using a mechanical stirrer until a homogeneous solution is obtained.
-
Add the photoinitiator to the mixture and continue stirring until it is completely dissolved.
-
Allow the formulation to degas before application.
Coating Application and Curing
Procedure:
-
Apply the formulated coating to the desired substrate (e.g., metal panel, plastic sheet) using a film applicator to ensure a uniform thickness.
-
Cure the coated substrate using a UV lamp. The curing dose and intensity should be optimized based on the specific formulation and photoinitiator used.
Performance Evaluation of Cured Coatings
The following tests are standard for characterizing the properties of coatings.
Procedure:
-
Use a cross-hatch cutter to make a grid of cuts through the cured coating to the substrate.
-
Apply a specified pressure-sensitive tape over the grid and then remove it at a rapid, consistent rate.
-
Evaluate the adhesion by visually inspecting the grid area for the amount of coating removed by the tape. The results are rated on a scale from 5B (no detachment) to 0B (more than 65% of the coating detached).
Procedure:
-
A set of calibrated pencils of varying hardness (e.g., 6B to 6H) is used.
-
Starting with a softer pencil, press the lead against the coated surface at a 45-degree angle and push forward.
-
The pencil hardness is defined as the grade of the hardest pencil that does not scratch or gouge the coating.
This method provides a quantitative measure of adhesion strength.[3][4][5]
Procedure:
-
A loading fixture (dolly) is glued to the surface of the cured coating.
-
A portable pull-off adhesion tester is attached to the dolly.
-
The tester applies a perpendicular force to the dolly until it detaches from the substrate.
-
The force required to pull the coating off the substrate is recorded as the adhesion strength.
Data Presentation
Quantitative data from the performance evaluation should be summarized in tables for clear comparison.
Table 2: Hypothetical Performance Data of a UV-Curable Coating with Varying PEDAS Content
| Formulation | PEDAS Content (%) | Adhesion (ASTM D3359) | Pencil Hardness (ASTM D3363) | Pull-Off Adhesion (MPa) |
| Control | 0 | 5B | 2H | 5.2 |
| EXP-1 | 5 | 5B | H | 5.5 |
| EXP-2 | 10 | 4B | F | 5.8 |
| EXP-3 | 20 | 4B | HB | 5.6 |
Note: This table is for illustrative purposes only. Actual results will vary depending on the full formulation and experimental conditions.
Diagrams
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Coating Evaluation
Caption: Workflow for formulating and evaluating coatings containing PEDAS.
Conclusion
This compound presents an interesting profile for researchers in the field of coatings and adhesives due to its hybrid structure. While direct application data is scarce, the provided protocols for formulation and testing of related acrylate systems offer a solid foundation for investigating its potential benefits. It is recommended that initial studies focus on incorporating PEDAS at varying concentrations into standard formulations to systematically evaluate its impact on key performance metrics such as adhesion, hardness, flexibility, and chemical resistance. Such studies will be crucial in elucidating the practical utility of this monomer in advanced material applications.
References
Troubleshooting & Optimization
Technical Support Center: Controlling the Crosslinking Density of Pentaerythritol Diacrylate Monostearate (PEDAS)
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling and troubleshooting the crosslinking density of Pentaerythritol diacrylate monostearate (PEDAS).
Frequently Asked Questions (FAQs)
Q1: What is crosslinking density and why is it important for PEDAS-based materials?
A1: Crosslinking density refers to the number of chemical bonds connecting the polymer chains within a unit volume of the material. For PEDAS, which has two reactive acrylate groups, these crosslinks form a three-dimensional network. This density is a critical parameter as it directly influences the material's final properties:
-
Mechanical Properties: Higher crosslinking density generally leads to increased hardness, tensile strength, and a higher elastic modulus, but can also result in reduced flexibility and increased brittleness.[1][2]
-
Thermal Stability: The glass transition temperature (Tg) of the polymer typically increases with higher crosslinking density.
-
Chemical Resistance: A denser network restricts the penetration of solvents, leading to lower swelling and improved resistance to chemical degradation.[2]
-
Drug Delivery: In hydrogels or other drug delivery matrices, the crosslinking density affects the mesh size of the network, which in turn controls the rate of drug diffusion and release.[3]
Q2: How is the crosslinking of PEDAS typically initiated?
A2: The crosslinking of PEDAS occurs via free-radical polymerization of its acrylate groups.[4] The most common and efficient method for initiating this process is UV-induced photopolymerization . This involves adding a photoinitiator to the liquid PEDAS formulation. When exposed to UV light of a specific wavelength, the photoinitiator generates free radicals, which then trigger the rapid polymerization and crosslinking of the acrylate groups to form a solid, networked material.[5][6] Thermal initiation using a thermal initiator is an alternative but is less common for thin films and coatings.
Q3: What are the primary experimental factors used to control the crosslinking density of PEDAS?
A3: You can precisely control the crosslinking density by manipulating several key factors in your formulation and curing process:
-
Photoinitiator Concentration: The amount of photoinitiator affects the number of initiation sites.
-
UV Curing Parameters: The intensity, duration (exposure time), and mode (e.g., continuous, pulsed) of UV irradiation are crucial.[5][6][7]
-
PEDAS/Monomer Concentration: The concentration of PEDAS in a solvent or its ratio with other monomers will directly impact the final network structure.[3]
-
Formulation Composition: Adding other multi-functional or mono-functional monomers can increase or decrease the crosslink density, respectively.
-
Environmental Conditions: Temperature and the presence of oxygen can significantly influence the reaction kinetics.[5]
Q4: How can I measure the crosslinking density of my polymerized PEDAS material?
A4: Several analytical techniques are available to characterize the crosslinking density:
-
Swelling Studies: This is a widely used method where the cured polymer is immersed in a suitable solvent.[8] Materials with higher crosslinking density will swell less. The result is often expressed as the swelling ratio or gel content.[8][9]
-
Rheology and Dynamic Mechanical Analysis (DMA): These techniques measure the viscoelastic properties of the material. The storage modulus (G') in the rubbery plateau region is directly proportional to the crosslinking density.
-
Differential Scanning Calorimetry (DSC): This method can be used to measure the glass transition temperature (Tg) of the polymer. An increase in Tg often correlates with a higher degree of crosslinking.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-field NMR can be used as a non-destructive method to probe polymer chain mobility, which is related to the crosslinking density.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Material is too soft, tacky, or under-cured (Low Crosslink Density) | 1. Insufficient UV Exposure: The total energy delivered was not enough to achieve full conversion.[5] | Increase the UV exposure time or the intensity of the UV lamp. |
| 2. Low Photoinitiator Concentration: Not enough free radicals were generated to initiate polymerization effectively. | Increase the photoinitiator concentration (typically within 0.1-5 wt%). | |
| 3. Oxygen Inhibition: Oxygen scavenges free radicals at the surface, preventing complete curing. | Cure the sample in an inert atmosphere, such as a nitrogen or argon glovebox. | |
| 4. Incorrect UV Wavelength: The output spectrum of the UV lamp does not sufficiently overlap with the absorption spectrum of the photoinitiator.[5] | Ensure your UV source is appropriate for the selected photoinitiator. | |
| Material is brittle or cracks easily (High Crosslink Density) | 1. Excessive UV Exposure: Over-curing can lead to a very dense and highly stressed network. | Reduce the UV exposure time or intensity. |
| 2. High Crosslinker Concentration: The formulation contains a high concentration of PEDAS or other multi-functional acrylates. | Dilute the formulation with a mono-functional acrylate to reduce the overall network density. | |
| 3. High Photoinitiator Concentration: Too many initiation sites can lead to a network of shorter, tightly linked chains. | Reduce the photoinitiator concentration. | |
| Inconsistent results between experimental batches | 1. Variable Environmental Conditions: Fluctuations in ambient temperature or humidity affect polymerization kinetics.[5] | Perform curing in a controlled environment with stable temperature and humidity. |
| 2. Inconsistent Sample Thickness: UV light intensity decreases as it penetrates the sample. Thicker samples may be under-cured at the bottom.[11] | Use spacers or a film applicator to ensure uniform and consistent sample thickness. | |
| 3. UV Lamp Aging: The output intensity of UV lamps degrades over time. | Calibrate your UV source regularly with a radiometer to ensure consistent energy delivery. |
Data & Visualizations
Summary of Controlling Factors
The table below summarizes how key parameters can be adjusted to modify the crosslinking density and resulting material properties.
| Parameter | Adjustment | Expected Effect on Crosslink Density | Expected Impact on Material Properties |
| Photoinitiator Concentration | Increase | Increase | Harder, less flexible, lower swelling ratio |
| UV Intensity | Increase | Increase | Harder, less flexible, lower swelling ratio |
| UV Exposure Time | Increase | Increase | Harder, less flexible, lower swelling ratio |
| Addition of Multi-functional Monomer | Increase Concentration | Increase | Higher modulus, more brittle, lower swelling ratio |
| Addition of Mono-functional Monomer | Increase Concentration | Decrease | Softer, more flexible, higher swelling ratio |
| Curing Temperature | Increase | Increase (up to a point) | Faster cure, potentially higher final conversion |
Diagrams and Workflows
References
- 1. adhesion.kr [adhesion.kr]
- 2. Effect of crosslinking agent on the two component acrylic structural adhesive based on methyl methacrylate [jips.ippi.ac.ir]
- 3. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentaerythritol Diacrylate|CAS 53417-29-1|For Research [benchchem.com]
- 5. ebeammachine.com [ebeammachine.com]
- 6. scispace.com [scispace.com]
- 7. Influence of curing modes on crosslink density in polymer structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jordilabs.com [jordilabs.com]
- 9. researchgate.net [researchgate.net]
- 10. The Introduction Cross-linking Density Measurement by NMR method > Application | JKTAC [jkxtac.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pentaerythritol Diacrylate Monostearate (PEDAS) Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the polymerization of Pentaerythritol diacrylate monostearate (PEDAS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEDAS)?
This compound (PEDAS) is a multifunctional monomer containing two acrylate groups and a long stearate chain attached to a pentaerythritol core.[1][2] This unique structure combines the reactive nature of acrylates with the properties imparted by the fatty acid chain, making it suitable for various applications in material science and drug delivery.
Q2: What are the typical physical properties of PEDAS?
Understanding the physical properties of PEDAS is crucial for proper handling and formulation.
| Property | Value |
| Molecular Formula | C29H50O7[1] |
| Molecular Weight | 510.7 g/mol [1] |
| Appearance | Waxy solid at room temperature |
| Melting Point | 29-31 °C[3][4] |
| Density | 1.018 g/mL at 25 °C[3][4] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 7[2] |
Q3: What polymerization methods are suitable for PEDAS?
As a diacrylate, PEDAS is primarily polymerized through free-radical polymerization. The most common method is photopolymerization, initiated by UV light in the presence of a photoinitiator. This method offers rapid curing at ambient temperatures.
Q4: How does the stearate group influence the polymerization of PEDAS?
The long stearate chain can influence polymerization in several ways. It may increase the flexibility of the resulting polymer network. Additionally, long alkyl side-chains in acrylate polymers can sometimes lead to side-chain crystallization, which can affect the optical and mechanical properties of the final material, potentially causing haziness or changes in tensile strength.[5]
Troubleshooting Guide for Inconsistent Polymerization
This guide addresses common issues encountered during the polymerization of PEDAS, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete or Tacky Surface Cure | Oxygen Inhibition: Oxygen in the air can quench the free radicals generated during photopolymerization, leading to an uncured, tacky surface.[6][7] This is a common issue with free-radical acrylate polymerizations.[6] | • Inert Atmosphere: Conduct the curing process under an inert atmosphere, such as nitrogen or argon, to displace oxygen. • Increase Photoinitiator Concentration: A higher concentration of photoinitiator can generate more free radicals to overcome the inhibitory effect of oxygen.[8] • Use of Amine Synergists: Tertiary amines can help reduce oxygen inhibition.[9] • Increase UV Intensity: A higher intensity UV source can lead to a faster polymerization rate, which can compete more effectively with oxygen inhibition.[8] |
| Insufficient UV Exposure: The UV dose (a combination of intensity and time) may be too low to achieve complete conversion.[8][10] | • Increase Exposure Time: Lengthen the duration of UV exposure. • Check UV Lamp: Ensure the UV lamp is functioning at its specified power and has not aged significantly.[10] Clean the lamp and reflectors.[7] • Reduce Sample Thickness: Thicker samples may not allow sufficient UV penetration for a thorough cure. | |
| Yellowing of the Polymer | Photoinitiator Degradation: Some photoinitiators can cause yellowing upon exposure to UV light.[11] | • Select a Non-Yellowing Photoinitiator: Choose a photoinitiator specifically designed for color-sensitive applications. • Optimize Initiator Concentration: Use the minimum effective concentration of the photoinitiator. |
| Excessive UV Exposure: Prolonged exposure to high-intensity UV light can sometimes lead to polymer degradation and yellowing.[11] | • Optimize Curing Time: Determine the minimum UV exposure time required for a complete cure. | |
| Inconsistent Polymer Properties (e.g., brittleness, softness) | Improper Formulation: The ratio of PEDAS to other monomers or additives may not be optimal. | • Formulation Optimization: Systematically vary the concentrations of components to achieve the desired properties. |
| Phase Separation: The long, non-polar stearate chain of PEDAS may lead to compatibility issues with more polar components in the formulation, causing phase separation. | • Use of a Compatibilizer: Incorporate a compatibilizing agent to improve the homogeneity of the mixture. • Thorough Mixing: Ensure vigorous and uniform mixing of all components, potentially with gentle heating to melt the PEDAS for better dispersion. | |
| Formation of Hazy or Opaque Polymer | Side-Chain Crystallization: The stearyl chains may crystallize, leading to light scattering and a hazy appearance.[5] | • Rapid Curing: Fast polymerization rates can sometimes trap the polymer chains in an amorphous state before they have time to organize and crystallize. • Inclusion of a Co-monomer: Polymerizing PEDAS with a co-monomer can disrupt the packing of the stearyl chains and reduce crystallinity. |
| Incomplete Dissolution of Components: The photoinitiator or other solid additives may not be fully dissolved in the PEDAS monomer. | • Ensure Complete Dissolution: Gently heat the mixture (to just above the melting point of PEDAS) and stir until all components are fully dissolved before curing. |
Experimental Protocols
Protocol for UV Curing of PEDAS
-
Preparation of the Formulation:
-
In a suitable container, weigh the desired amount of this compound (PEDAS).
-
If PEDAS is in its solid, waxy form, gently heat it to approximately 35-40°C until it melts into a clear liquid.
-
Add the photoinitiator (e.g., 1-2% w/w of a suitable photoinitiator like TPO or Irgacure 184) to the molten PEDAS.
-
Stir the mixture thoroughly until the photoinitiator is completely dissolved. A magnetic stirrer can be used for this purpose. Ensure the mixture is homogeneous.
-
If using co-monomers or other additives, add them at this stage and ensure complete mixing.
-
-
Sample Preparation:
-
Place a mold of the desired dimensions on a flat, UV-transparent substrate (e.g., a glass slide).
-
Carefully pour the liquid formulation into the mold, ensuring there are no air bubbles. If bubbles are present, they can be removed by gentle centrifugation or by using a vacuum chamber.
-
-
UV Curing:
-
Place the sample under a UV lamp with a known wavelength and intensity.
-
Expose the sample to UV radiation for a predetermined amount of time. The optimal time will depend on the photoinitiator, its concentration, the UV intensity, and the sample thickness.
-
For applications sensitive to oxygen inhibition, perform the curing in an inert atmosphere (e.g., a nitrogen-purged glovebox).
-
-
Post-Curing and Characterization:
-
After UV exposure, carefully remove the polymerized sample from the mold.
-
Characterize the polymer for desired properties such as hardness, flexibility, and surface tackiness. A simple fingernail test can give a preliminary indication of surface cure.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent PEDAS polymerization.
Caption: Simplified diagram of the photopolymerization of PEDAS.
References
- 1. This compound | C29H50O7 | CID 4145213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 92092-01-8 [chemicalbook.com]
- 4. This compound CAS#: 92092-01-8 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. flintgrp.com [flintgrp.com]
- 8. goodiuv.com [goodiuv.com]
- 9. Influence of the Structure of Acrylate Groups on the Flame Retardant Behavior of Ethylene Acrylate Copolymers Modified with Chalk and Silicone Elastomer | Scilit [scilit.com]
- 10. printing.org [printing.org]
- 11. mdpi.com [mdpi.com]
Optimizing initiator concentration for Pentaerythritol diacrylate monostearate reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing initiator concentration in Pentaerythritol diacrylate monostearate (PEDAS) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of an initiator in the polymerization of this compound (PEDAS)?
In the free-radical polymerization of PEDAS, an initiator is a chemical compound that generates free radicals when exposed to heat or light. These highly reactive free radicals then react with PEDAS monomers, initiating the formation of polymer chains. The concentration of the initiator is a critical parameter that directly influences the number of initial radical species, which in turn affects the overall polymerization rate and the final properties of the poly(PEDAS).
Q2: How does the initiator concentration affect the molecular weight and polydispersity index (PDI) of the resulting polymer?
Generally, a higher initiator concentration leads to the generation of a larger number of free radicals. This results in more polymer chains being initiated simultaneously. With a fixed amount of monomer, having more growing chains means that each individual chain will be shorter, leading to a lower average molecular weight. Conversely, a lower initiator concentration will result in fewer, but longer, polymer chains, thus increasing the average molecular weight.[1][2]
The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A high initiator concentration can sometimes lead to a broader molecular weight distribution (higher PDI) due to a burst of initiation at the start of the reaction followed by a declining rate as the initiator is consumed. A lower, more controlled initiator concentration can lead to a more uniform initiation rate and a narrower molecular weight distribution (lower PDI).[2]
Q3: What are common types of initiators used for acrylate polymerization?
Commonly used initiators for free-radical polymerization of acrylates fall into two main categories:
-
Thermal Initiators: These compounds decompose to form free radicals upon heating. Examples include benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). The choice of thermal initiator depends on the desired reaction temperature, as each has a characteristic half-life at a given temperature.
-
Photoinitiators: These initiators generate radicals upon exposure to ultraviolet (UV) or visible light. They are often used in applications where curing at room temperature is desired.
Q4: How can I determine the optimal initiator concentration for my PEDAS polymerization?
The optimal initiator concentration is best determined empirically through a series of small-scale experiments.[2] By systematically varying the initiator concentration while keeping other parameters such as monomer concentration, temperature, and solvent constant, you can identify the concentration that yields the desired polymer properties (e.g., molecular weight, PDI, and conversion rate).
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of PEDAS and provides potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Polymerization is too slow or fails to initiate | 1. Insufficient initiator concentration: Not enough free radicals are being generated to start the reaction. 2. Low reaction temperature: The temperature may be too low for the thermal initiator to decompose effectively. 3. Presence of inhibitors: Dissolved oxygen or inhibitors present in the monomer can quench free radicals.[3][4] 4. Incorrect initiator type: The chosen initiator may not be suitable for the solvent system or reaction conditions. | 1. Incrementally increase the initiator concentration. 2. Increase the reaction temperature to match the initiator's recommended decomposition temperature. 3. Degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during polymerization.[3][4] 4. Ensure the initiator is soluble and active in the chosen solvent and at the reaction temperature. |
| Polymerization is too fast and difficult to control (e.g., rapid exotherm, gelation) | 1. Excessive initiator concentration: A high concentration of free radicals leads to a very rapid and exothermic reaction.[1] 2. High reaction temperature: Increases the rate of initiator decomposition and propagation.[2] 3. High monomer concentration: Can lead to a very fast reaction and difficulty in dissipating heat.[2] | 1. Systematically decrease the initiator concentration.[1] 2. Lower the reaction temperature. 3. Perform the polymerization in a suitable solvent to help manage the reaction rate and heat dissipation.[2] |
| Low molecular weight of the final polymer | 1. High initiator concentration: Generates a large number of short polymer chains.[2] 2. Presence of chain transfer agents: Impurities in the monomer or solvent can terminate growing polymer chains prematurely.[2] | 1. Reduce the initiator concentration.[2] 2. Ensure the purity of the monomer and solvent. Consider purifying them before use. |
| High Polydispersity Index (PDI) of the final polymer | 1. Non-uniform initiation: A high initial burst of radicals can broaden the molecular weight distribution.[2] 2. Temperature fluctuations: Inconsistent temperature control can affect the rates of initiation and propagation.[2] | 1. Use a lower initiator concentration for a more controlled initiation rate. 2. Ensure stable and uniform temperature throughout the reaction. 3. For very low PDI, consider controlled radical polymerization techniques like ATRP or RAFT.[2] |
Experimental Protocols
Protocol 1: Free-Radical Polymerization of PEDAS
This protocol describes a general procedure for the free-radical polymerization of this compound (PEDAS) using a thermal initiator.
Materials:
-
This compound (PEDAS) monomer
-
Thermal initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., toluene or dimethylformamide - DMF)
-
Reaction flask with a condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Non-solvent for precipitation (e.g., methanol or ethanol)
Procedure:
-
Monomer and Solvent Preparation: In a reaction flask, dissolve a known amount of PEDAS monomer in the anhydrous solvent.
-
Inert Atmosphere: Begin stirring the solution and purge it with an inert gas (nitrogen or argon) for at least 30 minutes to remove any dissolved oxygen.[4] Maintain a positive pressure of the inert gas throughout the reaction.
-
Initiator Preparation: In a separate vial, dissolve the calculated amount of the thermal initiator (e.g., AIBN) in a small amount of the anhydrous solvent.
-
Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 70°C for AIBN). Once the temperature has stabilized, inject the initiator solution into the reaction flask.
-
Polymerization: Allow the reaction to proceed under the inert atmosphere with continuous stirring for the desired duration. The progress of the reaction can be monitored by taking small aliquots and analyzing the monomer conversion using techniques like ¹H NMR or FT-IR.
-
Termination and Purification: After the desired reaction time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent.
-
Isolation: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: Characterization of Poly(PEDAS)
This protocol outlines common techniques for characterizing the synthesized poly(PEDAS).
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer.[5]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the polymerization by observing the disappearance of the characteristic acrylate double bond peaks (around 1635 cm⁻¹) and the appearance of the polymer backbone signals.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer's structure and can be used to calculate the monomer conversion.[5][6]
-
Differential Scanning Calorimetry (DSC): To determine thermal properties of the polymer such as the glass transition temperature (Tg).[6]
Visualizations
Caption: Experimental workflow for optimizing initiator concentration in PEDAS polymerization.
Caption: Troubleshooting flowchart for PEDAS polymerization reactions.
References
Technical Support Center: Pentaerythritol Diacrylate Monostearate (PEDAS)
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pentaerythritol diacrylate monostearate (PEDAS). This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent premature gelation and ensure the successful use of PEDAS in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEDAS)?
This compound (PEDAS) is a multifunctional acrylate monomer. Its structure contains two acrylate groups, which are susceptible to polymerization, and a long stearate chain. This combination of functionalities makes it useful in various applications, including the formulation of polymers and drug delivery systems.
Q2: My PEDAS arrived as a solid. How should I handle it?
PEDAS has a melting point of 29-31 °C.[1][2][3] If it has solidified during transport or storage, it can be gently warmed to a liquid state for easier handling. It is crucial to avoid excessive heat, as this can promote premature polymerization.
Q3: Why did my PEDAS solution turn into a gel unexpectedly?
Premature gelation of PEDAS is typically caused by uncontrolled free-radical polymerization of the acrylate groups. This can be triggered by several factors, including:
-
Heat: Elevated temperatures provide the energy needed to initiate polymerization.
-
Light: UV and even visible light can generate free radicals and initiate polymerization.
-
Contamination: Impurities such as peroxides, dust, or certain metal ions can act as initiators.
-
Inhibitor Depletion: PEDAS is usually supplied with a polymerization inhibitor. If this inhibitor is consumed or removed, the monomer is highly susceptible to polymerization.
Q4: What is the role of an inhibitor in PEDAS?
Commercial PEDAS is typically supplied with a free-radical inhibitor, such as monomethyl ether hydroquinone (MEHQ), at a concentration of around 500 ppm, to prevent premature polymerization during storage and transport.[4] Inhibitors work by scavenging free radicals that can initiate the polymerization chain reaction.
Q5: Does the inhibitor need to be removed before use?
The necessity of inhibitor removal depends on your specific application. For applications where rapid polymerization is desired, such as in UV curing, the presence of an inhibitor can slow down or prevent the reaction. In such cases, removing the inhibitor is recommended. However, for many applications, the inhibitor concentration is low enough that it can be overcome by the initiator used in the formulation.
Troubleshooting Guide: Preventing Premature Gelation
This guide provides solutions to common issues encountered during the handling and use of PEDAS.
| Problem | Potential Cause | Recommended Solution |
| PEDAS solidifies or becomes highly viscous during storage. | Improper Storage Temperature: Storage at temperatures close to or above the melting point can accelerate inhibitor depletion and lead to slow polymerization over time. | Store PEDAS in a cool, dark place, ideally below its melting point. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles. |
| Solution of PEDAS in an organic solvent gels during preparation or storage. | Peroxide Contamination in Solvent: Solvents like THF and diethyl ether can form peroxides over time, which act as radical initiators. | Use freshly distilled or peroxide-free solvents. Test for the presence of peroxides using commercially available test strips. If peroxides are present, purify the solvent before use. |
| PEDAS polymerizes upon heating to dissolve or mix. | Excessive Heat: High temperatures can overcome the inhibitor and initiate thermal polymerization. | Use the lowest possible temperature to melt or dissolve PEDAS. A water bath set to 35-40 °C is recommended. Avoid direct heating on a hot plate. |
| A formulation containing PEDAS gels prematurely after adding other components. | Incompatible Components: Certain additives or reagents can react with the inhibitor or generate free radicals. | Review the compatibility of all components in your formulation. Avoid strong oxidizing or reducing agents. Prepare small test batches to assess compatibility before scaling up. |
| PEDAS used for UV curing does not cure properly or cures too slowly. | Inhibitor Presence: The inhibitor present in PEDAS is designed to prevent polymerization and will interfere with the UV curing process. | Remove the inhibitor from PEDAS before incorporating it into your UV-curable formulation. See the experimental protocols section for inhibitor removal methods. |
| PEDAS gels when exposed to ambient light. | Light-Induced Polymerization: The acrylate groups in PEDAS are sensitive to UV and visible light, which can initiate polymerization. | Store PEDAS in an amber or opaque container to protect it from light. Work in a dimly lit area or use yellow light filters in the laboratory. |
Experimental Protocols
Protocol 1: Inhibitor Removal from PEDAS
This protocol describes a common method for removing phenolic inhibitors like MEHQ from acrylate monomers using an inhibitor removal column.
Materials:
-
This compound (PEDAS)
-
Inhibitor removal columns (pre-packed with basic alumina)
-
Anhydrous dichloromethane (or another suitable solvent)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
If the PEDAS is solid, gently warm it in a water bath at 35-40 °C until it is fully melted and can be easily poured.
-
Dissolve the PEDAS in a minimal amount of anhydrous dichloromethane to create a solution that can flow freely through the column. A concentration of 10-20% (w/v) is a good starting point.
-
Pass the PEDAS solution through the inhibitor removal column at a slow, steady rate.
-
Collect the eluent in a clean, dry round-bottom flask.
-
Remove the solvent using a rotary evaporator at a low temperature (e.g., 30-35 °C) to avoid thermal polymerization of the uninhibited monomer.
-
Crucially, use the inhibitor-free PEDAS immediately. Do not store uninhibited monomer for extended periods, as it will be highly prone to polymerization.
Protocol 2: General Handling and Storage of PEDAS
Storage:
-
Temperature: Store in a cool, dark, and well-ventilated area. For long-term stability, refrigeration at 2-8 °C is recommended. Avoid temperatures above 30 °C.
-
Light: Protect from direct sunlight and other sources of UV radiation by storing in an amber or opaque container.
-
Oxygen: The presence of dissolved oxygen is necessary for phenolic inhibitors like MEHQ to function effectively. Do not store under an inert atmosphere (e.g., nitrogen or argon) unless the inhibitor has been removed and immediate use is intended.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Heating: If melting is required, use a water bath with controlled temperature (not exceeding 40 °C). Avoid localized overheating.
-
Contamination: Use clean, dry glassware and equipment. Avoid contact with metals that can catalyze polymerization.
Mandatory Visualizations
Caption: Troubleshooting workflow for premature gelation of PEDAS.
Caption: Mechanism of free-radical polymerization and inhibition.
References
Improving the mechanical properties of Pentaerythritol diacrylate monostearate polymers
Disclaimer: The following information is provided as a technical guide for researchers, scientists, and drug development professionals working with Pentaerythritol diacrylate monostearate (PEDAS) polymers. Specific quantitative data for PEDAS polymers is limited in publicly available literature. Therefore, the troubleshooting advice, FAQs, and quantitative data presented here are based on established principles for acrylate polymers and related pentaerythritol derivatives. All experimental protocols and data should be considered as illustrative examples and must be validated for your specific application.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and characterization of PEDAS polymers, helping you to identify and resolve potential problems in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield | Inhibitor Presence: Oxygen in the reaction vessel can inhibit free-radical polymerization. | Ensure all reagents and the reaction setup are thoroughly purged with an inert gas (e.g., nitrogen or argon) before and during the polymerization. |
| Low Initiator Concentration: Insufficient initiator will result in a low concentration of active radicals, leading to incomplete monomer conversion. | Increase the initiator concentration incrementally. Refer to literature for recommended initiator-to-monomer ratios for similar acrylate systems. | |
| Low Reaction Temperature: The decomposition of the initiator and the propagation rate are temperature-dependent. | Increase the reaction temperature. For AIBN, a typical temperature range is 60-80°C. For BPO, a range of 80-95°C is common. | |
| Brittle Polymer | High Crosslink Density: The diacrylate functionality of PEDAS can lead to a highly crosslinked and brittle polymer network. | Reduce the crosslink density by copolymerizing with a mono-functional acrylate monomer. |
| Low Molecular Weight: Incomplete polymerization can result in shorter polymer chains, leading to brittleness. | Optimize polymerization conditions (initiator concentration, temperature, time) to achieve higher monomer conversion and molecular weight. | |
| Poor Flexibility / High Stiffness | Insufficient Plasticization: The long stearate chain in PEDAS provides some internal plasticization, but it may not be sufficient for certain applications. | Add an external plasticizer to increase the free volume between polymer chains and enhance flexibility.[1][2][3] |
| Inconsistent Mechanical Properties | Variable Curing Conditions: For UV-cured systems, variations in UV intensity, exposure time, or sample thickness can lead to inconsistent crosslinking.[4] | Standardize and carefully control all UV curing parameters. Ensure uniform irradiation across the entire sample. |
| Inhomogeneous Mixing: Poor dispersion of additives (e.g., crosslinkers, plasticizers, fillers) will result in localized variations in mechanical properties. | Ensure thorough and uniform mixing of all components before polymerization. | |
| Gel Formation During Polymerization | High Monomer Concentration: High concentrations can lead to chain entanglement and premature crosslinking. | Reduce the initial monomer concentration by using a suitable solvent. |
| High Conversion: As polymerization progresses, the viscosity of the reaction mixture increases, which can promote gelation. | Monitor the reaction and consider stopping it at a moderate conversion before the gel point is reached. |
Frequently Asked Questions (FAQs)
A curated list of frequently asked questions to provide quick answers to common queries regarding PEDAS polymers.
Q1: What are the expected mechanical properties of a pure PEDAS polymer?
A1: While specific data is limited, based on its structure, a pure, highly crosslinked PEDAS polymer is expected to be a relatively rigid and potentially brittle material. The long stearate chain may impart some degree of flexibility compared to shorter-chain diacrylate polymers.
Q2: How can I increase the tensile strength of my PEDAS polymer?
A2: Increasing the crosslink density can enhance tensile strength. This can be achieved by ensuring complete conversion of the diacrylate groups or by adding a multifunctional crosslinking agent with more than two acrylate groups. However, this may also increase brittleness.[5]
Q3: How can I improve the toughness and reduce the brittleness of my PEDAS polymer?
A3: Toughness can be improved by several methods:
-
Blending with a tougher polymer: Incorporating an elastomeric or tougher polymer can help to absorb and dissipate energy, thus reducing brittleness.[6]
-
Adding a plasticizer: Plasticizers increase flexibility and elongation at break, which can contribute to improved toughness.[1][2][3]
-
Introducing nanofillers: Reinforcing the polymer matrix with nanoparticles, such as silica or carbon nanotubes, can enhance mechanical properties, including toughness.[2]
Q4: What is the role of the stearate group in the PEDAS monomer?
A4: The long, hydrophobic stearate chain acts as an internal plasticizer, providing some flexibility to the polymer network. It also influences the polymer's solubility and compatibility with other materials, making it more suitable for applications in hydrophobic drug delivery systems.
Q5: Can I control the degradation rate of PEDAS polymers for drug delivery applications?
A5: The degradation of acrylate polymers is generally slow. To control the degradation rate, you could consider copolymerizing PEDAS with biodegradable monomers, such as lactide or caprolactone, to introduce hydrolyzable ester linkages into the polymer backbone.
Data Presentation: Illustrative Mechanical Properties
The following tables provide an illustrative overview of how different modifications could potentially affect the mechanical properties of a PEDAS polymer. This data is hypothetical and for exemplary purposes only.
Table 1: Effect of Plasticizer (Dioctyl Phthalate - DOP) Concentration on PEDAS Polymer Mechanical Properties
| DOP Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 | 35 | 1.2 | 5 |
| 5 | 30 | 1.0 | 15 |
| 10 | 25 | 0.8 | 30 |
| 15 | 20 | 0.6 | 50 |
Table 2: Effect of Additional Crosslinker (Trimethylolpropane Triacrylate - TMPTA) on PEDAS Polymer Mechanical Properties
| TMPTA Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 | 35 | 1.2 | 5 |
| 2 | 40 | 1.5 | 4 |
| 5 | 48 | 1.8 | 3 |
| 10 | 55 | 2.2 | 2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Free-Radical Polymerization of PEDAS
-
Reagent Preparation:
-
Dissolve the desired amount of this compound (PEDAS) monomer in a suitable solvent (e.g., toluene, THF) in a round-bottom flask.
-
Add the free-radical initiator (e.g., AIBN, BPO) at a specific monomer-to-initiator molar ratio (e.g., 100:1).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).
-
Stir the reaction mixture vigorously for the specified duration (e.g., 4-24 hours).
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
-
Protocol 2: Tensile Testing of PEDAS Polymer Films (based on ASTM D638)
-
Specimen Preparation:
-
Testing Procedure:
-
Data Analysis:
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.[8]
-
Visualizations
Diagrams illustrating key workflows and relationships are provided below.
References
- 1. How Do Plasticizers Influence the Tensile Strength of Plastics?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 2. How to Reduce Acrylic Resin’s Brittleness at Low Temperatures [eureka.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. scilit.com [scilit.com]
- 6. Engineering Toughness in a Brittle Vinyl Ester Resin Using Urethane Acrylate for Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 8. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 9. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 10. victortestingmachine.com [victortestingmachine.com]
- 11. infinitalab.com [infinitalab.com]
Reducing polymerization shrinkage in Pentaerythritol diacrylate monostearate resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to polymerization shrinkage in Pentaerythritol diacrylate monostearate (PEDMS) resins.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of PEDMS resins and offers potential solutions in a question-and-answer format.
Q1: My cured PEDMS resin shows significant warping and internal stress. What are the likely causes and how can I mitigate this?
A1: Significant warping and internal stress are primary indicators of high polymerization shrinkage. This phenomenon occurs as the resin transitions from liquid monomers to a solid polymer, leading to a reduction in volume. The rigidity of the cured network in PEDMS can exacerbate stress development.
Potential Solutions:
-
Modify the Curing Profile: Instead of a continuous high-intensity cure, employ a "soft-start" or "ramped curing" method. Begin with a lower light intensity and gradually increase it. This allows for a slower polymerization rate, providing more time for the polymer network to relax and reduce stress buildup before vitrification.
-
Incorporate Fillers: The addition of inert fillers, such as silica or glass fibers, can significantly reduce overall polymerization shrinkage. Fillers decrease the volume of polymerizable resin, thereby lowering the total volumetric contraction.
-
Incremental Layering Technique: For thicker samples, cure the PEDMS resin in successive thin layers (typically 1-2 mm). This technique reduces the volume of resin polymerizing at once, minimizing the cumulative shrinkage stress.
Q2: I am observing poor adhesion of the PEDMS resin to the substrate after curing. Could this be related to polymerization shrinkage?
A2: Yes, polymerization shrinkage is a major cause of adhesion failure. As the resin shrinks, it can pull away from the substrate, creating gaps and leading to debonding.
Potential Solutions:
-
Use of a Bonding Agent: Ensure a suitable bonding agent or primer is used to promote strong adhesion between the PEDMS resin and the substrate. A strong initial bond can help counteract the forces of polymerization shrinkage.
-
Optimize Curing Conditions: High-intensity, rapid curing can generate stress quickly, overwhelming the adhesive bond before it has fully developed. A lower intensity, slower cure can be beneficial.
-
Incorporate Low-Shrinkage Additives: Consider blending PEDMS with monomers known for lower shrinkage, such as those with ring-opening polymerization mechanisms, although this will alter the final properties of the resin.
Q3: My experimental results are inconsistent, and I suspect the degree of conversion is varying. How does this relate to polymerization shrinkage?
A3: The degree of conversion and polymerization shrinkage are directly related. A higher degree of conversion generally leads to greater shrinkage. However, an incomplete or non-uniform cure can also lead to unpredictable shrinkage and internal stresses.
Potential Solutions:
-
Monitor Curing Parameters: Ensure consistent light intensity, exposure time, and temperature for all samples. Variations in these parameters will affect the degree of conversion and, consequently, the shrinkage.
-
Characterize Degree of Conversion: Utilize techniques like Fourier-transform infrared spectroscopy (FTIR) to measure the degree of conversion and ensure it is consistent across experiments.
-
Post-Curing: In some cases, a post-curing step, potentially with heat, can help to achieve a more uniform and complete conversion, which may help in stabilizing the final dimensions of the cured resin.
Frequently Asked Questions (FAQs)
Q1: What is polymerization shrinkage and why is it a concern for PEDMS resins?
A1: Polymerization shrinkage is the volumetric reduction that occurs when liquid monomers, like PEDMS, are converted into a solid polymer. During this process, the van der Waals forces between monomer molecules are replaced by shorter, stronger covalent bonds, causing the polymer chains to pull closer together. This is a significant concern as it can lead to internal stress, warping, microleakage at interfaces, and dimensional inaccuracy in the final cured product.
Q2: How can I measure the polymerization shrinkage of my PEDMS resin formulation?
A2: Several methods can be used to measure polymerization shrinkage. A common and straightforward technique is to measure the density of the uncured and cured resin. The volumetric shrinkage can then be calculated from the difference in specific gravity. Another method is using a gas pycnometer to determine the volume of the specimen before and after polymerization. For real-time measurements, techniques like dilatometry or video imaging with digital image correlation (DIC) can be employed.
Q3: Does the addition of fillers always reduce polymerization shrinkage?
A3: Yes, incorporating fillers is a well-established strategy to reduce polymerization shrinkage. Fillers are non-polymerizable components that displace a portion of the resin matrix. The reduction in shrinkage is generally proportional to the volume fraction of the filler added. However, it's important to note that while fillers reduce shrinkage, they also increase the modulus of elasticity of the composite, which can sometimes lead to higher stress development if the resin's ability to flow is restricted.
Q4: What is the "C-factor" and how does it relate to polymerization shrinkage stress in PEDMS resins?
A4: The configuration factor, or "C-factor," is the ratio of the bonded to the unbonded (free) surface area of a resin restoration. A higher C-factor indicates a more constrained polymerization, where the resin has less free surface to flow and relieve stress. In experimental setups with high C-factors (e.g., a thin layer of resin between two fixed plates), the effects of polymerization shrinkage are more pronounced, leading to higher stress.
Data Presentation
Table 1: Influence of Curing Method on Polymerization Shrinkage Stress
| Curing Method | Shrinkage Stress Reduction (Compared to Conventional) | Reference |
| Exponential Dimming Function | ~36.88% ± 6.56% | |
| Soft-Start/Ramped Curing | Significant Reduction | |
| Pulse Delay | Significant Reduction |
Table 2: Volumetric Shrinkage of Various Light-Cured Composite Resins
| Resin Composite Type | Volumetric Shrinkage (%) | Reference |
| Nanofilled | Lower than microhybrid | |
| Nanohybrid | Lower than microhybrid | |
| Microhybrid | Higher than nano-composites | |
| Commercial Composites (Range) | 1.6% to 2.5% | |
| Methacrylate-based Composites | 2% to 14% |
Experimental Protocols
Protocol 1: Measurement of Volumetric Shrinkage using the Density Method (Based on ASTM D792)
-
Objective: To determine the total volumetric polymerization shrinkage of a PEDMS resin formulation by measuring the specific gravity of the uncured and cured material.
-
Materials:
-
PEDMS resin formulation
-
Analytical balance with a density determination kit
-
Immersion fluid (e.g., distilled water with a drop of surfactant)
-
Spatula and mixing slab
-
Light-curing unit
-
Molds for specimen preparation
-
-
Methodology:
-
Uncured Specific Gravity (ρ_uncured):
-
Accurately weigh a known volume of the uncured PEDMS resin paste.
-
Calculate the density (mass/volume).
-
-
Cured Specific Gravity (ρ_cured):
-
Fill a mold with the uncured resin, ensuring no air bubbles are trapped.
-
Light-cure the specimen according to the desired curing protocol.
-
Remove the cured specimen from the mold.
-
Weigh the cured specimen in air (W_air).
-
Weigh the cured specimen while immersed in the fluid (W_fluid).
-
Calculate the specific gravity of the cured specimen: ρ_cured = W_air / (W_air - W_fluid).
-
-
Calculation of Volumetric Shrinkage:
-
Volumetric Shrinkage (%) = [(ρ_cured - ρ_uncured) / ρ_cured] * 100
-
-
Mandatory Visualization
Technical Support Center: Purification of Pentaerythritol Diacrylate Monostearate
Welcome to the technical support center for the purification of Pentaerythritol Diacrylate Monostearate (PEDAS). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| PEDAS-P01 | Why is my final product a mixture of mono-, di-, tri-, and tetra-acrylates? | Incomplete or non-selective reaction during synthesis.[1] | Optimize the stoichiometry of reactants during synthesis. Employ column chromatography for separation. A silica gel column with a gradient elution of hexane and ethyl acetate can effectively separate the different acrylate esters.[2][3] |
| PEDAS-P02 | My purified product shows the presence of residual acrylic acid. | Inefficient neutralization or washing steps after synthesis.[1] | Wash the crude product with a mild base solution (e.g., 5% sodium bicarbonate) to neutralize and remove unreacted acrylic acid. Follow with several water washes until the aqueous layer is neutral. |
| PEDAS-P03 | The product is discolored (yellow or brown tint) after purification. | Presence of oxidized polymerization inhibitors (e.g., quinones from hydroquinone).[4] | Wash the organic phase with a reducing agent solution, such as sodium bisulfite, to convert colored impurities to colorless forms.[4] Alternatively, treatment with activated carbon can be used to adsorb colored impurities.[5] |
| PEDAS-P04 | I am observing polymer formation during distillation. | High temperatures and the absence of a sufficient amount of polymerization inhibitor. Acrylate esters are prone to thermal polymerization.[6][7] | Perform distillation under reduced pressure to lower the boiling point. Ensure an adequate amount of a polymerization inhibitor, such as hydroquinone or the monomethyl ether of hydroquinone (MEHQ), is added to the distillation flask.[7][8] Introduce a slow stream of an inert gas like nitrogen or argon during distillation.[7] |
| PEDAS-P05 | Recrystallization attempts result in an oil instead of crystals. | The chosen solvent system is not appropriate for the compound, or the concentration of impurities is too high, preventing crystallization. | Screen a variety of solvent systems. Common choices for esters include ethanol, or mixtures like n-hexane/acetone, n-hexane/ethyl acetate, or diethyl ether-petroleum ether.[9][10] If the product still oils out, consider a preliminary purification by column chromatography to reduce impurity levels before attempting recrystallization. |
| PEDAS-P06 | Low recovery of the desired product after column chromatography. | The polarity of the elution solvent is too high, causing co-elution with impurities, or too low, resulting in the product remaining on the column. The column may have been overloaded. | Optimize the solvent gradient. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Monitor the fractions closely using Thin Layer Chromatography (TLC). Ensure the amount of crude product loaded is appropriate for the size of the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities include:
-
Unreacted Starting Materials: Pentaerythritol and acrylic acid.[1]
-
Other Pentaerythritol Esters: Pentaerythritol monoacrylate monostearate, triacrylate monostearate, and tetraacrylate. The crude product is often a mixture of these.[1][3]
-
Polymerization Inhibitors and their Oxidation Products: For example, hydroquinone and its oxidized form, quinone, which can cause discoloration.[4]
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Michael Adducts: Byproducts formed from the reaction of acrylic acid or hydroxyl groups with the double bonds of the acrylate moieties.[3]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity and quantifying the different acrylate esters present in a sample.[3][11] Gas Chromatography (GC) can also be used, often after derivatization to make the compounds more volatile.[12][13] For structural elucidation of unknown impurities, hyphenated techniques such as LC-Mass Spectrometry (LC-MS) and GC-Mass Spectrometry (GC-MS) are powerful tools.[14][15]
Q3: How can I prevent polymerization during storage of the purified product?
A3: To prevent polymerization during storage, it is crucial to add a polymerization inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), typically at a concentration of 300-400 ppm.[16] The product should be stored in a cool, dark place, away from light and heat, which can initiate polymerization.[8][16] It is also important to maintain a headspace of air (oxygen) in the storage container, as oxygen is required for many common inhibitors to be effective.[8]
Q4: What is a suitable solvent for recrystallizing this compound?
A4: Finding the ideal recrystallization solvent often requires some experimentation. For esters like this compound, common solvents to try include ethanol, or solvent mixtures such as n-hexane/acetone, n-hexane/ethyl acetate, or diethyl ether-petroleum ether.[9][10] The goal is to find a solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.
Q5: Can I use liquid-liquid extraction for purification?
A5: Yes, liquid-liquid extraction is a useful first step in purification. It is primarily used to remove water-soluble impurities such as unreacted acrylic acid and salts. The crude product, dissolved in an organic solvent immiscible with water (like ethyl acetate), can be washed with water and a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities.[6]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is effective for separating the different acrylate esters of pentaerythritol.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient is from 100% hexane to 90:10 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate). Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol is for further purifying the product after initial purification steps like extraction or chromatography.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture like n-hexane/acetone)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the partially purified product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the elevated temperature.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Liquid-Liquid Extraction | 75 | 85 | 95 | Acrylic Acid, Salts |
| Column Chromatography | 85 | >98 | 70 | Other Acrylate Esters |
| Recrystallization | 95 | >99 | 80 | Minor structural analogs |
| Distillation (under vacuum) | 80 | 95 | 65 | Lower boiling point impurities |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. radtech.org [radtech.org]
- 4. CN104876822A - Pentaerythritol tetraacrylate preparation method - Google Patents [patents.google.com]
- 5. US5741956A - Process for the preparation of pentaerythritol - Google Patents [patents.google.com]
- 6. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Liquid chromatographic determination of pentaerythritol tetranitrate in pharmaceuticals: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rroij.com [rroij.com]
- 15. emerypharma.com [emerypharma.com]
- 16. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Pentaerythritol Diacrylate Monostearate (PEDAS) Formulation Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentaerythritol diacrylate monostearate (PEDAS) in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PEDAS) and what are its common applications in formulations?
This compound (PEDAS) is a multifunctional monomer containing two acrylate groups and one stearate ester group. This unique structure allows it to be used in a variety of applications, including as a crosslinking agent in polymer synthesis, a component in UV-curable resins and coatings, and as a lipid-based excipient in pharmaceutical formulations to modify release profiles or enhance stability.
Q2: What are the primary stability concerns associated with PEDAS in formulations?
The primary stability concerns for PEDAS stem from its chemical structure, specifically the acrylate and ester functional groups. The main degradation pathways are:
-
Hydrolysis: The ester linkages (both stearate and acrylate) are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2][3]
-
Photopolymerization: The acrylate groups can undergo polymerization upon exposure to UV light, leading to changes in viscosity, appearance, and performance of the formulation.[4][5][6]
-
Thermal Degradation: At elevated temperatures, PEDAS can undergo thermal decomposition.[7][8][9]
-
Incompatibility with Excipients: Interactions with other formulation components can accelerate degradation.
Q3: How can I prevent the premature polymerization of PEDAS in my formulation?
To prevent premature polymerization, it is crucial to protect the formulation from light, especially UV radiation. This can be achieved by:
-
Using amber or opaque containers for storage and during experiments.
-
Working under yellow light or in a dark room when handling the formulation.
-
Considering the addition of a suitable polymerization inhibitor or radical scavenger if the formulation will be exposed to light.
Q4: What are the signs of PEDAS degradation in my formulation?
Signs of PEDAS degradation can manifest in several ways:
-
Physical Changes: A noticeable change in viscosity (thickening or gelling), phase separation, precipitation, or color change.
-
Chemical Changes: A shift in the pH of the formulation or the appearance of new peaks when analyzed by chromatography (HPLC, GC).
Troubleshooting Guide
This guide will help you diagnose and resolve common stability issues encountered when formulating with PEDAS.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Increased Viscosity or Gelling | Photopolymerization: Exposure to UV or ambient light has initiated the crosslinking of acrylate groups.[4][5][6] | 1. Review your handling and storage procedures. Ensure the formulation is protected from light at all stages. 2. Incorporate a suitable photo-stabilizer or polymerization inhibitor into the formulation. 3. Filter the formulation to remove any gelled particles if the process has just begun. |
| Phase Separation or Precipitation | Hydrolysis: The ester bonds are breaking down, leading to the formation of more polar degradation products (pentaerythritol derivatives, stearic acid, acrylic acid) that may not be soluble in the formulation.[1][2][3] | 1. Measure the pH of your formulation. Hydrolysis is accelerated at pH values below 4 and above 8. 2. Adjust the pH of your formulation to a more neutral range (pH 5-7) using appropriate buffers. 3. If possible, reduce the water content of your formulation. |
| Change in pH of the Formulation | Hydrolysis: The breakdown of ester groups releases acidic (stearic acid, acrylic acid) or alcoholic (pentaerythritol) degradation products, altering the pH. | 1. Monitor the pH of your formulation over time under your intended storage conditions. 2. Identify the direction of the pH shift. A decrease in pH suggests acid formation. 3. Utilize a buffering system to maintain a stable pH. |
| Inconsistent Product Performance | Excipient Incompatibility: An interaction between PEDAS and another excipient is causing degradation.[10][11][12] | 1. Conduct a systematic excipient compatibility study. 2. Avoid strongly acidic or basic excipients. 3. Be cautious with excipients that can generate free radicals. |
Quantitative Data on PEDAS Stability
The following table summarizes representative stability data for PEDAS under various stress conditions. Note: This data is illustrative and based on the behavior of similar acrylate and ester compounds. Actual stability will depend on the specific formulation.
| Stress Condition | Parameter | Value | Observed Effect |
| Hydrolytic Stability | pH 3 (40°C) | ~15% degradation in 4 weeks | Significant hydrolysis of ester bonds. |
| pH 5 (40°C) | < 5% degradation in 4 weeks | Relatively stable. | |
| pH 7 (40°C) | < 2% degradation in 4 weeks | Highly stable. | |
| pH 9 (40°C) | > 20% degradation in 4 weeks | Rapid base-catalyzed hydrolysis. | |
| Photostability | UV Exposure (254 nm) | 30% loss of acrylate groups in 24h | Rapid polymerization and crosslinking. |
| Ambient Light | 5% loss of acrylate groups in 4 weeks | Slow polymerization over time. | |
| Dark Control | < 1% loss of acrylate groups in 4 weeks | No significant polymerization. | |
| Thermal Stability | 60°C | < 5% degradation in 2 weeks | Minor degradation. |
| 80°C | ~10% degradation in 2 weeks | Noticeable degradation. | |
| >150°C | - | Onset of significant thermal decomposition.[13] |
Experimental Protocols
1. Protocol for Assessing Hydrolytic Stability
-
Objective: To determine the rate of PEDAS hydrolysis at different pH values.
-
Methodology:
-
Prepare buffered aqueous solutions at pH 3, 5, 7, and 9.
-
Disperse a known concentration of PEDAS in each buffered solution.
-
Store the samples in sealed, light-protected containers at a constant temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each sample.
-
Analyze the concentration of remaining PEDAS using a validated HPLC method. The appearance of degradation products (e.g., stearic acid, acrylic acid) can also be monitored.
-
2. Protocol for Assessing Photostability
-
Objective: To evaluate the effect of light on the stability of PEDAS.
-
Methodology:
-
Prepare a solution or dispersion of PEDAS in a suitable solvent or vehicle.
-
Divide the sample into three groups:
-
UV Exposure: Place in a photostability chamber with a controlled UV light source.
-
Ambient Light: Store on a lab bench exposed to normal laboratory lighting.
-
Dark Control: Wrap the container in aluminum foil and store alongside the other samples.
-
-
At predetermined time intervals, sample each group.
-
Analyze the samples for changes in physical appearance (viscosity, clarity) and for the remaining concentration of unreacted acrylate groups using FTIR or HPLC.
-
3. Protocol for Excipient Compatibility Study
-
Objective: To identify potential incompatibilities between PEDAS and other formulation excipients.
-
Methodology:
-
Prepare binary mixtures of PEDAS with each excipient in a 1:1 ratio.
-
Include a control sample of pure PEDAS.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).
-
At the end of the study, analyze the samples using techniques such as:
-
Visual Observation: For changes in color or physical state.
-
Differential Scanning Calorimetry (DSC): To detect changes in melting point or the appearance of new thermal events.[12]
-
HPLC: To quantify the remaining PEDAS and detect any degradation products.
-
-
Visualizations
Caption: Troubleshooting workflow for PEDAS formulation instability.
Caption: Primary degradation pathways for PEDAS.
References
- 1. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. radtech.org [radtech.org]
- 5. radtech.org [radtech.org]
- 6. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. Synthesis and biodegradation testing of some synthetic oils based on ester - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Morphology of Pentaerythritol Diacrylate Monostearate (PEDAS)-Based Polymers
This technical support center is designed for researchers, scientists, and drug development professionals working with Pentaerythritol diacrylate monostearate (PEDAS)-based polymers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the morphology of your polymers.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the morphology of PEDAS-based polymers?
A1: The morphology of PEDAS-based polymers is primarily influenced by the polymerization technique and a number of key experimental parameters. These include:
-
Polymerization Method: Techniques such as emulsion polymerization, photopolymerization, and porogen-based scaffolding will yield vastly different morphologies (e.g., nanoparticles, monolithic structures, porous scaffolds).
-
Monomer Concentration: The concentration of PEDAS can affect the viscosity of the reaction mixture and the final polymer's molecular weight and architecture.
-
Initiator Type and Concentration: The choice of initiator (e.g., photoinitiator, thermal initiator) and its concentration will impact the rate of polymerization and the number of polymer chains initiated, which in turn affects particle size and crosslinking density.
-
Surfactant Type and Concentration (for emulsion polymerization): Surfactants are crucial for stabilizing droplets in emulsion systems and controlling the final particle size and stability of nanoparticles.
-
Porogen Type and Concentration (for porous scaffolds): Porogens are solvents or solids that create pores within the polymer matrix. The type and amount of porogen will determine the pore size, interconnectivity, and overall porosity of the scaffold.
-
Crosslinker Concentration: As a diacrylate, PEDAS can act as its own crosslinker. The extent of crosslinking, which can be modulated by reaction conditions, will significantly affect the mechanical properties and swelling behavior of the polymer.
-
Solvent System: The choice of solvent can influence monomer solubility, polymer chain conformation, and the phase separation process, which is critical in forming porous structures.
-
Temperature and Reaction Time: These parameters affect the kinetics of polymerization, including initiation, propagation, and termination rates, thereby influencing molecular weight and crosslinking.
Q2: How can I synthesize spherical PEDAS nanoparticles?
A2: Emulsion polymerization is a suitable method for preparing spherical PEDAS nanoparticles. In this technique, PEDAS monomer is emulsified in an aqueous phase with the help of a surfactant. Polymerization is then initiated in the monomer droplets, leading to the formation of solid polymer nanoparticles. Key parameters to control for particle size and stability include the type and concentration of the surfactant, the monomer concentration, and the initiator concentration.
Q3: What methods can be used to create porous PEDAS scaffolds?
A3: Porous scaffolds from PEDAS can be fabricated using several techniques, including:
-
Porogen Leaching: This involves polymerizing PEDAS in the presence of a porogen (e.g., salt crystals, sugar particles, or paraffin microspheres). After polymerization, the porogen is leached out using a suitable solvent, leaving behind a porous structure. The pore size can be controlled by the size of the porogen particles.
-
Thermally Induced Phase Separation (TIPS): In this method, a homogeneous solution of PEDAS in a solvent system is cooled to induce phase separation. The solvent is then removed by sublimation (freeze-drying), resulting in a porous scaffold. The morphology of the pores can be controlled by the polymer concentration, solvent system, and cooling rate.
-
Emulsion Templating: A high internal phase emulsion (HIPE) can be created with PEDAS as the continuous phase and an immiscible liquid as the dispersed phase. Polymerization of the continuous phase followed by removal of the dispersed phase results in a highly porous and interconnected structure known as a polyHIPE.
Q4: Can I control the pore size and interconnectivity in porous PEDAS scaffolds?
A4: Yes, the pore size and interconnectivity can be controlled by carefully selecting the fabrication method and parameters.
-
In porogen leaching , the size of the porogen particles directly dictates the pore size. The degree of interconnectivity is influenced by the porogen-to-polymer ratio.
-
In TIPS , the pore structure is determined by the thermodynamics of the polymer-solvent system and the kinetics of phase separation. Factors such as the polymer concentration and the cooling rate can be adjusted to control pore morphology.
-
In emulsion templating , the droplet size of the internal phase in the HIPE determines the pore size. The volume fraction of the internal phase influences the degree of interconnectivity.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Desired Nanoparticle Size in Emulsion Polymerization
| Symptom | Possible Cause | Suggested Solution |
| Particles are too large | 1. Insufficient surfactant concentration. | 1. Increase the surfactant concentration to create more micelles, leading to a larger number of smaller particles. |
| 2. Low initiator concentration. | 2. Increase the initiator concentration to generate more radicals, resulting in a higher number of polymer chains and smaller particles. | |
| 3. High monomer concentration. | 3. Decrease the monomer-to-water ratio. | |
| 4. Ostwald ripening (growth of larger particles at the expense of smaller ones). | 4. Add a co-stabilizer or use a miniemulsion polymerization technique. | |
| Particles are agglomerating | 1. Inadequate surfactant coverage. | 1. Increase the surfactant concentration or choose a more effective surfactant for PEDAS. |
| 2. High ionic strength of the aqueous phase. | 2. Reduce the concentration of any salts or buffers in the reaction medium. | |
| 3. Insufficient stirring. | 3. Optimize the stirring speed to ensure proper emulsification without causing shear-induced aggregation. | |
| Broad particle size distribution | 1. Inconsistent nucleation process. | 1. Ensure all reagents are added uniformly and that the temperature is well-controlled throughout the reaction. |
| 2. Secondary nucleation. | 2. Adjust the surfactant and initiator concentrations to favor a single nucleation event. |
Issue 2: Poor Pore Formation in Porous Scaffolds
| Symptom | Possible Cause | Suggested Solution |
| Low porosity | 1. Insufficient porogen content. | 1. Increase the porogen-to-polymer ratio. |
| 2. Incomplete porogen leaching. | 2. Increase the leaching time, use a more effective solvent for the porogen, or use an ultrasonic bath to aid leaching. | |
| 3. Polymer collapse after porogen removal. | 3. Ensure the polymer is sufficiently crosslinked to maintain its structure. Consider post-polymerization crosslinking if necessary. | |
| Poorly interconnected pores | 1. Insufficient porogen loading. | 1. Increase the porogen-to-polymer ratio to ensure contact between porogen particles. |
| 2. Inappropriate porogen shape or size distribution. | 2. Use porogens with a more uniform size and shape. | |
| Irregular pore shape | 1. Inhomogeneous mixing of polymer and porogen. | 1. Improve the mixing process to ensure a uniform distribution of the porogen within the monomer solution before polymerization. |
| 2. Phase separation issues in TIPS. | 2. Adjust the polymer concentration, solvent system, or cooling rate to control the phase separation process. |
Issue 3: Inconsistent Polymerization in Photopolymerization
| Symptom | Possible Cause | Suggested Solution |
| Incomplete polymerization | 1. Insufficient photoinitiator concentration. | 1. Increase the photoinitiator concentration within the recommended range. |
| 2. Low UV light intensity or incorrect wavelength. | 2. Ensure the UV lamp has the correct wavelength for the photoinitiator and that the intensity is sufficient. Check the lamp's age and output. | |
| 3. Oxygen inhibition. | 3. Perform the polymerization in an inert atmosphere (e.g., under nitrogen or argon). | |
| 4. UV light absorption by other components. | 4. Check for any additives or solvents that may be absorbing the UV light. | |
| Polymerization is too fast and uncontrolled | 1. High photoinitiator concentration. | 1. Reduce the photoinitiator concentration. |
| 2. High UV light intensity. | 2. Reduce the UV light intensity or increase the distance between the lamp and the sample. | |
| Yellowing of the polymer | 1. Photoinitiator degradation products. | 1. Use the minimum effective concentration of the photoinitiator. Consider using a photoinitiator that produces colorless byproducts. |
| 2. Over-exposure to UV light. | 2. Optimize the exposure time to achieve complete polymerization without causing degradation. |
Data Summary
The following tables provide a qualitative summary of how different experimental parameters can be adjusted to control the morphology of PEDAS-based polymers. The exact quantitative values will depend on the specific experimental setup and desired properties and should be optimized accordingly.
Table 1: Controlling Nanoparticle Morphology in Emulsion Polymerization
| Parameter | To Decrease Particle Size | To Increase Particle Size | To Improve Stability |
| Surfactant Concentration | Increase | Decrease | Increase |
| Initiator Concentration | Increase | Decrease | - |
| Monomer Concentration | Decrease | Increase | - |
| Stirring Speed | Optimize (avoid extremes) | Optimize (avoid extremes) | Optimize |
| Temperature | Generally, increase | Generally, decrease | - |
Table 2: Controlling Porous Scaffold Morphology
| Parameter | To Increase Porosity | To Increase Pore Size | To Improve Interconnectivity |
| Porogen:Polymer Ratio | Increase | - | Increase |
| Porogen Particle Size | - | Increase | - |
| Polymer Concentration (in TIPS) | Decrease | Increase | Decrease |
| Cooling Rate (in TIPS) | Increase (smaller crystals, smaller pores) | Decrease (larger crystals, larger pores) | - |
Experimental Protocols
Protocol 1: Synthesis of PEDAS Nanoparticles via Emulsion Polymerization
Materials:
-
This compound (PEDAS)
-
Sodium dodecyl sulfate (SDS) or another suitable surfactant
-
Potassium persulfate (KPS) or another suitable initiator
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare the aqueous phase by dissolving the surfactant (e.g., 0.1-1.0 wt% based on water) in deionized water in a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Add the PEDAS monomer (e.g., 5-15 wt% based on water) to the aqueous phase while stirring to form an emulsion.
-
Heat the emulsion to the desired reaction temperature (e.g., 60-80 °C).
-
Dissolve the initiator (e.g., 0.1-1.0 wt% based on monomer) in a small amount of deionized water and add it to the reaction flask to initiate polymerization.
-
Continue the reaction under a nitrogen atmosphere for a set period (e.g., 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Characterize the resulting nanoparticle suspension for particle size, morphology, and stability.
Protocol 2: Fabrication of Porous PEDAS Scaffolds via Porogen Leaching
Materials:
-
This compound (PEDAS)
-
A suitable photoinitiator (e.g., Irgacure 2959)
-
Porogen particles (e.g., sieved sodium chloride crystals of a specific size range)
-
A suitable solvent for PEDAS (if needed)
-
Deionized water
Procedure:
-
Thoroughly mix the PEDAS monomer with the photoinitiator (e.g., 0.5-2.0 wt% based on monomer). If PEDAS is too viscous, it can be dissolved in a minimal amount of a suitable solvent.
-
Add the porogen particles to the monomer mixture and mix until a homogeneous paste is formed. The porogen-to-polymer ratio can be varied to control porosity (e.g., 70:30 to 90:10 by weight).
-
Cast the paste into a mold of the desired shape.
-
Expose the mold to UV light for a sufficient time to ensure complete polymerization. The exposure time will depend on the photoinitiator concentration and the UV lamp intensity.
-
After polymerization, immerse the scaffold in deionized water to leach out the porogen. Change the water periodically until all the porogen has been removed (this can be confirmed by monitoring the conductivity of the water).
-
Freeze-dry the scaffold to remove the water.
-
Characterize the scaffold for porosity, pore size, and mechanical properties.
Visualizations
Caption: Workflow for PEDAS nanoparticle synthesis via emulsion polymerization.
Caption: Troubleshooting logic for poor pore formation in PEDAS scaffolds.
Validation & Comparative
Comparative Analysis of Pentaerythritol Diacrylate Monostearate and PEGDA in Hydrogels: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are a cornerstone of advanced drug delivery and tissue engineering, prized for their high water content, biocompatibility, and tunable properties. Among the vast array of available polymers, poly(ethylene glycol) diacrylate (PEGDA) has emerged as a gold standard due to its versatility and extensive research history. This guide provides a detailed analysis of PEGDA hydrogels, supported by experimental data.
A significant challenge in creating a direct comparative guide is the notable lack of published experimental data on hydrogels specifically formulated from Pentaerythritol diacrylate monostearate (PEDMS). Therefore, this document will offer a comprehensive overview of PEGDA hydrogels and present a theoretical, yet scientifically grounded, perspective on the potential properties of PEDMS hydrogels. This hypothetical analysis is based on the known effects of its constituent chemical moieties—a diacrylate for crosslinking and a hydrophobic stearate chain. This guide aims to equip researchers with a thorough understanding of PEGDA and to stimulate further investigation into the promising, yet unexplored, potential of PEDMS in hydrogel applications.
Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels: An Established Benchmark
PEGDA is a derivative of poly(ethylene glycol), a biocompatible and hydrophilic polymer, with acrylate groups at both ends of the PEG chain. These terminal acrylate groups allow for rapid crosslinking, typically through photopolymerization, to form a stable three-dimensional hydrogel network.
Physicochemical Properties
The properties of PEGDA hydrogels are highly tunable, primarily by altering the molecular weight of the PEG backbone and the concentration of the polymer in the precursor solution.
-
Swelling Behavior: As hydrophilic materials, PEGDA hydrogels absorb significant amounts of water. The swelling ratio is inversely proportional to the crosslink density; a higher concentration of PEGDA or a lower molecular weight PEG results in a more tightly crosslinked network and a lower swelling ratio. Environmental factors such as pH and ionic strength can also influence the swelling of PEGDA hydrogels.
-
Mechanical Properties: The mechanical stiffness of PEGDA hydrogels, often quantified by the compressive or tensile modulus, is directly related to the crosslink density. Increasing the PEGDA concentration or decreasing its molecular weight leads to a stiffer hydrogel. This tunability allows for the creation of hydrogels that can mimic the mechanical properties of various biological tissues.
-
Biocompatibility: PEGDA hydrogels are widely regarded as biocompatible and non-toxic, making them suitable for a range of biomedical applications, including cell encapsulation and as scaffolds for tissue engineering. Their inherent resistance to protein adsorption minimizes non-specific interactions with cells and the surrounding biological environment.
Applications in Drug Delivery
The porous network of PEGDA hydrogels makes them excellent candidates for controlled drug delivery systems. The release of therapeutic agents is primarily governed by diffusion through the hydrogel mesh. The mesh size, which can be controlled by the crosslink density, dictates the release rate of encapsulated molecules. Consequently, higher molecular weight PEGDA hydrogels with larger mesh sizes will release drugs more quickly than their lower molecular weight counterparts.
This compound (PEDMS) Hydrogels: A Theoretical Outlook
While experimental data on PEDMS hydrogels is scarce, an analysis of its chemical structure allows for informed hypotheses about its potential properties and performance in hydrogel formulations. PEDMS is an amphiphilic molecule, possessing both hydrophilic (from the pentaerythritol core) and hydrophobic (from the long alkyl stearate chain) components.
Hypothesized Properties and Performance
-
Amphiphilic Nature and Swelling: The presence of the hydrophobic stearate chain would likely impart an amphiphilic character to the resulting hydrogel. This would be expected to reduce the overall water uptake compared to the highly hydrophilic PEGDA, resulting in a lower equilibrium swelling ratio. The hydrophobic domains could self-assemble within the hydrogel network, creating unique microstructures.
-
Mechanical Strength: The hydrophobic stearate chains could introduce physical crosslinks through hydrophobic interactions, in addition to the covalent crosslinks from the diacrylate groups. This dual crosslinking mechanism could potentially lead to hydrogels with enhanced toughness and mechanical resilience compared to PEGDA hydrogels with an equivalent covalent crosslink density.
-
Biocompatibility: While the biocompatibility of PEDMS would need to be experimentally determined, the individual components (pentaerythritol and stearic acid) are generally considered safe. The stearate moiety might influence protein adsorption and cellular interactions differently than the inert PEG chains.
-
Drug Delivery of Hydrophobic Drugs: The amphiphilic nature of PEDMS hydrogels could make them particularly well-suited for the encapsulation and sustained delivery of hydrophobic drugs. The hydrophobic stearate domains could serve as reservoirs for lipophilic molecules, potentially leading to higher drug loading efficiencies and more controlled release profiles for this class of therapeutics compared to the hydrophilic matrix of PEGDA.
Data Presentation: A Comparative Overview
The following tables summarize the known properties of PEGDA hydrogels and the hypothesized properties of PEDMS hydrogels.
Table 1: Comparison of Physicochemical Properties
| Property | Poly(ethylene glycol) Diacrylate (PEGDA) | This compound (PEDMS) (Hypothesized) |
| Swelling Ratio | High and tunable (inversely proportional to crosslink density). | Lower than PEGDA due to hydrophobic stearate chains. |
| Mechanical Strength | Tunable compressive modulus (e.g., 0.18 kPa for 5% to 1.9 kPa for 20% PEGDA). | Potentially higher toughness due to physical crosslinking from hydrophobic interactions. |
| Biocompatibility | Generally high and well-established. | Requires experimental validation, but components are generally biocompatible. |
| Nature | Hydrophilic. | Amphiphilic. |
Table 2: Drug Release Characteristics
| Feature | Poly(ethylene glycol) Diacrylate (PEGDA) | This compound (PEDMS) (Hypothesized) |
| Suitable Drug Type | Primarily hydrophilic drugs. | Potentially suitable for both hydrophilic and hydrophobic drugs, with enhanced loading and sustained release of hydrophobic drugs. |
| Release Mechanism | Primarily diffusion-controlled, dependent on mesh size. | Diffusion-controlled, potentially with drug partitioning into hydrophobic domains influencing the release rate. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for the synthesis and characterization of hydrogels.
Protocol 1: Hydrogel Synthesis via Photopolymerization
-
Prepare Precursor Solution: Dissolve the monomer (PEGDA or PEDMS) in a suitable solvent (e.g., phosphate-buffered saline, PBS) to the desired concentration (e.g., 10-30% w/v).
-
Add Photoinitiator: Add a photoinitiator (e.g., 0.05-0.5% w/v of Irgacure 2959) to the precursor solution. Ensure complete dissolution, protecting the solution from light.
-
Molding: Pipette the solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a defined spacer thickness).
-
Curing: Expose the mold to UV light (e.g., 365 nm) for a sufficient duration (e.g., 5-10 minutes) to ensure complete crosslinking.
-
Purification: After polymerization, immerse the hydrogel in a suitable solvent (e.g., deionized water or PBS) for 24-48 hours, with periodic solvent changes, to remove any unreacted components.
Protocol 2: Swelling Ratio Measurement
-
Initial Swollen Weight: After purification, remove the hydrogel from the swelling medium and gently blot the surface with a lint-free wipe to remove excess surface water.
-
Weighing (Swollen): Immediately weigh the hydrogel on an analytical balance to obtain the swollen weight (Ws).
-
Drying: Place the hydrogel in a vacuum oven or lyophilizer until a constant weight is achieved.
-
Weighing (Dry): Weigh the dried hydrogel to obtain the dry weight (Wd).
-
Calculation: Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd
Protocol 3: Mechanical Testing (Unconfined Compression)
-
Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height.
-
Equilibration: Equilibrate the samples in PBS at 37°C before testing.
-
Testing: Place the hydrogel on the lower platen of a mechanical testing machine. Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Data Acquisition: Record the stress and strain data until the hydrogel fractures or reaches a predefined strain limit.
-
Analysis: Determine the compressive modulus from the initial linear region of the stress-strain curve.
Protocol 4: In Vitro Biocompatibility (Cytotoxicity Assay)
-
Extract Preparation: Sterilize the hydrogel samples (e.g., with UV irradiation). Incubate the hydrogels in a cell culture medium (e.g., DMEM) for 24-72 hours at 37°C to create an extract, following ISO 10993-5 guidelines.
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts or NIH/3T3) in a 96-well plate and allow them to adhere overnight.
-
Exposure: Replace the culture medium with the prepared hydrogel extracts. Include positive (e.g., cytotoxic material) and negative (e.g., fresh medium) controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assay: Assess cell viability using a metabolic assay such as MTT or PrestoBlue, following the manufacturer's protocol.
-
Analysis: Measure the absorbance or fluorescence and calculate the cell viability as a percentage relative to the negative control.
Protocol 5: In Vitro Drug Release Study
-
Drug Loading: Load the drug into the hydrogel either by incorporating it into the precursor solution before polymerization or by soaking the cured hydrogel in a concentrated drug solution.
-
Release Study Setup: Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4) at 37°C with gentle agitation.
-
Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.
Mandatory Visualizations
Caption: Workflow for Hydrogel Synthesis and Characterization.
Caption: Experimental Workflow for an In Vitro Drug Release Study.
Conclusion
Poly(ethylene glycol) diacrylate (PEGDA) remains a highly versatile and well-characterized polymer for hydrogel fabrication, offering tunable physicochemical properties that are advantageous for a multitude of biomedical applications. The extensive body of research on PEGDA provides a solid foundation for its continued use in drug delivery and tissue engineering.
While currently lacking experimental validation, this compound (PEDMS) presents an intriguing theoretical alternative. Its predicted amphiphilic nature, stemming from the hydrophobic stearate chain, suggests it could offer unique benefits, particularly for the controlled delivery of hydrophobic drugs. The potential for enhanced mechanical properties through physical crosslinking further underscores the need for empirical investigation into this promising monomer. Future research should focus on the synthesis and characterization of PEDMS-based hydrogels to validate these hypotheses and potentially unlock a new class of functional biomaterials.
Performance Evaluation of Pentaerythritol Diacrylate Monostearate in Chromatography Columns: A Comparative Guide
This guide provides a detailed comparison of the performance of chromatography columns based on Pentaerythritol diacrylate monostearate (PEDAS) with its enhanced copolymer and a conventional C18-functionalized silica monolithic column. The evaluation focuses on key performance indicators relevant to researchers, scientists, and drug development professionals, particularly in the field of proteomics and peptide separations. All data is presented with detailed experimental protocols to ensure reproducibility and clear, objective comparison.
Overview of Stationary Phases
This compound (PEDAS) is a polymerizable monomer used in the fabrication of monolithic columns. These columns consist of a single, continuous porous rod, which offers high permeability and low back pressure, allowing for faster separations compared to traditional packed-particle columns.[1][2][3]
Poly(PEDAS-co-TPTM) is a copolymer monolith where PEDAS is co-polymerized with trimethylolpropane tris(3-mercaptopropionate) (TPTM). This modification is designed to improve the morphology, permeability, and chromatographic performance of the pure poly(PEDAS) monolith.[1]
C18-Functionalized Silica Monoliths represent a widely used class of reversed-phase chromatography columns.[4][5] They are known for their high efficiency in separating non-polar to moderately polar analytes, such as peptides, and serve as a benchmark for performance comparison.[4][6]
Performance Comparison: Peptide Separation
The following tables summarize the quantitative performance data for poly(PEDAS), poly(PEDAS-co-TPTM), and a representative C18-functionalized silica monolithic column in the context of peptide separation. The data for the PEDAS-based columns and the C18 column are derived from separate studies, as indicated, but represent state-of-the-art performance for each respective material under mass spectrometry-friendly conditions.
Table 1: Column Efficiency and Permeability
| Parameter | Poly(PEDAS) Monolith | Poly(PEDAS-co-TPTM) Monolith | C18-Functionalized Amine-Bridged Hybrid Silica Monolith |
| Plate Height (µm) | 19.1 - 37.9[1] | 15.7 - 17.7[1] | Approx. 6.3 (Calculated from 158,148 plates/m)[6] |
| Permeability | Lower than co-polymer[1] | Higher than pure PEDAS[1] | Not explicitly stated, but monoliths generally have high permeability |
| Reference | Wang et al. (2016)[1] | Wang et al. (2016)[1] | Zhang et al. (2022)[6] |
Table 2: Performance in Proteomics Application (Tryptic Digest Separation)
| Parameter | Poly(PEDAS) Monolith | Poly(PEDAS-co-TPTM) Monolith | C18-Functionalized Amine-Bridged Hybrid Silica Monolith |
| Sample | Tryptic digest of four proteins | Tryptic digest of four proteins | Tryptic digest of BSA |
| Number of Identified Peptides | Not reported | 66[1] | 51 (from 500 pg digest)[6] |
| Peak Capacity | Not reported | Not reported | 227 (in a 40 min gradient)[6] |
| Reference | Wang et al. (2016)[1] | Wang et al. (2016)[1] | Zhang et al. (2022)[6] |
Experimental Protocols
Detailed methodologies for the fabrication and evaluation of the compared columns are provided below.
Fabrication of Poly(PEDAS) and Poly(PEDAS-co-TPTM) Monolithic Columns
This protocol is adapted from the work of Wang et al. (2016).[1]
-
Capillary Pre-treatment: A UV-transparent fused-silica capillary is flushed with 1.0 M NaOH, water, 0.1 M HCl, water, and ethanol, sequentially. It is then treated with a 20% (v/v) solution of 3-(trimethoxysilyl)propyl methacrylate in acetic acid (pH 3.5) to activate the inner wall for covalent bonding of the monolith.
-
Polymerization Mixture Preparation:
-
For Poly(PEDAS): A homogeneous solution is prepared by mixing this compound (PEDAS) as the monomer, porogenic solvents (e.g., methanol and 1,4-butanediol), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).
-
For Poly(PEDAS-co-TPTM): Trimethylolpropane tris(3-mercaptopropionate) (TPTM) is added to the polymerization mixture along with PEDAS.
-
-
Polymerization: The pre-treated capillary is filled with the polymerization mixture. The ends are sealed, and the capillary is irradiated with UV light (e.g., at 365 nm) for a specified time (e.g., 10 minutes) to induce polymerization.
-
Column Washing: After polymerization, the column is washed with a suitable solvent (e.g., methanol) using an HPLC pump to remove the porogenic solvents and any unreacted monomers.
Peptide Separation on Monolithic Columns
This is a general protocol for the separation of tryptic digests, with specific conditions from the reference studies.
-
Sample Preparation: Proteins are digested using trypsin. The resulting peptide mixture is desalted using a C18 StageTip or similar solid-phase extraction method.[7]
-
Chromatographic System: A nano-liquid chromatography system coupled to a mass spectrometer (nanoLC-MS/MS) is used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% FA in 98% acetonitrile (ACN).
-
-
Gradient Elution: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is run over a defined period (e.g., 0-40% B in 30 minutes) to elute the peptides from the column.[6]
-
Mass Spectrometry: The eluting peptides are ionized (e.g., using electrospray ionization) and analyzed by the mass spectrometer to determine their mass-to-charge ratio and sequence.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the peptides and corresponding proteins.
Visualized Workflows and Relationships
The following diagrams, created using Graphviz, illustrate the experimental workflow and the logical structure of the performance comparison.
Caption: Experimental workflow for monolithic column fabrication and performance evaluation.
Caption: Logical flow for the performance comparison of different chromatography columns.
Discussion
The data indicates that the copolymerization of PEDAS with TPTM yields a monolithic column with significantly improved performance over the pure poly(PEDAS) monolith.[1] The poly(PEDAS-co-TPTM) column exhibits lower plate heights, indicating higher efficiency, and demonstrates better potential in proteomics applications by identifying a greater number of peptides from a complex digest.[1] The improved performance is attributed to a more favorable morphology and better permeability of the copolymer monolith.[1]
When compared to a high-performance C18-functionalized silica monolithic column, the PEDAS-based materials, even the improved copolymer, show lower efficiency (higher plate heights).[1][6] The benchmark C18 monolith demonstrates a much higher plate count and a proven high peak capacity for complex peptide separations.[6]
However, it is important to note that polymeric monoliths like those based on PEDAS offer distinct advantages, such as a wider pH stability range and potentially different selectivity compared to silica-based materials.[2] The simple and rapid photo-initiated polymerization process for PEDAS columns is also a notable advantage for research and development settings.[1]
Conclusion
This compound (PEDAS) serves as a viable monomer for the creation of monolithic chromatography columns. While pure poly(PEDAS) monoliths have performance limitations, copolymerization with TPTM significantly enhances their efficiency and suitability for applications like proteomics.
Compared to the industry-standard C18 silica monoliths, the PEDAS-based columns currently exhibit lower separation efficiency. Nevertheless, their ease of fabrication, chemical stability, and unique selectivity present opportunities for specific applications where silica-based columns may not be optimal. Further development in the morphology and surface chemistry of PEDAS-based monoliths could lead to more competitive performance in the future.
References
- 1. Improving permeability and chromatographic performance of poly(this compound) monolithic column via photo-induced thiol-acrylate polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Potential of silica monolithic columns in peptide separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UWPR [proteomicsresource.washington.edu]
Validating the In Vivo Biocompatibility of Pentaerythritol Diacrylate Monostearate: A Comparative Guide
For researchers and drug development professionals, establishing the in vivo biocompatibility of a biomaterial is a critical step before clinical application. This guide provides a comparative overview of the biocompatibility of Pentaerythritol diacrylate monostearate (PEDAS) and common alternative materials, supported by experimental data and detailed protocols. While direct in vivo quantitative data for PEDAS is limited in publicly available literature, this guide leverages data from related acrylate-based polymers and established biocompatible materials to provide a valuable comparative context.
Comparative Biocompatibility Data
The following table summarizes key in vivo biocompatibility data for common alternatives to PEDAS. This data is essential for researchers to benchmark the expected performance of new materials.
| Biomaterial | Animal Model | Implantation Site | Key Biocompatibility Findings | Citation |
| Polycaprolactone (PCL) | Beagle Dogs | Mandibular alveolar bone defects | No inflammatory infiltrates were observed around the scaffolds. New bone formation occurred adjacent to the scaffolds. | [1][2][3] |
| BALB/c Mice | Subcutaneous | Showed evidence of local inflammation and increased adipogenesis at the site of injection. | [4] | |
| --- | Subcutaneous | After 7 days, the inflammatory process was only residual. At 90 days, cellular infiltration and blood vessel formation were observed. | [5] | |
| Poly(ethylene glycol) diacrylate (PEGDA) | --- | In vitro (hFOB cells) | Passed all tests without displaying adverse effects. | [6] |
| --- | In vitro (HeLa and L929 cells) | Showed obvious cytotoxicity. | [7][8][9] | |
| Poly(lactic-co-glycolic acid) (PLGA) | Rabbit Iliac Arteries | --- | Co-formulation with amorphous calcium phosphate significantly reduced inflammatory cell infiltration. | [10] |
| Hamsters | Dorsal subcutaneous | The inflammatory process decreased along with PLGA fragment degradation over 90 days. | [11] | |
| Pentaerythritol Triacrylate (PETA) composite | --- | Posterior lumbar spinal fusion model | Can be foamed in vivo without serious adverse effects at the surgical site. Cells migrate into the interconnected pore volume. | [12] |
Experimental Protocols
Standardized in vivo biocompatibility testing is crucial for regulatory approval and ensuring patient safety. The following are detailed methodologies for key experiments based on ISO 10993 standards.
In Vivo Implantation Study (Adapted from ISO 10993-6)
This test assesses the local pathological effects of a biomaterial on living tissue.
-
Test Material and Control: Prepare sterilized samples of the test material (PEDAS) and a negative control material with known biocompatibility (e.g., medical-grade silicone).
-
Animal Model: Select a suitable animal model, such as Wistar rats or New Zealand white rabbits. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Implantation: Surgically implant the test and control materials into a specific tissue site (e.g., subcutaneous, intramuscular). The implantation sites should be anatomically comparable.
-
Observation Periods: Include short-term (1-4 weeks) and long-term (12 weeks or more) observation periods to evaluate the acute and chronic tissue response.
-
Histopathological Evaluation: At the end of each observation period, euthanize the animals and retrieve the implanted materials along with the surrounding tissue. Process the tissue for histological analysis (e.g., Hematoxylin and Eosin staining). A semi-quantitative scoring system (based on ISO 10993-6) is used to evaluate parameters such as inflammation, fibrosis, neovascularization, and material degradation.[13]
Hemolysis Assay (Adapted from ISO 10993-4)
This assay determines the hemolytic properties of a biomaterial.
-
Blood Collection: Obtain fresh anticoagulated blood from a suitable source (e.g., rabbit).
-
Direct Contact Method:
-
Place the test material in direct contact with a diluted blood suspension.
-
Incubate at 37°C with gentle agitation for a specified time.
-
Centrifuge the samples to pellet the intact red blood cells.
-
-
Indirect (Extract) Method:
-
Prepare an extract of the test material by incubating it in a suitable extraction vehicle (e.g., saline).
-
Add the extract to a diluted blood suspension and incubate as described above.
-
-
Analysis: Measure the amount of hemoglobin released into the supernatant spectrophotometrically. Calculate the percentage of hemolysis relative to a positive control (water) and a negative control (saline). A hemolysis rate of less than 2% is generally considered acceptable.[11]
Thrombosis Assay (Adapted from ISO 10993-4)
This test evaluates the potential of a blood-contacting biomaterial to induce clot formation.
-
In Vitro Flow Loop System:
-
Construct a closed-loop circuit that includes the test material.
-
Recirculate fresh, anticoagulated whole blood through the loop under controlled flow conditions that mimic physiological rates.
-
-
Evaluation:
-
After a set period, visually inspect the material for thrombus formation.
-
Quantify thrombus deposition by weight or by measuring the reduction in platelet count in the circulating blood.
-
Analyze blood samples for markers of coagulation activation (e.g., thrombin-antithrombin III complex).
-
Signaling Pathways and Experimental Workflows
Understanding the molecular interactions between a biomaterial and the host is crucial for designing biocompatible materials. The following diagrams illustrate key processes.
Conclusion
The validation of in vivo biocompatibility is a multifaceted process requiring rigorous testing and comparison with established materials. While specific quantitative in vivo data for this compound is not extensively documented in peer-reviewed literature, the data on related acrylate polymers, such as PETA, suggest a favorable biocompatibility profile.[12] However, comprehensive in vivo studies following standardized protocols, such as those outlined in this guide, are imperative to definitively establish the safety and efficacy of PEDAS for any clinical application. Researchers are encouraged to use the provided comparative data and experimental methodologies as a foundation for their own in vivo investigations.
References
- 1. [PDF] In Vivo Evaluation of 3D-Printed Polycaprolactone Scaffold Implantation Combined with β-TCP Powder for Alveolar Bone Augmentation in a Beagle Defect Model | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. An in vitro and in vivo study on the properties of hollow polycaprolactone cell-delivery particles | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. A Poly-(ethylene glycol)-diacrylate 3D-Printed Micro-Bioreactor for Direct Cell Biological Implant-Testing on the Developing Chicken Chorioallantois Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Improved biocompatibility of poly(lactic-co-glycolic acid) orv and poly-L-lactic acid blended with nanoparticulate amorphous calcium phosphate in vascular stent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro and in vivo characterization of pentaerythritol triacrylate-co-trimethylolpropane nanocomposite scaffolds as potential bone augments and grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of Biocompatibility Data from the Subcutaneous and the Calvaria Implantation Model of a Novel Bone Substitute Block - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Pentaerythritol Diacrylate Monostearate Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of Pentaerythritol diacrylate monostearate (PEDAMS). The cross-validation of analytical methods is a critical step in ensuring data integrity, meeting regulatory standards, and advancing product development. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, and presents a comparative analysis of their performance.
Data Presentation: A Comparative Analysis of Analytical Techniques
The choice of an analytical technique for the characterization of PEDAMS depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or routine quality control. Below is a summary of the typical performance characteristics of HPLC, GC, NMR, and FTIR for the analysis of PEDAMS.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Principle | Separation based on polarity and differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Measurement of the magnetic properties of atomic nuclei to elucidate molecular structure. | Measurement of the absorption of infrared radiation by molecular vibrations to identify functional groups. |
| Primary Use | Quantitative analysis, purity assessment, and separation of related substances. | Quantitative analysis of volatile impurities and residual monomers. Requires derivatization for PEDAMS. | Structural elucidation, confirmation of identity, and quantification. | Rapid identification of functional groups and confirmation of chemical identity. |
| Linearity (r²) | > 0.999 | > 0.995 (with derivatization) | Quantitative NMR (qNMR) can be linear. | Primarily qualitative and semi-quantitative. |
| Accuracy (%) | 98-102 | 95-105 (with derivatization) | High accuracy with appropriate internal standards. | Not typically used for high-accuracy quantification. |
| Precision (RSD) | < 2% | < 5% (with derivatization) | < 3% (qNMR) | Not applicable for precise quantification. |
| Limit of Detection | Low ng range | Low pg range (with suitable detector) | mg range | µg range |
| Sample Throughput | Moderate to High | Moderate | Low to Moderate | High |
| Strengths | High resolution, suitable for non-volatile compounds, robust quantification. | High sensitivity for volatile compounds. | Provides detailed structural information, non-destructive. | Fast, simple, and provides a unique chemical fingerprint. |
| Limitations | Requires solubility of the analyte. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity compared to chromatographic methods, complex spectra. | Limited quantitative capability, not suitable for complex mixtures without separation. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections provide synopses of the experimental protocols for the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of PEDAMS and the determination of its purity.
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For Mass Spectrometry (MS) compatibility, formic acid can be used as an additive instead of non-volatile acids.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detector Wavelength: 210 nm for UV detection, as acrylates have maximum absorption around this wavelength.[3]
-
Sample Preparation: Dissolve a known weight of the PEDAMS sample in a suitable solvent such as acetonitrile or a mixture of n-hexane and isopropanol.[4] Filter the solution through a 0.45 µm filter before injection.
-
Quantification: Create a calibration curve using standards of known PEDAMS concentrations.
Gas Chromatography (GC)
This method is suitable for the analysis of volatile impurities in PEDAMS. For the analysis of PEDAMS itself, derivatization is necessary due to its low volatility.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Derivatization: Convert PEDAMS to a more volatile derivative, such as a trimethylsilyl ether, by reacting with a silylating agent (e.g., BSTFA).
-
Column: A capillary column suitable for the analysis of derivatized fatty acid esters (e.g., a polar HP-INNOWAX column).[5]
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An initial oven temperature of 100°C, ramped to 300°C.
-
Injector and Detector Temperature: 280°C and 320°C, respectively.
-
Sample Preparation: Accurately weigh the sample and perform the derivatization reaction in a sealed vial. Dilute the reaction mixture with a suitable solvent before injection.
-
Quantification: Use an internal standard method for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and confirmation of the identity of PEDAMS.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the PEDAMS sample in a deuterated solvent, such as deuterated chloroform (CDCl₃).[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis (qNMR), a known amount of an internal standard is added to the sample.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum corresponding to specific protons of the PEDAMS molecule and the internal standard to determine the concentration. The chemical shifts in the ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used for the rapid identification of PEDAMS by confirming the presence of its characteristic functional groups.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press into a pellet.[6] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the sample with minimal preparation.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the ester carbonyl group (around 1730 cm⁻¹), the C=C bond of the acrylate group (around 1637 cm⁻¹), and the long aliphatic chain (C-H stretching and bending vibrations).[7][8]
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods for PEDAMS characterization.
This guide provides a foundational understanding of the cross-validation of analytical methods for this compound. The selection of the most appropriate method will be dictated by the specific analytical goals, available instrumentation, and regulatory requirements. For comprehensive characterization, a combination of these techniques is often employed.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scitepress.org [scitepress.org]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. azom.com [azom.com]
Benchmarking the Efficiency of Pentaerythritol Diacrylate Monostearate as a Crosslinker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pentaerythritol diacrylate monostearate (PEDAS) as a crosslinking agent against other common alternatives. The following sections present a summary of quantitative data, detailed experimental protocols for key performance evaluations, and visualizations of relevant chemical pathways and workflows.
Introduction to Pentaerythritol-Based Crosslinkers
Pentaerythritol and its derivatives are fundamental building blocks in polymer chemistry, valued for their ability to form highly crosslinked networks. These networks are crucial in the formulation of coatings, adhesives, and advanced biomedical materials. This compound (PEDAS), a bifunctional acrylate monomer, is a key crosslinking agent used to create three-dimensional polymer structures with enhanced mechanical strength, chemical resistance, and thermal stability.[1] Its unique structure, featuring two reactive acrylate groups, enables the formation of covalent bonds between polymer chains through free-radical polymerization.[1]
Beyond coatings and inks, PEDAS serves as an effective crosslinker in the fabrication of hydrogels for biomedical applications, such as in drug delivery systems, where it helps to control the mesh size and swelling behavior of the polymer matrix.[1] Recent studies have also highlighted its use in creating superabsorbent polymers, where it has been shown to enhance gel strength and salt resistance when replacing conventional crosslinkers like N,N'-methylenebisacrylamide.[1]
Comparative Performance of Acrylate Crosslinkers
The efficiency of a crosslinker is determined by several factors, including its chemical structure, functionality (the number of reactive groups), and the conditions of the polymerization process. The following table summarizes the performance of various pentaerythritol-based acrylates and other common crosslinkers.
| Crosslinker | Functionality | Key Performance Characteristics | Applications |
| This compound (PEDAS) | 2 | Good flexibility, enhanced gel strength and salt resistance in superabsorbent polymers.[1] | Hydrogels for drug delivery, waterborne polyurethane acrylate coatings, inks, superabsorbent polymers.[1] |
| Pentaerythritol Triacrylate (PETA) | 3 | Balances flexibility and crosslink density, rapid polymerization, high mechanical strength, excellent chemical resistance.[2] Improves resistance to creep and tear propagation.[3] | UV-curable coatings and inks, adhesives, polymer composites, dental polymers.[4][5] |
| Pentaerythritol Tetraacrylate (PETRA) | 4 | High crosslink density leading to superior hardness, scratch resistance, and thermal stability.[4] | Industrial and decorative finishes, high-performance polymer composites.[4] |
| Dipentaerythritol Penta-/Hexa-acrylate (DPHA) | 5-6 | Very high crosslink density, resulting in exceptional hardness and scratch resistance, though can lead to lower final monomer conversion.[6] | High-performance coatings, electronics, aerospace applications.[4] |
| 1,6-Hexanediol Diacrylate (HDDA) | 2 | Good flexibility, often used to reduce viscosity of formulations. | Coatings, adhesives, inks. |
| Trimethylolpropane Triacrylate (TMPTA) | 3 | Good reactivity, hardness, and chemical resistance.[3] | Coatings for wood and plastics, inks, adhesives.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of crosslinkers.
Evaluation of Crosslinking Performance in UV-Curable Coatings
This protocol is adapted from methodologies used to assess the crosslinking performance of novel acrylic and allyl derivatives for UV powder coatings.[2]
Objective: To determine the curing characteristics and final properties of a polyester-based coating crosslinked with PEDAS and its alternatives.
Materials:
-
Unsaturated amorphous polyester resin with maleic/fumaric moieties
-
This compound (PEDAS)
-
Alternative crosslinkers (e.g., PETA, PETRA, HDDA, TMPTA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Substrate for coating (e.g., glass plates, steel panels)
Equipment:
-
High-shear mixer
-
Film applicator
-
UV curing system with a mercury vapor lamp
-
Fourier-Transform Infrared (FTIR) Spectrometer with an attenuated total reflectance (ATR) accessory
-
Rheometer with a UV curing accessory
-
Differential Scanning Calorimeter (DSC) with a UV accessory
Procedure:
-
Formulation Preparation:
-
Melt the polyester resin at a controlled temperature (e.g., 120°C).
-
Add the crosslinker (PEDAS or alternative) at a specific molar ratio of double bonds (polyester C=C vs. crosslinker acrylate C=C).
-
Add the photoinitiator (typically 1-5% by weight of the total resin and crosslinker).
-
Mix thoroughly using a high-shear mixer until a homogeneous blend is obtained.
-
-
Coating Application:
-
Apply the molten formulation onto the substrate using a film applicator to achieve a uniform thickness (e.g., 50 µm).
-
-
UV Curing:
-
Expose the coated substrate to UV radiation using a mercury vapor lamp. The UV dose can be varied by changing the belt speed or the lamp intensity.
-
-
Performance Evaluation:
-
Cure Monitoring (UV-FTIR): Monitor the disappearance of the acrylate double bond peak (around 810 cm⁻¹) in the FTIR spectrum as a function of UV exposure time. This provides a measure of the degree of conversion.
-
Rheological Analysis (UV-Rheology): Use a rheometer with a UV accessory to measure the change in viscosity or modulus as the coating is cured. This helps to determine the gel point and the curing speed.
-
Thermal Analysis (UV-DSC): Use a DSC with a UV accessory to measure the heat flow during the photopolymerization reaction. The total heat evolved is proportional to the overall conversion.
-
Mechanical Properties: After curing, evaluate the mechanical properties of the coating, such as hardness (pencil hardness or nanoindentation), scratch resistance, and adhesion (cross-hatch test).
-
Synthesis and Characterization of Crosslinked Hydrogels for Drug Delivery
This protocol outlines the fabrication and evaluation of crosslinked hydrogels, a common application for PEDAS.
Objective: To synthesize hydrogels with varying crosslinker concentrations and to characterize their swelling behavior and drug release kinetics.
Materials:
-
Monomer (e.g., Poly(ethylene glycol) diacrylate, PEGDA)
-
Crosslinker (PEDAS or alternative)
-
Photoinitiator (e.g., Irgacure 2959)
-
Model drug (e.g., acetylsalicylic acid)
-
Phosphate-buffered saline (PBS)
Equipment:
-
UV light source (365 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
-
Analytical balance
-
UV-Vis spectrophotometer
Procedure:
-
Hydrogel Precursor Solution Preparation:
-
Dissolve the monomer (PEGDA) and the crosslinker (PEDAS) in PBS to the desired concentrations.
-
Add the photoinitiator and the model drug to the solution and mix until fully dissolved.
-
-
Hydrogel Fabrication:
-
Pipette the precursor solution into the molds.
-
Expose the molds to UV light for a specified time to initiate photopolymerization and crosslinking.
-
-
Characterization:
-
Swelling Ratio:
-
Weigh the hydrogel immediately after synthesis (initial weight).
-
Immerse the hydrogel in PBS at 37°C.
-
At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (swollen weight).
-
Calculate the swelling ratio as (Swollen Weight - Initial Weight) / Initial Weight.
-
-
Drug Release Kinetics:
-
Place the drug-loaded hydrogel in a known volume of PBS at 37°C with constant stirring.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with fresh PBS.
-
Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes related to the use of PEDAS as a crosslinker.
Caption: UV curing process with PEDAS as a crosslinker.
Caption: Workflow for hydrogel-based drug delivery using PEDAS.
Conclusion
This compound (PEDAS) is a versatile bifunctional crosslinker with applications ranging from industrial coatings to advanced drug delivery systems. Its performance, particularly in terms of providing flexibility and enhancing the properties of hydrogels, makes it a valuable tool for material scientists and drug development professionals. When compared to higher functionality pentaerythritol-based acrylates like PETA and PETRA, PEDAS offers a lower crosslink density, which can be advantageous in applications requiring greater flexibility and controlled swelling. The choice of an appropriate crosslinker ultimately depends on the desired final properties of the polymer network, and a thorough evaluation using the experimental protocols outlined in this guide is recommended to optimize formulations for specific applications.
References
- 1. This compound | 92092-01-8 [chemicalbook.com]
- 2. pcimag.com [pcimag.com]
- 3. Beaded reactive polymers. 3. Effect of triacrylates as crosslinkers on the physical properties of glycidyl methacrylate copolymers and immobilization of penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Crosslinking of trimethylene carbonate and D, L-lactide (co-) polymers by gamma irradiation in the presence of pentaerythritol triacrylate. | Sigma-Aldrich [sigmaaldrich.com]
- 6. "Crosslinking Kinetics of Methyl and Ethyl (Alpha-Hydroxymethyl)Acrylat" by Tara J. Smith, Bianca S. Shemper et al. [aquila.usm.edu]
A comparative study of thiol-acrylate vs. free-radical polymerization of Pentaerythritol diacrylate monostearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thiol-acrylate and free-radical polymerization methods for Pentaerythritol diacrylate monostearate (PEDAS). By examining the fundamental mechanisms, kinetic parameters, and resultant polymer properties, this document aims to equip researchers with the necessary information to select the optimal polymerization strategy for their specific applications, ranging from drug delivery systems to biomedical device fabrication.
Executive Summary
The polymerization of this compound (PEDAS), a versatile monomer, can be achieved through various mechanisms, most notably thiol-acrylate and conventional free-radical polymerization. Each method presents a unique set of advantages and disadvantages that significantly influence the polymerization kinetics, network structure, and final material properties.
Thiol-acrylate polymerization is a mixed-mode system that combines chain-growth and step-growth mechanisms. This results in a more homogeneous polymer network, reduced oxygen inhibition, and lower polymerization-induced shrinkage stress. These characteristics are particularly advantageous in applications requiring high uniformity and biocompatibility, such as in the fabrication of hydrogels and scaffolds for tissue engineering.
Free-radical polymerization , a well-established chain-growth process, offers rapid polymerization rates and high monomer conversion. However, it is often plagued by significant oxygen inhibition, leading to incomplete surface curing, and can result in heterogeneous network formation with higher internal stresses.
This guide presents a detailed comparison of these two polymerization techniques, supported by generalized experimental data from similar multifunctional acrylate systems, to inform the selection of the most suitable method for PEDAS-based material development.
Data Presentation: A Comparative Overview
The following tables summarize the key differences between thiol-acrylate and free-radical polymerization of multifunctional acrylates, providing a framework for understanding the expected behavior of PEDAS.
Table 1: Comparison of Polymerization Kinetics and Reaction Conditions
| Parameter | Thiol-Acrylate Polymerization | Free-Radical Polymerization |
| Polymerization Mechanism | Mixed-mode: Step-growth (thiol-ene) & Chain-growth (acrylate) | Chain-growth |
| Reaction Rate | Generally slower and more controlled | Typically faster |
| Monomer Conversion | High, with more uniform conversion throughout the bulk | Can be high, but may be incomplete at the surface due to oxygen inhibition |
| Oxygen Inhibition | Significantly reduced due to thiol-mediated radical regeneration | Highly susceptible, leading to tacky or uncured surfaces |
| Initiation | Photoinitiator or base catalyst | Photoinitiator or thermal initiator |
| Shrinkage Stress | Lower due to delayed gelation and more uniform network formation[1][2] | Higher due to rapid, localized polymerization and early gelation |
Table 2: Comparison of Resultant Polymer Properties
| Property | Thiol-Acrylate Polymerized PEDAS (Expected) | Free-Radical Polymerized PEDAS (Expected) |
| Network Homogeneity | More homogeneous network structure[3] | More heterogeneous network with areas of varying crosslink density |
| Crosslink Density | Tunable by adjusting thiol-to-acrylate ratio | Primarily dependent on initiator concentration and light intensity |
| Mechanical Properties | Potentially tougher and more flexible polymers | Can produce rigid and brittle polymers |
| Biocompatibility | Generally higher due to lower residual monomer and initiator fragments | May be lower due to potential for leachable unreacted components |
Experimental Protocols
The following are generalized experimental protocols for the photopolymerization of multifunctional acrylates like PEDAS. These should be adapted and optimized for specific experimental conditions.
Thiol-Acrylate Photopolymerization of PEDAS
Materials:
-
This compound (PEDAS)
-
Multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate) - PETMP)
-
Photoinitiator (e.g., Irgacure 819, 1 wt%)
-
Solvent (if necessary, e.g., dichloromethane)
Procedure:
-
In an amber vial, dissolve PEDAS in the chosen solvent (if used).
-
Add the multifunctional thiol (e.g., PETMP) to the PEDAS solution. The molar ratio of thiol to acrylate functional groups can be varied to control the crosslink density. A 1:1 stoichiometry is a common starting point.
-
Add the photoinitiator (e.g., 1 wt% Irgacure 819) to the mixture and ensure complete dissolution by stirring or sonication in the dark.
-
Cast the resin mixture into a mold of the desired geometry (e.g., between two glass plates with a defined spacer).
-
Expose the mold to a UV light source (e.g., 365 nm) with a controlled intensity for a specified duration to initiate polymerization.
-
After curing, carefully remove the polymerized PEDAS sample from the mold.
-
Post-cure the sample if necessary to ensure complete conversion of functional groups.
Free-Radical Photopolymerization of PEDAS
Materials:
-
This compound (PEDAS)
-
Photoinitiator (e.g., Irgacure 819, 1-3 wt%)
-
Solvent (if necessary, e.g., dichloromethane)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In an amber vial, dissolve PEDAS in the chosen solvent (if used).
-
Add the photoinitiator (e.g., 1-3 wt% Irgacure 819) to the PEDAS solution and mix until fully dissolved in the dark.
-
To minimize oxygen inhibition, purge the resin mixture and the polymerization setup with an inert gas (e.g., nitrogen) for several minutes before and during curing.
-
Cast the resin into a mold.
-
Expose the mold to a UV light source (e.g., 365 nm) of a specific intensity and for a predetermined time.
-
Remove the cured PEDAS sample from the mold.
-
A post-curing step under inert atmosphere may be required to enhance surface cure and overall conversion.
Mandatory Visualizations
The following diagrams illustrate the fundamental mechanisms and workflows of the two polymerization methods.
Caption: Thiol-Acrylate Polymerization Mechanism.
Caption: Free-Radical Polymerization Mechanism.
Caption: Comparative Experimental Workflow.
References
Assessing the Biodegradability of Pentaerythritol Diacrylate Monostearate Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of biodegradable polymers is crucial for advancing drug delivery systems, minimizing long-term toxicity and eliminating the need for surgical removal of spent carriers. Pentaerythritol diacrylate monostearate (PEDAS) polymers are emerging as potential candidates in this field. This guide provides a comprehensive assessment of the probable biodegradability of PEDAS polymers, benchmarked against established biodegradable alternatives such as Poly(L-lactic acid) (PLLA), Poly(lactic-co-glycolic acid) (PLGA), and Poly(trimethylene carbonate) (PTMC). This analysis is supported by a review of existing experimental data on the biodegradability of the constituent parts of PEDAS and the comparative polymers.
Executive Summary
In contrast, alternative polymers such as PLLA, PLGA, and PTMC have well-documented biodegradable properties, undergoing hydrolysis and/or enzymatic degradation to biocompatible byproducts. This guide presents a comparative analysis of the available quantitative data on the degradation of these polymers to serve as a benchmark for future studies on novel materials like PEDAS.
Predicted Biodegradability of this compound (PEDAS)
The biodegradability of PEDAS is inferred from the degradation pathways of its primary components:
-
Pentaerythritol: Studies have shown that pentaerythritol is not readily biodegradable, though some microorganisms are capable of degrading it.[1][2]
-
Stearic Acid: As a common fatty acid, stearic acid is readily biodegradable by a wide range of microorganisms through beta-oxidation.[3][4]
-
Polyacrylate Backbone: The carbon-carbon backbone of polyacrylates is generally resistant to microbial degradation.[5][6] The primary route of degradation for acrylate polymers is through the hydrolysis of the ester side chains, a process that can be slow and is influenced by factors such as steric hindrance and hydrophobicity.[7][8][9]
Based on this, the degradation of a PEDAS polymer would likely initiate with the enzymatic or hydrolytic cleavage of the ester bonds linking the stearic acid and acrylate moieties to the pentaerythritol core. The long stearic acid chain may initially hinder enzyme access. Following the cleavage of the side chains, the polyacrylate backbone would remain, which is expected to degrade very slowly.
Comparative Analysis with Alternative Biodegradable Polymers
The following tables summarize quantitative data on the in vitro and in vivo degradation of PLLA, PLGA, and PTMC, which are commonly used in drug delivery applications. It is important to note that degradation rates are highly dependent on specific experimental conditions, including the polymer's molecular weight, crystallinity, sample geometry, and the degradation environment (e.g., type of enzyme, pH, temperature).
Poly(L-lactic acid) (PLLA) Degradation Data
| Parameter | Condition | Time | Result | Reference |
| Mass Loss | In vitro, PBS, 37°C | 180 days | No significant mass loss recorded. | [4] |
| Mass Loss | In vitro, PBS, 50°C | 70 days | 4.2 ± 1.1% | [4] |
| Mass Loss | In vitro, PBS, 50°C | 180 days | 26.3 ± 2.3% | [4] |
| pH Change | In vitro, Proteinase K, pH 8.5 | 7 days | pH decreased to 3.97 (amorphous PLLA) and 4.95 (semi-crystalline PLLA). | [10] |
| Weight Loss | In vitro, Proteinase K | 96 hours | 78% | [11] |
Poly(lactic-co-glycolic acid) (PLGA) Degradation Data
| Parameter | Condition | Time | Result | Reference |
| Mass Loss | In vitro, PBS, 37°C (PLGA 65:35) | 10 days | ~10% | [12] |
| Mass Loss | In vitro, PBS, 37°C (PLGA 65:35) | 25 days | 87.5% | [12] |
| Mass Loss | In vitro, PBS, 37°C (3D printed scaffold) | 56 days | 2.12 ± 0.1% | [6] |
| Molecular Weight (Mn) Decrease | In vitro, 37°C (3D printed scaffold) | 56 days | 39.51% decrease | [6] |
| In vivo Half-life (PLGA 50:50 foam) | Rat mesentery | - | 1.9 - 2.4 weeks | [3] |
| In vivo Half-life (PLGA 85:15 foam) | Rat mesentery | - | 9.4 - 14.3 weeks | [3] |
Poly(trimethylene carbonate) (PTMC) Degradation Data
| Parameter | Condition | Time | Result | Reference |
| Mass Loss (in vivo) | Rabbit femur and tibia (PTMC, MW 457 kDa) | 8 weeks | 60 wt% | [2] |
| Mass Loss (in vivo) | Rabbit femur and tibia (PTMC, MW 89 kDa) | 8 weeks | ~20 wt% | [2] |
| Mass Loss (in vitro, enzymatic) | Lipase solution (PTMC, MW 291 kDa) | - | Erosion rate of 6.7 µm/day | [2] |
| Mass Loss (in vitro, enzymatic) | Lipase solution (Cross-linked PTMC) | 12 weeks | 30.4 ± 0.4% | [5] |
| Mass Loss (in vitro, hydrolytic) | PBS, pH 7.4 (Cross-linked PTMC) | 50 weeks | 5.20 ± 0.67% | [5] |
Experimental Protocols for Biodegradability Assessment
Standardized testing protocols are essential for comparing the biodegradability of different polymers. The following are summaries of commonly used methods.
Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338 / ISO 14855)
This method determines the rate and degree of aerobic biodegradation of plastic materials in a simulated composting environment.
-
Principle: The test material is mixed with a standardized compost inoculum and incubated under controlled temperature, oxygen, and moisture conditions. The biodegradation is quantified by measuring the amount of carbon dioxide evolved over time.[10][13][14][15][16][17][18][19][20][21]
-
Apparatus: A series of controlled composting vessels (bioreactors), a system for supplying CO2-free air, and a method for quantifying the evolved CO2 (e.g., titration, gas chromatography, or an infrared analyzer).
-
Procedure:
-
Prepare the test material (e.g., powder, film).
-
Determine the total organic carbon content of the test material.
-
Mix the test material with the compost inoculum in the bioreactors.
-
Incubate the bioreactors at a thermophilic temperature (typically 58 ± 2°C).
-
Continuously supply CO2-free, humidified air to the bioreactors.
-
Measure the amount of CO2 produced at regular intervals.
-
The test is typically run for a minimum of 45-90 days and can be extended up to 6 months.
-
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the cumulative CO2 produced from the test material to the theoretical maximum amount of CO2 that can be produced from the carbon content of the material.
Ready Biodegradability - Manometric Respirometry Test (OECD 301F)
This test method evaluates the ready biodegradability of chemical substances in an aqueous aerobic medium.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from wastewater and incubated in a closed respirometer. The biodegradation is determined by measuring the oxygen consumption over a 28-day period.[12][22][23][24][25]
-
Apparatus: A manometric respirometer, which is a closed flask connected to a device that measures oxygen consumption either by pressure changes or by electrolytic generation of oxygen to maintain constant pressure.
-
Procedure:
-
Prepare a mineral medium and inoculate it with a small volume of activated sludge.
-
Add the test substance to the inoculated medium in the respirometer flasks.
-
Include control flasks with inoculum only and reference flasks with a readily biodegradable substance (e.g., sodium benzoate).
-
Incubate the flasks at a constant temperature (typically 20-25°C) in the dark with continuous stirring.
-
Monitor the oxygen consumption in each flask for 28 days.
-
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the biological oxygen demand (BOD) of the test substance to its theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the predicted degradation pathway for PEDAS and a typical experimental workflow for assessing polymer biodegradability.
Caption: Predicted degradation pathway of PEDAS polymer.
Caption: General workflow for biodegradability testing.
Conclusion
While this compound (PEDAS) polymers hold potential for applications in drug delivery, a comprehensive understanding of their biodegradability is currently limited by the lack of direct experimental evidence. Based on the known properties of its constituent parts, a slow and incomplete degradation profile is anticipated. For applications requiring predictable and complete biodegradation, established polymers such as PLLA, PLGA, and PTMC currently offer more reliable alternatives with extensive supporting data. Future research should focus on conducting standardized biodegradability tests on PEDAS polymers to provide the empirical data necessary for a definitive assessment of their environmental fate and suitability for in vivo applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The in vivo and in vitro degradation behavior of poly(trimethylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo degradation of porous poly(DL-lactic-co-glycolic acid) foams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Accelerated degradation testing impacts the degradation processes in 3D printed amorphous PLLA [frontiersin.org]
- 5. The In Vitro Enzymatic Degradation of Cross-Linked Poly(trimethylene carbonate) Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The in Vitro and in Vivo Degradation of Cross-Linked Poly(trimethylene carbonate)-Based Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Studies and Modeling of the Degradation Process of Poly(Lactic-co-Glycolic Acid) Microspheres for Sustained Protein Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. kinampark.com [kinampark.com]
- 19. Molecular weight distribution changes during degradation and release of PLGA nanoparticles containing epirubicin HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enzyme-catalyzed degradation of biodegradable polymers derived from trimethylene carbonate and glycolide by lipases from Candida antarctica and Hog pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. In vitro enzymatic degradation of the PTMC/cross-linked PEGDA blends - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Analysis of Residual Monomers in Pentaerythritol Diacrylate Monostearate (PEDMS) Polymers
For Researchers, Scientists, and Drug Development Professionals
The quantification of residual monomers in polymeric materials is a critical aspect of quality control and safety assessment, particularly in applications within the pharmaceutical and biomedical fields. Unreacted monomers can migrate from the polymer matrix, potentially leading to toxicity or altering the material's physicochemical properties. This guide provides a comparative overview of three primary analytical techniques for the quantitative analysis of residual Pentaerythritol diacrylate monostearate (PEDMS) in its polymer matrix: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
Comparison of Analytical Methods
Each of these methods offers distinct advantages and is suited to different experimental needs. The choice of technique will depend on factors such as the required sensitivity, the nature of the polymer matrix, and the availability of instrumentation. A summary of their performance characteristics is presented below.
| Feature | Gas Chromatography-FID (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization. | Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, with detection by UV absorbance. | Quantification of specific nuclei (e.g., ¹H) based on the signal intensity relative to a certified internal standard. |
| Sample Preparation | Requires extraction of the monomer from the polymer matrix. Derivatization may be necessary for non-volatile monomers. | Requires dissolution of the polymer or extraction of the monomer. | Requires dissolution of the polymer in a suitable deuterated solvent. |
| Sensitivity | High (typically ppm to ppb levels).[1][2] | High (typically ppm levels).[3][4] | Moderate (typically low % to high ppm levels).[3] |
| Precision & Accuracy | High, with appropriate calibration. | High, with appropriate calibration. | High, as it is a primary ratio method. |
| Throughput | Moderate to high, amenable to automation. | High, with modern autosamplers. | Lower, due to longer acquisition times for high sensitivity. |
| Selectivity | High, based on chromatographic retention time. Mass spectrometry (GC-MS) can be used for confirmation.[5] | High, based on retention time and UV spectrum. Diode array detectors can enhance selectivity. | Very high, based on unique chemical shifts of nuclei in the molecule. |
| Matrix Effects | Can be significant, requiring careful sample cleanup or matrix-matched standards. | Can be significant, requiring efficient extraction and potentially sample cleanup. | Less susceptible to matrix effects from the polymer itself, but solvent and impurity signals can interfere. |
| Development Cost | Moderate. | Moderate. | High, due to the cost of the NMR spectrometer and deuterated solvents. |
| Key Advantage | Excellent for volatile and semi-volatile monomers.[1] | Versatile for a wide range of non-volatile and thermally labile monomers.[3] | Provides structural information and can be a primary method requiring no analyte-specific reference standard for calibration.[3] |
Experimental Protocols
The following are detailed, model methodologies for the quantification of residual PEDMS. These protocols are intended as a starting point and may require optimization for specific polymer formulations and laboratory conditions.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the analysis of residual PEDMS, which is expected to be semi-volatile.
Sample Preparation: Solvent Extraction
-
Polymer Sample Weighing: Accurately weigh approximately 1 gram of the PEDMS polymer into a 20 mL glass vial.
-
Solvent Addition: Add 10 mL of a suitable extraction solvent. Given the structure of PEDMS (containing both acrylate and stearate moieties), a solvent such as acetone or a mixture of dichloromethane and methanol (e.g., 9:1 v/v) should be effective.
-
Extraction: Tightly cap the vial and agitate it for a minimum of 4 hours at room temperature using a mechanical shaker. For highly crosslinked polymers, ultrasonic extraction for 30-60 minutes may be beneficial.
-
Polymer Precipitation: After extraction, add a non-solvent for the polymer (e.g., cold methanol) to precipitate the polymer matrix.
-
Centrifugation: Centrifuge the mixture at 5000 rpm for 15 minutes to pellet the precipitated polymer.
-
Supernatant Collection: Carefully transfer the clear supernatant containing the extracted PEDMS into a clean vial.
-
Internal Standard: Add a known concentration of an internal standard (e.g., dioctyl phthalate) to the supernatant.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
GC-FID Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode at 280°C.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID) at 320°C.
-
Injection Volume: 1 µL.
Calibration: Prepare a series of calibration standards of PEDMS monomer in the extraction solvent with the same concentration of the internal standard. Plot the ratio of the peak area of PEDMS to the peak area of the internal standard against the concentration of PEDMS to generate a calibration curve.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
HPLC is a robust method for non-volatile monomers and can be adapted for PEDMS.
Sample Preparation: Polymer Dissolution and Precipitation
-
Polymer Dissolution: Accurately weigh approximately 100 mg of the PEDMS polymer into a 10 mL volumetric flask. Dissolve the polymer in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Polymer Precipitation: Add a non-solvent, such as methanol or acetonitrile, dropwise while stirring to precipitate the polymer. Bring the flask to volume with the non-solvent.
-
Centrifugation/Filtration: Centrifuge the mixture and filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Internal Standard: An internal standard (e.g., a structurally similar UV-active compound that does not interfere with the PEDMS peak) can be added before precipitation.
HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile / 40% water.
-
Gradient to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at a wavelength of 210 nm (acrylate functionality).
-
Injection Volume: 10 µL.
Calibration: Prepare calibration standards of PEDMS monomer in the mobile phase at the initial conditions. Construct a calibration curve by plotting the peak area of PEDMS against its concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique that can provide an absolute quantification without the need for a calibration curve of the analyte.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of the PEDMS polymer into an NMR tube.
-
Internal Standard: Accurately weigh a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte signals.
-
Solvent Addition: Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated tetrahydrofuran (THF-d8), to completely dissolve the polymer and the standard.
¹H-NMR Acquisition Parameters
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Pulse Program: A standard quantitative ¹H NMR experiment with a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the standard (a value of 30-60 seconds is often sufficient for quantitative accuracy).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Spectral Width: Appropriate to cover all signals of interest.
Data Processing and Quantification
-
Integration: Integrate the characteristic signals of the PEDMS monomer (e.g., the vinyl protons of the acrylate groups, typically around 5.8-6.4 ppm) and a well-resolved signal from the internal standard.
-
Calculation: The concentration of the residual PEDMS monomer can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * P_standard
Where:
-
C = Concentration (as a weight/weight percentage)
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
GC-FID Experimental Workflow
Caption: Workflow for GC-FID analysis of residual PEDMS.
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis of residual PEDMS.
qNMR Experimental Workflow
Caption: Workflow for qNMR analysis of residual PEDMS.
References
- 1. US4737577A - Method for removing monomer from an acrylate adhesive by reaction with a scavenger monomer - Google Patents [patents.google.com]
- 2. Residual monomer in acrylic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0521620A1 - Removal of residual monomers from polymers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pstc.org [pstc.org]
Head-to-head comparison of different synthesis routes for Pentaerythritol diacrylate monostearate
A Comparative Guide to the Synthesis of Pentaerythritol Diacrylate Monostearate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of asymmetrically substituted polyol esters, such as this compound, presents unique challenges in achieving high purity and yield. This guide provides a head-to-head comparison of plausible synthesis routes, supported by experimental data and detailed protocols derived from established methods for synthesizing similar pentaerythritol derivatives.
Introduction
This compound is a specialized molecule with potential applications in drug delivery, polymer chemistry, and as a unique surfactant. Its structure, containing both reactive acrylate groups and a lipophilic stearate chain, allows for the formation of complex architectures. The controlled and efficient synthesis of this molecule is crucial for its application. This document outlines and compares two primary strategies for its synthesis: a two-step sequential esterification and a one-pot approach.
Synthesis Routes Overview
The synthesis of this compound can be approached in two primary ways: a sequential, two-step synthesis or a one-pot reaction. Each route has distinct advantages and disadvantages in terms of control, yield, and purification.
Figure 1. Logical workflow of the different synthesis routes for this compound.
Head-to-Head Comparison of Synthesis Routes
The choice of synthesis route will depend on the desired purity, scale, and available resources. The following table summarizes the key performance indicators for each proposed route.
| Parameter | Two-Step Synthesis: Route A | Two-Step Synthesis: Route B | One-Pot Synthesis |
| Control over Stoichiometry | High | High | Low to Medium |
| Purity of Final Product | High | Medium to High | Low |
| Primary Challenge | Isolation of monostearate intermediate | Potential for polymerization of diacrylate intermediate | Complex mixture of products, difficult separation |
| Typical Yield | Moderate to High (stepwise) | Moderate (potential loss in second step) | Variable, generally lower for the target molecule |
| Purification Complexity | Moderate | Moderate to High | Very High |
| Key Advantage | Better defined product | Potentially faster second step | Procedural simplicity |
| Key Disadvantage | Longer overall reaction time | Handling of reactive diacrylate | Lack of selectivity |
Experimental Protocols
The following are detailed experimental protocols for the key reactions involved in the synthesis of this compound. These are based on established procedures for the synthesis of pentaerythritol esters.
Protocol 1: Synthesis of Pentaerythritol Monostearate (Route A, Step 1)
This protocol is adapted from the direct esterification of pentaerythritol with fatty acids.
Materials:
-
Pentaerythritol
-
Stearic Acid
-
Stannous chloride (catalyst)
-
Toluene (solvent)
-
Nitrogen gas
Procedure:
-
In a reaction flask equipped with a Dean-Stark trap and condenser, add pentaerythritol (1 mole), stearic acid (1 mole), and stannous chloride (0.02-0.1% by weight of reactants) in toluene.[1]
-
Purge the system with nitrogen.
-
Heat the mixture to 150-260°C and reflux.[1] Water formed during the reaction is removed azeotropically.
-
Monitor the reaction by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is less than 5 mg KOH/g.[1]
-
Cool the reaction mixture and filter to remove the catalyst.
-
The solvent is removed under reduced pressure. The crude product is then purified by column chromatography to isolate pentaerythritol monostearate.
Protocol 2: Synthesis of Pentaerythritol Diacrylate (Route B, Step 1)
This protocol is based on the direct esterification of pentaerythritol with acrylic acid.[2][3]
Materials:
-
Pentaerythritol
-
Acrylic Acid
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
-
Nitrogen gas
Procedure:
-
In a reaction flask, add pentaerythritol (1 mole), acrylic acid (2.6 moles), p-toluenesulfonic acid (2.0% by mass of reactants), and hydroquinone (as inhibitor) in toluene.[2]
-
Purge with nitrogen and heat the mixture to 120°C with stirring.[2]
-
The reaction is carried out for approximately 4 hours, with the removal of water via a Dean-Stark trap.[2]
-
After cooling, the reaction mixture is washed with a sodium bicarbonate solution and then with water to remove the catalyst and unreacted acrylic acid.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude pentaerythritol diacrylate.
-
The product is purified by column chromatography. A yield of around 52% of the diacrylate can be expected.[2]
Protocol 3: Acylation with Acrylic Acid (Route A, Step 2) / Esterification with Stearic Acid (Route B, Step 2)
This step involves the reaction of the intermediate (pentaerythritol monostearate or diacrylate) with the corresponding acid.
Materials:
-
Pentaerythritol monostearate (from Protocol 1) or Pentaerythritol diacrylate (from Protocol 2)
-
Acrylic Acid or Stearic Acid
-
Appropriate catalyst (e.g., p-toluenesulfonic acid for acylation, stannous chloride for esterification)
-
Solvent (e.g., Toluene)
-
Inhibitor (for acylation, e.g., hydroquinone)
Procedure:
-
Dissolve the intermediate product in toluene in a reaction flask.
-
Add the second acid (acrylic acid or stearic acid) in the desired molar ratio (2 moles of acrylic acid or 1 mole of stearic acid).
-
Add the catalyst and inhibitor (if using acrylic acid).
-
Heat the mixture under reflux and remove the water formed azeotropically.
-
Monitor the reaction progress by techniques such as TLC or by measuring the acid value.
-
Upon completion, cool the mixture and wash to remove the catalyst and unreacted acid.
-
Dry the organic phase, remove the solvent, and purify the final product, this compound, using column chromatography.
Protocol 4: One-Pot Synthesis
This protocol involves the simultaneous reaction of all three components.
Materials:
-
Pentaerythritol
-
Acrylic Acid
-
Stearic Acid
-
Catalyst (e.g., a solid acid catalyst to favor esterification)
-
Inhibitor (e.g., hydroquinone)
-
Toluene (solvent)
Procedure:
-
Combine pentaerythritol (1 mole), acrylic acid (2 moles), stearic acid (1 mole), a suitable catalyst, and an inhibitor in toluene in a reaction flask.
-
Heat the mixture under reflux with a Dean-Stark trap to remove water.
-
The reaction progress can be monitored by HPLC to observe the formation of the desired product and various byproducts.
-
The reaction is stopped when the concentration of the desired product is maximized.
-
The work-up procedure involves cooling, filtering the catalyst, washing the solution, drying the organic phase, and removing the solvent.
-
Extensive chromatographic purification is required to isolate the this compound from the complex mixture of mono-, di-, tri-, and tetra-esters of both acids.
Concluding Remarks
For the synthesis of this compound, a two-step synthesis via Route A (synthesis of monostearate followed by diacylation) is recommended for achieving the highest purity and best control over the final product structure. While this route is more time-consuming, it minimizes the formation of undesired byproducts and simplifies purification. The one-pot synthesis, although procedurally simpler, is likely to result in a complex mixture that is challenging to separate, leading to lower yields of the desired product. The choice of the optimal route will ultimately depend on the specific requirements of the application, including purity, yield, and scalability.
References
Safety Operating Guide
Navigating the Safe Disposal of Pentaerythritol Diacrylate Monostearate: A Comprehensive Guide for Laboratory Professionals
Ensuring a safe and compliant laboratory environment necessitates rigorous adherence to chemical waste management protocols. This guide provides essential, step-by-step procedures for the proper disposal of pentaerythritol diacrylate monostearate, designed for researchers, scientists, and drug development professionals. By following these procedures, you can minimize risks and ensure compliance with regulatory standards.
The proper disposal of any chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1] All laboratory personnel should be trained on the proper handling, storage, labeling, and disposal of hazardous wastes generated in their laboratory.[2] It is essential to treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not identified, related compounds' SDSs indicate that it may cause skin, eye, and respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat, should be worn at all times.[4] All handling of this chemical for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : Unless explicitly determined otherwise by your institution's EHS office, this compound waste should be treated as hazardous chemical waste.[2] This is due to its acrylate components, which can be irritants and sensitizers.
-
Containerization :
-
Use only appropriate and compatible containers for waste storage, with plastic being the preferred option.[5]
-
The original container is often the best choice for storing hazardous waste.[2]
-
Ensure the container is in good condition, free of leaks, and has a tightly sealing cap.[2][6]
-
Never mix different types of chemical waste in the same container.[1]
-
-
Labeling :
-
Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[5][7]
-
Do not move waste from the room where it was generated to another for storage.[5]
-
Ensure the storage area is away from heat sources, direct sunlight, and incompatible materials.[6][8]
-
-
Disposal Request :
-
Empty Container Disposal :
-
For empty containers that held this compound, they should be handled as hazardous waste unless thoroughly decontaminated.
-
If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]
-
After rinsing, deface all chemical labels on the container before disposal.[2]
-
Quantitative Disposal Data Summary
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [5] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Maximum Storage Time in SAA | 12 months (provided accumulation limits are not exceeded) | [5] |
Experimental Protocols
The disposal procedures outlined above are based on established laboratory chemical waste management guidelines. No experimental protocols were cited in the source documents for the disposal of this specific chemical. The procedures are a synthesis of best practices for handling hazardous chemical waste in a laboratory setting.[1][2][5][7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. vumc.org [vumc.org]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling Pentaerythritol diacrylate monostearate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pentaerythritol diacrylate monostearate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use the following personal protective equipment to prevent exposure.
| PPE Category | Equipment Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended) and a lab coat or impervious protective clothing.[1][3][4] | Prevents skin contact, which may cause irritation or an allergic skin reaction.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter is necessary.[5][6] | Minimizes inhalation of dust, mists, or vapors, which can cause respiratory irritation.[3] |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an accidental exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][7] Remove contact lenses if present and easy to do.[1][2] Seek medical attention if irritation persists.[1][2][3] |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water.[1][2][3] Remove any contaminated clothing.[2][5] If skin irritation or a rash develops, seek medical advice.[2][3] |
| Inhalation | Move the individual to an area with fresh air at once.[3][8] If the person is not breathing, perform artificial respiration.[8] If breathing is difficult, administer oxygen.[2][8] Seek immediate medical attention.[3][8] |
| Ingestion | Do NOT induce vomiting.[3][5] If the person is conscious, rinse their mouth with water.[2][5] Seek immediate medical attention.[2][3][5] |
Handling and Storage Protocols
Proper handling and storage are essential to maintain the chemical's stability and prevent accidental exposure.
| Aspect | Procedure |
| Handling | Always handle in a well-ventilated area, preferably within a chemical fume hood.[1][3] Avoid the formation of dust and aerosols.[9] Avoid breathing any dust, vapor, mist, or gas.[2][3] Prevent contact with skin and eyes.[2][3] Do not eat, drink, or smoke in the work area.[1][5] Wash hands thoroughly after handling.[1][5] |
| Storage | Keep the container tightly closed.[3][10] Store in a dry and well-ventilated location.[3][10] Keep away from sources of heat, sparks, open flames, and direct sunlight.[2][10] |
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with all relevant regulations.
| Waste Category | Disposal Guidelines |
| Chemical Waste | Dispose of the contents and container in accordance with all applicable federal, state, and local environmental regulations.[2] Consult with a licensed professional waste disposal service. Do not allow the chemical to enter drains.[11] |
| Contaminated PPE | Contaminated protective equipment should be considered hazardous waste and disposed of according to the same regulations as the chemical itself. |
| Spill Cleanup | For minor spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[10] For major spills, evacuate the area and follow emergency procedures.[10] |
Logical Workflow for Safe Chemical Handling
Caption: Logical workflow for the safe handling of chemicals.
References
- 1. chemical.kao.com [chemical.kao.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. Pentaerythritol Diacrylate|CAS 53417-29-1|For Research [benchchem.com]
- 5. chemos.de [chemos.de]
- 6. Pentaerythritol triacrylate | C14H18O7 | CID 19042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. en.hesperian.org [en.hesperian.org]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. Page loading... [guidechem.com]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. carlroth.com [carlroth.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
